Benzododecinium Chloride
Beschreibung
Eigenschaften
IUPAC Name |
benzyl-dodecyl-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIROUFYLSSYDX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10328-35-5 (Parent) | |
| Record name | Benzododecinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6028492, DTXSID2040787 | |
| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyldodecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
139-07-1, 68424-85-1 | |
| Record name | Benzyldodecyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzododecinium chloride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cequartyl A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanaminium, N-dodecyl-N,N-dimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C12-16-Alkylbenzyldimethylammonium chlorides | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6028492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyldodecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzododecinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZODODECINIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5A751G47H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Antimicrobial Action of Benzododecinium Chloride: An In-depth Technical Guide
Abstract
Benzododecinium chloride, a prominent member of the quaternary ammonium compound (QAC) family, stands as a potent cationic surfactant with a formidable and broad-spectrum antimicrobial profile against a wide array of bacteria, fungi, and enveloped viruses.[1][2] This technical guide provides a comprehensive exploration of its core mechanism of action, which is primarily centered on the catastrophic disruption of microbial cell membranes, leading to a cascade of events culminating in cell death.[1][3] We will delve into the molecular interactions, the downstream cellular consequences, and the experimental methodologies used to elucidate and quantify its potent biocidal effects. Furthermore, this guide will address the emerging challenge of microbial resistance and the underlying mechanisms that enable microorganisms to counteract the effects of this widely utilized biocide.
Introduction to this compound: A Molecular Perspective
This compound, also known as benzalkonium chloride (BAC) with a C12 alkyl chain, is characterized by its amphiphilic structure, a key determinant of its antimicrobial prowess.[1][4] This structure comprises a positively charged quaternary ammonium headgroup and a nonpolar, lipophilic alkyl chain.[4] This dual nature allows it to readily interact with and subsequently dismantle the fundamental barrier of microbial cells: the cell membrane.[2]
Chemical Structure:
-
IUPAC Name: benzyl-dodecyl-dimethylazanium chloride[5]
-
Chemical Formula: C₂₁H₃₈ClN[6]
-
Molecular Weight: 340.0 g/mol [6]
The C12 alkyl chain derivative is particularly noted for its strong antimicrobial properties.[1] Its cationic nature is crucial for the initial interaction with the generally negatively charged microbial cell surfaces.[2][3]
The Primary Mechanism of Antimicrobial Action: A Multi-Stage Assault on the Cell Membrane
The biocidal activity of this compound is not a singular event but a rapid, multi-stage process that systematically dismantles the microbial cell membrane's structure and function.[1][2]
Stage 1: Adsorption and Electrostatic Binding
The initial and critical step involves the electrostatic attraction between the positively charged quaternary ammonium headgroup of this compound and the negatively charged components of the microbial cell surface.[1][2] These anionic sites include phospholipids and integral membrane proteins in bacteria.[1][3]
Stage 2: Hydrophobic Interaction and Membrane Penetration
Following the initial electrostatic binding, the hydrophobic C12 alkyl tail of the molecule penetrates the lipid bilayer of the cell membrane.[2][4] This insertion disrupts the highly ordered structure of the membrane, leading to an increase in its fluidity and permeability.[1]
Stage 3: Leakage of Essential Cellular Contents
The compromised structural integrity of the cell membrane results in the loss of its selective permeability. This leads to the indiscriminate leakage of vital intracellular components, including potassium ions (K+), nucleotides, metabolites, and enzymes.[1] This rapid efflux of essential molecules disrupts the cell's metabolic and physiological balance.
Stage 4: Enzyme Inhibition and Protein Denaturation
Beyond membrane disruption, this compound can also inactivate critical cellular enzymes and denature structural proteins, further contributing to its lethal effect.[1][2] The disruption of the tertiary structures of enzymes involved in crucial metabolic pathways, such as respiration, is a significant aspect of its mode of action.[1]
References
The Antimicrobial Spectrum of Benzododecinium Chloride: A Technical Guide for Researchers
Abstract
Benzododecinium chloride, a prominent member of the quaternary ammonium compound (QAC) family, is a cationic surfactant with a potent, broad-spectrum antimicrobial profile.[1][2] Its utility as a biocide is well-established across pharmaceutical, industrial, and clinical settings.[2][3] This technical guide provides an in-depth exploration of the antimicrobial activity of this compound against a diverse range of bacteria and fungi. We will delve into its molecular mechanism of action, present quantitative efficacy data, and provide detailed, field-proven experimental protocols for the accurate determination of its antimicrobial spectrum. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of antimicrobial agents.
Foundational Principles: Mechanism of Antimicrobial Action
The biocidal activity of this compound is primarily attributed to its catastrophic disruption of microbial cell membranes.[1][4] As a cationic surfactant, its amphiphilic structure, featuring a positively charged quaternary ammonium headgroup and a hydrophobic alkyl chain (specifically a C12 chain for this compound), is central to this mechanism.[2][5] The process can be conceptualized in the following stages:
-
Electrostatic Adsorption and Binding: The positively charged headgroup of this compound electrostatically interacts with the negatively charged components of the microbial cell surface, such as phospholipids and proteins in bacterial membranes.[1][2]
-
Hydrophobic Penetration and Membrane Disruption: Following initial binding, the hydrophobic alkyl tail penetrates the lipid bilayer of the cell membrane.[2][5] This insertion disrupts the intermolecular interactions within the membrane, leading to a loss of structural integrity and increased fluidity.[1]
-
Leakage of Intracellular Contents: The compromised membrane permeability results in the leakage of essential cytoplasmic components, including ions (such as K+), nucleotides, metabolites, and enzymes.[1][4]
-
Enzyme Inactivation and Protein Denaturation: this compound can also inactivate essential membrane-bound enzymes and denature structural proteins, further contributing to cellular dysfunction and death.[1][4]
This multi-targeted assault on the cell membrane makes it more challenging for microorganisms to develop resistance compared to antibiotics with highly specific intracellular targets.[2]
Visualizing the Mechanism of Action
Caption: Antimicrobial mechanism of this compound.
Antimicrobial Spectrum: Quantitative Efficacy Data
This compound exhibits a broad spectrum of activity, though its effectiveness can vary depending on the target microorganism.[1] Generally, Gram-positive bacteria are more susceptible than Gram-negative bacteria due to the additional protective outer membrane present in the latter.[1] It is also effective against a range of fungi, including both yeasts and molds.[2][6]
Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a selection of clinically and industrially relevant bacteria.
| Bacterial Species | Gram Stain | MIC (mg/L) | MBC (mg/L) | Reference(s) |
| Staphylococcus aureus | Gram-positive | 4 - 40 | 4 - 45 | [7][8][9] |
| Bacillus cereus | Gram-positive | 140 | 160 | [9] |
| Listeria monocytogenes | Gram-positive | 4 - 40 | 4 - 45 | [3][9] |
| Escherichia coli | Gram-negative | 20 - 45 | 45 | [7][9][10] |
| Pseudomonas aeruginosa | Gram-negative | 64 | >64 | [7][10] |
| Salmonella Typhimurium | Gram-negative | 40 | 45 | [9] |
Note: Values can vary depending on the specific strain and testing conditions.
Antifungal Spectrum
This compound demonstrates significant activity against various fungal species, although higher concentrations may be required compared to its bactericidal effects.[2][11]
| Fungal Species | Type | MIC (mg/L) | MFC (mg/L) | Reference(s) |
| Candida albicans | Yeast | 0.5% (fungicidal) | - | [12] |
| Candida parapsilosis | Yeast | 0.5% (fungicidal) | - | [12] |
| Aspergillus ochraceus | Mold | Ineffective at 0.5% | - | [12] |
| Microsporum gallinae | Mold | 1.563 | 1.563 | [2] |
| Hyaline Fungi (various) | Mold | ≤ 16 | - | [2][6] |
| Dematiaceous Fungi (various) | Mold | 8 - 16 | - | [2][6] |
| Alternaria sp. | Mold | < 32 | - | [2][6] |
Note: MFC stands for Minimum Fungicidal Concentration. Some data is presented as a percentage concentration from suspension tests.
Experimental Protocols for Antimicrobial Spectrum Determination
The following protocols outline standard methodologies for the in-vitro evaluation of the antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][7] The broth microdilution method is a widely accepted and standardized technique.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are observed for visible growth (turbidity). The lowest concentration of the agent that prevents visible growth is the MIC.
Step-by-Step Methodology:
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable sterile solvent (e.g., deionized water). b. Perform a two-fold serial dilution of the stock solution in an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[1][7]
-
Inoculum Preparation: a. Prepare a standardized suspension of the test microorganism, typically adjusted to a 0.5 McFarland standard.[2] b. Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.[1]
-
Inoculation and Incubation: a. Inoculate the wells of the microtiter plate with the prepared microbial suspension. b. Include a positive control (microorganism and broth without the test agent) and a negative control (broth only) on each plate.[1] c. Incubate the plate under optimal conditions for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).[1][7]
-
Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[1][7]
Visualizing the MIC Determination Workflow
Caption: Workflow for MIC determination by broth microdilution.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[1] It is a critical parameter for determining whether an agent is bacteriostatic or bactericidal.
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an appropriate agar medium. After incubation, the number of surviving organisms is determined. The MBC/MFC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in CFU compared to the initial inoculum.[1][13]
Step-by-Step Methodology:
-
Perform MIC Assay: Determine the MIC of this compound as described in the previous protocol.
-
Subculturing: a. From the wells corresponding to the MIC and higher concentrations where no growth was observed, transfer a small, defined volume (e.g., 10-100 µL) onto an appropriate sterile agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).[1]
-
Incubation: a. Incubate the agar plates under optimal conditions to allow for the growth of any surviving microorganisms.[1]
-
Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[2][13]
Mechanisms of Microbial Resistance
Despite its broad efficacy, some microorganisms can develop reduced susceptibility to this compound. Understanding these resistance mechanisms is crucial for its judicious use. Key mechanisms include:
-
Efflux Pumps: Bacteria can actively transport the biocide out of the cell using multidrug efflux pumps, preventing it from reaching a lethal intracellular concentration.[1][3]
-
Alterations in Cell Envelope: Changes in the composition of the cell membrane or cell wall can reduce the binding and penetration of this compound.[1][14]
-
Biofilm Formation: Microorganisms encased in a biofilm matrix are often more tolerant to biocides due to the protective extracellular polymeric substance (EPS) layer and altered physiological states of the cells within the biofilm.[1][3]
Conclusion
This compound remains a highly effective antimicrobial agent with a well-established mechanism of action centered on the disruption of microbial cell membranes.[1][15] Its broad spectrum of activity against both bacteria and fungi makes it a valuable tool in disinfection, preservation, and the development of antimicrobial surfaces.[3][5] The emergence of microbial resistance, however, necessitates its responsible application and the continuous monitoring of its efficacy through standardized protocols such as those detailed in this guide. For professionals in research and drug development, a thorough understanding of its antimicrobial spectrum and the methodologies for its evaluation is paramount for the successful formulation and application of this important biocide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro fungicidal activity of biocides against pharmaceutical environmental fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effect of Sub-Inhibitory Concentrations of Quaternary Ammonium Compounds and Heavy Metals on Antibiotic Resistance and Expression of Virulence Factors Among Staphylococcus spp. from Dairy Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idosi.org [idosi.org]
- 10. brieflands.com [brieflands.com]
- 11. Inhibition effect of belzalkonium chloride treatment on growth of common food contaminating fungal species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Mechanism of resistance to benzalkonium chloride by Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular structure and activity of benzododecinium chloride
An In-depth Technical Guide to the Molecular Structure and Activity of Benzododecinium Chloride
Executive Summary
This compound, a prominent member of the quaternary ammonium compound (QAC) family, is a potent cationic surfactant with a broad spectrum of biocidal activity.[1] Its amphiphilic molecular architecture, featuring a polar cationic headgroup and a nonpolar hydrocarbon tail, is the cornerstone of its efficacy against a wide range of bacteria, fungi, and enveloped viruses.[2] The primary mechanism of action is the catastrophic disruption of microbial cell membranes, a process initiated by electrostatic attraction followed by hydrophobic intercalation, leading to loss of membrane integrity and cell death.[2][3] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and multifaceted biological activities of this compound. It details the structure-activity relationships that govern its potency, outlines rigorous experimental protocols for its evaluation, and discusses its synthesis and safety profile, offering a critical resource for researchers, scientists, and drug development professionals.
Introduction: A Profile of a Leading Cationic Surfactant
This compound, chemically known as N-benzyl-N,N-dimethyldodecan-1-aminium chloride, is a key derivative within the broader benzalkonium chloride (BAC) class of biocides.[1][4] BAC is not a single chemical entity but a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[5] The dodecyl (C12) derivative, this compound, is particularly noted for its strong antimicrobial properties and is a principal component in many disinfectant, antiseptic, and preservative formulations used in pharmaceutical, clinical, and industrial settings.[3][5][6]
Its utility is derived from its nature as a cationic surfactant. The molecule possesses a positively charged quaternary ammonium "head" and a long, hydrophobic alkyl "tail."[2] This dual characteristic allows it to bridge aqueous and lipid environments, a fundamental trait for interacting with and disrupting the cellular membranes of microorganisms.[2] Understanding the interplay between its structure and function is paramount for its effective application and for the rational design of new antimicrobial agents.
Molecular Structure and Physicochemical Properties
The chemical identity and physical characteristics of this compound are foundational to its biological function. The molecule consists of a central nitrogen atom covalently bonded to four distinct moieties: a benzyl group, two methyl groups, and a dodecyl (C12) alkyl chain, with a chloride counter-ion.[2]
Caption: Molecular structure of this compound.
The key physicochemical properties are summarized below, which dictate its solubility, stability, and interaction with biological systems.
| Property | Value | Reference |
| IUPAC Name | benzyl-dodecyl-dimethylazanium chloride | [4][7] |
| Synonyms | Benzalkonium chloride (C12), Lauralkonium chloride | [2][4] |
| CAS Number | 139-07-1 | [4][7] |
| Molecular Formula | C₂₁H₃₈ClN | [4][5] |
| Molecular Weight | ~340.0 g/mol | [4][5][7] |
| Appearance | White or yellow powder; gelatinous lumps | [4][5] |
| Solubility | Very soluble in water, ethanol, and acetone | [2][5] |
| Density | Approximately 0.98 g/cm³ | [5] |
Core Mechanism of Action: Membrane Disruption
The biocidal activity of this compound is primarily attributed to a multi-stage process that results in the fatal disruption of the microbial cell membrane.[1][3] This mechanism is a direct consequence of its cationic and amphiphilic structure.
-
Adsorption and Electrostatic Binding: The positively charged quaternary ammonium headgroup is electrostatically attracted to the predominantly negatively charged components of microbial surfaces, such as phospholipids and teichoic acids in bacteria.[2][3] This initial binding concentrates the compound at the cell surface.
-
Hydrophobic Intercalation: Following adsorption, the long, hydrophobic dodecyl tail penetrates and embeds itself into the lipid bilayer of the cell membrane.[2][8]
-
Membrane Disruption and Permeabilization: The insertion of the alkyl chain disrupts the ordered structure of the lipid bilayer, increasing membrane fluidity and permeability.[3] This compromise of the membrane's integrity leads to the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions (K+), nucleotides, and metabolites.[3]
-
Enzyme Inactivation and Cell Lysis: The widespread membrane damage and loss of ion gradients disrupt critical cellular processes, including ATP synthesis and transport. This compound can also inactivate essential membrane-bound enzymes.[1] The cumulative damage ultimately leads to cell lysis and death.[8]
Caption: General mechanism of this compound's antimicrobial action.
Spectrum of Activity
This compound exhibits a broad spectrum of activity, though its effectiveness can vary depending on the target microorganism.[3]
Antibacterial Activity
It is active against a wide range of bacteria. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria.[3][9] The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, presents an additional barrier that can hinder the penetration of the biocide.[3]
| Microorganism | Type | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | Gram-positive | 0.25 - 2 mg/mL | [10][11] |
| Escherichia coli | Gram-negative | 4 mg/mL | [10][11] |
| Pseudomonas aeruginosa | Gram-negative | 4 mg/mL | [10][11] |
| Note: Values can vary significantly depending on the specific strain and testing conditions. |
Antifungal Activity
The compound is also effective against various yeasts and fungi, with the C12 alkyl chain derivative showing high efficacy.[9] The mechanism is analogous to its antibacterial action, involving the disruption of the fungal cell membrane.
Antiviral Activity
This compound is particularly effective against enveloped viruses.[1][12] The viral envelope is a lipid bilayer derived from the host cell, making it a prime target for this cationic surfactant. The compound disrupts the envelope, preventing viral entry into host cells.[12] Its efficacy against non-enveloped viruses is more variable and often requires higher concentrations.[12]
| Virus Type | Efficacy | Mechanism | Reference |
| Enveloped Viruses (e.g., Coronaviruses, Herpes Simplex) | High | Disruption and solubilization of the viral lipid envelope. | |
| Non-enveloped Viruses (e.g., Adenovirus, Poliovirus) | Variable/Lower | Requires higher concentrations; mechanism less defined. | [12][13] |
Spermicidal Activity
This compound is a potent spermicide.[9][14] Electron microscopy studies have revealed that its primary sites of action are the acrosome (at the head of the spermatozoon) and the mitochondria (in the midpiece of the tail).[15] It rapidly destroys the plasma membrane and the acrosomal membrane, terminating the fertilizing capacity of the sperm.[15] The damage to the mitochondria disrupts metabolic activity, leading to cell death.[15] This action is described as instant and irreversible.[15]
Structure-Activity Relationship (SAR)
The antimicrobial potency of this compound and its analogues is profoundly influenced by its molecular structure, particularly the length of the n-alkyl chain.[8]
-
Alkyl Chain Length: A parabolic relationship exists between the alkyl chain length and antimicrobial activity.[8] Optimal biocidal activity is generally observed for derivatives with 12 to 14 carbon atoms (dodecyl and myristyl).[8][9] Shorter chains may not penetrate the lipid bilayer effectively, while longer chains may be too flexible or exhibit reduced solubility, hindering their ability to reach the target membrane.[16]
-
Headgroup and Benzyl Moiety: While the alkyl chain is the primary determinant of potency, modifications to the quaternary ammonium headgroup and the benzyl ring can also modulate activity, though these are less critical than chain length.[8]
Experimental Protocols for Activity Evaluation
The validation of this compound's activity relies on standardized and reproducible experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent against bacteria.[2][5] The causality behind this protocol is to identify the lowest concentration of the agent that prevents visible microbial growth, providing a quantitative measure of its bacteriostatic activity.
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solution: Prepare a sterile, concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water).[2]
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[2]
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the this compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate by transferring 100 µL from one column to the next.[5] Discard 100 µL from the final column used for dilution.
-
Inoculation: Inoculate all wells (except a sterility control well) with 5 µL of the standardized microorganism suspension.[5] Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).[2]
-
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).[2]
-
Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[2][5]
Caption: Workflow for MIC Determination by Broth Microdilution.
Evaluation of Virucidal Efficacy
Virucidal efficacy is typically evaluated using suspension tests as outlined by standards like EN 14476.[17][18] This protocol is designed to demonstrate a product's ability to inactivate viruses in a liquid medium, simulating practical conditions. A disinfectant must achieve at least a 4-log₁₀ (99.99%) reduction in the virus titer to be considered effective under this standard.[17][18]
Protocol: Virucidal Suspension Test (Adapted from EN 14476)
-
Preparation of Reagents: Prepare the desired concentrations of this compound in a suitable diluent (e.g., hard water to simulate real-world conditions). Prepare a control solution (diluent only) and a neutralization solution capable of stopping the biocidal action.
-
Inactivation Reaction: In a sterile tube, mix a defined volume of the virus stock with a defined volume of the this compound solution (e.g., 9 parts disinfectant to 1 part virus suspension).[12] Simultaneously, prepare a control by mixing the virus with the control solution.
-
Contact Time: Allow the reaction to proceed for a specified contact time (e.g., 5, 15, 30 minutes) at a controlled temperature.[12]
-
Neutralization: At the end of the contact time, add a defined volume of the neutralization solution to stop the virucidal activity.
-
Viral Titer Determination: Determine the remaining infectious virus titer in both the test and control samples using a suitable cell culture-based assay, such as a plaque assay or a 50% Tissue Culture Infective Dose (TCID₅₀) assay.[19]
-
Calculation: Calculate the log reduction in viral titer by comparing the titer of the test sample to the control sample. A ≥4-log reduction is typically required for a virucidal claim.[17]
Synthesis and Purification
The primary industrial route for synthesizing this compound is the Menshutkin reaction .[20] This is a nucleophilic substitution reaction involving the alkylation of a tertiary amine.
Reaction Scheme: N,N-dimethyldodecylamine (a tertiary amine) is reacted with benzyl chloride. The nucleophilic nitrogen atom of the amine attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the quaternary ammonium salt.[20]
Caption: Synthesis of this compound via the Menshutkin Reaction.
Protocol: Laboratory Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,N-dimethyldodecylamine and an equimolar amount of benzyl chloride in an anhydrous polar aprotic solvent, such as acetonitrile.[16][20]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[20]
-
Isolation: Upon completion, remove the solvent under reduced pressure using a rotary evaporator. Add a non-polar solvent like diethyl ether to the resulting crude product and stir vigorously to precipitate the solid this compound.[20]
-
Purification: Collect the crude solid by vacuum filtration. Purify the product by recrystallization, for instance, from a heated 1:1 mixture of acetone and acetonitrile.[20] Pure crystals will form upon slow cooling.[20]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry under vacuum.[20]
Safety and Toxicological Profile
While an effective antimicrobial, this compound is a hazardous substance that requires careful handling.[21] Adherence to safety protocols is critical to mitigate risks.
| Hazard Class | GHS Statement | Precautionary Measures | Reference |
| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. | P280: Wear protective gloves/clothing. P270: Do not eat, drink or smoke when using this product. | [7][22] |
| Skin/Eye Damage | H314: Causes severe skin burns and eye damage. | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [7][22] |
| Aquatic Hazard | H400: Very toxic to aquatic life. | P273: Avoid release to the environment. | [7][22] |
Handling Protocol:
-
Always handle in a well-ventilated area, preferably under a chemical fume hood.[21]
-
Use comprehensive Personal Protective Equipment (PPE), including chemical-resistant gloves, tight-sealing safety goggles, and protective clothing.[21]
-
Ensure eyewash stations and safety showers are readily accessible.[21]
-
Store in a cool, dry, well-ventilated area away from incompatible materials and in a locked-up, secure location.[21]
Conclusion
This compound is a highly effective and versatile cationic surfactant with a well-established mechanism of action centered on the disruption of microbial cell membranes.[3][5] Its broad spectrum of activity, coupled with a deep understanding of its structure-activity relationships, makes it an indispensable tool in disinfection, preservation, and antiseptic applications.[6][9] For drug development professionals and researchers, a thorough grasp of its molecular properties, biological activities, and the standardized protocols for its evaluation is essential for harnessing its full potential while ensuring its safe and effective use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 10. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Antibacterial Activity of Three Quaternary Ammonium Disinfectants on Different Germs Isolated from the Hospital Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Benzalkonium Chloride Demonstrates Concentration-Dependent Antiviral Activity Against Adenovirus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Efficacy of spermicides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microchemlab.com [microchemlab.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. echemi.com [echemi.com]
An In-depth Technical Guide to the Interaction of Benzododecinium Chloride with Microbial Cell Membranes
Introduction
Benzododecinium chloride (BDC), a key member of the quaternary ammonium compound (QAC) family, stands as a potent cationic surfactant with a long-standing role as a broad-spectrum antimicrobial agent.[1][2] Chemically identified as N-benzyl-N,N-dimethyldodecan-1-aminium chloride, it is a specific homolog of benzalkonium chloride (BAC) distinguished by its 12-carbon alkyl chain.[2][3] This amphiphilic molecular architecture, featuring a positively charged hydrophilic head and a lipophilic 12-carbon tail, is the cornerstone of its biocidal activity against a wide array of bacteria, fungi, and enveloped viruses.[1][4][5] The primary target of this action is the microbial cell membrane, where BDC initiates a cascade of disruptive events leading to catastrophic failure of cellular integrity and, ultimately, cell death.[5][6]
This guide provides a detailed technical exploration of the multifaceted interactions between this compound and microbial membranes. We will dissect the core mechanism of action, present field-proven experimental protocols for its evaluation, and discuss the critical factors that modulate its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this widely utilized biocide.
The Core Mechanism: A Multi-Step Assault on the Cell Membrane
The antimicrobial efficacy of this compound is not a singular event but a sequential process driven by its physicochemical properties.[7] The process can be systematically broken down into four critical stages, from initial surface binding to complete loss of cellular integrity.
Step 1: Adsorption and Electrostatic Interaction
The journey begins with the electrostatic attraction between the positively charged quaternary ammonium headgroup of BDC and the net negative charge of the microbial cell surface.[5][7] Components such as phospholipids, teichoic acids (in Gram-positive bacteria), and lipopolysaccharides (in Gram-negative bacteria) contribute to this negative charge, serving as the initial docking sites for BDC molecules.[5][6] This initial binding is rapid and crucial for concentrating the biocide at the cell surface, setting the stage for membrane penetration.
Step 2: Hydrophobic Intercalation and Membrane Penetration
Following electrostatic adsorption, the hydrophobic dodecyl (C12) tail of the BDC molecule plays a pivotal role.[1] This lipophilic chain penetrates and embeds itself into the lipid bilayer of the cell membrane, disrupting the orderly arrangement of the phospholipid molecules.[6][7] This intercalation process is analogous to a wedge being driven into the membrane, creating localized instability and increasing the fluidity of the bilayer.[5] Molecular dynamics simulations have shown that this integration proceeds stepwise, with the QAC immersing one tail at a time into the lipid core.[8]
Step 3: Disruption of Membrane Integrity and Permeability
The embedding of BDC molecules compromises the fundamental barrier function of the cell membrane. The disruption of intermolecular interactions within the lipid bilayer leads to a significant increase in membrane permeability.[7][9] This loss of integrity allows for the uncontrolled leakage of essential intracellular components, including critical ions like potassium (K+), metabolites, ATP, and even larger molecules such as nucleic acids and proteins.[1][5]
Step 4: Enzyme Inactivation, Cell Lysis, and Death
The cumulative damage culminates in the complete loss of membrane function. BDC can inactivate essential membrane-bound enzymes, further crippling cellular metabolic processes.[1][10] The extensive leakage of cytoplasmic contents and the inability of the cell to maintain its osmotic balance ultimately lead to cell lysis and death.[1][6] This multi-targeted physical disruption of the membrane makes the development of microbial resistance more challenging compared to antibiotics that have highly specific intracellular targets.[1]
Quantitative Efficacy of this compound
The effectiveness of BDC varies depending on the target microorganism. The following table summarizes minimum inhibitory concentration (MIC) data, which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Microorganism | Type | MIC (mg/L or ppm) | Reference |
| Pseudomonas fluorescens | Gram-Negative Bacteria | 20 | [11] |
| Escherichia coli | Gram-Negative Bacteria | Varies (sub-lethal effects observed) | [12] |
| Listeria monocytogenes | Gram-Positive Bacteria | Varies (subject to efflux pump activity) | [4] |
| Staphylococcus aureus | Gram-Positive Bacteria | Varies (subject to efflux pump activity) | [8] |
Note: Efficacy can be influenced by factors such as pH, temperature, and the presence of organic matter. Many studies use Benzalkonium Chloride (BAC), a mixture of homologs; data specific to the C12 derivative (BDC) is presented where available.[1]
Experimental Protocols for Assessing Membrane Interactions
A multi-faceted approach is required to fully characterize the interaction of BDC with microbial membranes. The following protocols represent a core workflow for a comprehensive evaluation.
Workflow for Evaluating BDC-Membrane Interactions
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Causality: The MIC assay is a foundational experiment to determine the baseline potency of BDC against a specific microorganism. It establishes the lowest concentration required to inhibit growth, providing a critical parameter for subsequent mechanistic studies.[3]
Methodology (Broth Microdilution): [3]
-
Preparation: Add 100 µL of sterile microbial growth broth (e.g., Mueller-Hinton Broth) to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of a BDC stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the final column.
-
Inoculation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard). Inoculate all wells (except a sterility control) with 5 µL of the suspension. Include a growth control well (broth + inoculum, no BDC).
-
Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Analysis: Determine the MIC as the lowest BDC concentration that completely inhibits visible microbial growth.
Protocol 2: Membrane Permeabilization Assay using SYTOX™ Green
Causality: This assay provides direct evidence of membrane compromise. SYTOX™ Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of live cells. Its fluorescence upon binding to intracellular nucleic acids is a direct and quantifiable indicator of membrane permeabilization.[13]
Methodology (Flow Cytometry or Plate Reader):
-
Cell Preparation: Harvest microbial cells in the logarithmic growth phase, wash twice with sterile phosphate-buffered saline (PBS), and resuspend to a standardized density (e.g., 10^7 cells/mL).
-
Treatment: Aliquot the cell suspension into tubes or a 96-well plate. Add varying concentrations of BDC (e.g., 0.5x, 1x, 2x MIC). Include an untreated control and a positive control (e.g., cells treated with 70% isopropanol to maximize permeabilization).
-
Staining: Add SYTOX™ Green to a final concentration of 1-5 µM to all samples and incubate in the dark for 15-30 minutes at room temperature.
-
Analysis:
-
Microplate Reader: Measure fluorescence intensity (Excitation ~485 nm, Emission ~520 nm).
-
Flow Cytometry: Analyze the cell population to quantify the percentage of fluorescent (permeabilized) cells.
-
Protocol 3: Inner Membrane Permeabilization using ONPG Assay
Causality: This enzymatic assay specifically assesses the integrity of the bacterial inner membrane. The substrate, ortho-nitrophenyl-β-galactoside (ONPG), is colorless. If the inner membrane is compromised, ONPG can enter the cytoplasm and be hydrolyzed by the intracellular enzyme β-galactosidase into o-nitrophenol, a yellow product that can be quantified spectrophotometrically.[12][14]
Methodology (for β-galactosidase expressing strains like E. coli):
-
Cell Preparation: Grow bacteria to mid-log phase, wash, and resuspend in PBS containing a carbon source (to maintain enzyme activity) to a standardized optical density.
-
Reaction Setup: In a 96-well plate, add the bacterial suspension to wells containing various concentrations of BDC.
-
Substrate Addition: Add ONPG to each well to initiate the reaction.
-
Measurement: Immediately begin monitoring the absorbance at 420 nm over time using a microplate reader. The rate of color development is proportional to the rate of ONPG entry into the cells, and thus reflects the kinetics of inner membrane permeabilization.[12]
Protocol 4: Morphological Analysis by Atomic Force Microscopy (AFM)
Causality: While permeability assays quantify leakage, AFM provides direct visual evidence of the physical damage inflicted by BDC on the cell surface. This high-resolution imaging technique can reveal changes in cell morphology, surface roughness, and the formation of pores or lesions.[15]
Methodology:
-
Surface Preparation: Immobilize microbial cells onto a suitable substrate (e.g., a poly-L-lysine coated glass slide or mica sheet).
-
Treatment: Gently rinse the immobilized cells. Treat the surface with a BDC solution at a relevant concentration (e.g., MIC) for a defined period. A control sample should be treated with buffer only.
-
Imaging: After the treatment period, rinse the surface again to remove excess BDC. Allow the sample to air dry or image directly in liquid.
-
Analysis: Acquire topographic images of the cell surfaces using an AFM in contact or tapping mode. Compare the morphology of treated cells to the smooth, intact surfaces of control cells to identify evidence of wrinkling, deformation, or membrane disruption.[11]
Conclusion
This compound exerts its potent antimicrobial effects through a direct and catastrophic assault on the microbial cell membrane. Its amphiphilic structure facilitates a sequential process of electrostatic binding, hydrophobic insertion, and ultimately, the complete disruption of the membrane's barrier function. This leads to the leakage of vital cellular components and cell death. A thorough understanding of this mechanism, supported by a robust suite of quantitative and qualitative experimental techniques, is essential for the rational application of BDC in disinfectant and antiseptic formulations and for the development of next-generation antimicrobial agents that leverage this membrane-disrupting strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of the Destabilization of Bacterial Membranes by Quaternary Ammonium Compounds: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distribution of benzalkonium chloride into the aqueous phases of submicron dispersed systems: emulsions, aqueous lecithin dispersion and nanospheres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 11. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. A dual antibacterial action of soft quaternary ammonium compounds: bacteriostatic effects, membrane integrity, and reduced in vitro and in vivo toxici ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07975B [pubs.rsc.org]
An In-Depth Technical Guide to Early-Stage Research on Benzododecinium Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Potential of Quaternary Ammonium Scaffolds
Benzododecinium chloride (BDC), a prominent member of the quaternary ammonium compound (QAC) family, has long been a cornerstone of disinfection and antisepsis.[1] Its molecular architecture, featuring a cationic nitrogen center linked to a benzyl group, two methyl groups, and a lipophilic dodecyl chain, provides a versatile and potent platform for antimicrobial activity.[2] The primary mode of action for BDC and its derivatives is the disruption of microbial cell membranes, a mechanism that remains a robust strategy against a wide array of pathogens.[3] This guide delves into the early-stage research and development of novel BDC derivatives, offering a technical roadmap for the synthesis, evaluation, and optimization of this important class of antimicrobial agents.
Section 1: The Scientific Rationale for Derivative Synthesis: A Structure-Activity Relationship (SAR) Deep Dive
The development of novel BDC derivatives is predicated on a well-established structure-activity relationship (SAR). The antimicrobial potency and selectivity of these compounds can be fine-tuned by systematically modifying three key structural components: the hydrophobic alkyl chain, the aromatic benzyl ring, and the quaternary ammonium headgroup.
The Hydrophobic Alkyl Chain: The Key to Membrane Disruption
The length of the N-alkyl chain is a critical determinant of antimicrobial efficacy. For many bacteria and fungi, the optimal chain length for BDC analogues is between 12 and 16 carbons.[1] Shorter chains may not sufficiently penetrate the lipid bilayer, while longer chains can lead to decreased water solubility and reduced bioavailability.
The Aromatic Benzyl Ring: A Locus for Functionalization
The benzyl ring offers a prime location for introducing functional groups to modulate the compound's properties. For instance, the incorporation of a pyridine ring in place of the phenyl ring has been explored to create novel BDC analogues with altered antimicrobial spectrums.[4]
The Quaternary Ammonium Headgroup and Beyond: Exploring Gemini Surfactants
The permanently cationic quaternary ammonium group is essential for the initial electrostatic attraction to the negatively charged microbial cell surface. While modifications to the methyl groups are less common, a significant area of innovation lies in the development of "Gemini" or bis-quaternary ammonium surfactants. These molecules consist of two BDC-like moieties connected by a spacer, often resulting in significantly lower critical micelle concentrations (CMC) and enhanced antimicrobial activity compared to their single-chain counterparts.[5][6]
Section 2: Synthesis of this compound Derivatives: Protocols and Strategies
The synthesis of BDC derivatives primarily relies on the Menshutkin reaction, a nucleophilic substitution reaction between a tertiary amine and an alkyl halide.[7] This section provides detailed protocols for the synthesis of various BDC derivatives.
General Synthesis of n-Alkyldimethylbenzylammonium Chlorides
This protocol outlines the fundamental synthesis of BDC derivatives with varying alkyl chain lengths.
Materials:
-
N,N-dimethylalkylamine (with desired alkyl chain length)
-
Benzyl chloride
-
Anhydrous acetonitrile
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle
Procedure:
-
Dissolve N,N-dimethylalkylamine (1 equivalent) in anhydrous acetonitrile in the round-bottom flask.
-
With continuous stirring, add benzyl chloride (1 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 8-12 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Add diethyl ether to the crude product and stir vigorously to precipitate the solid BDC derivative.
-
Collect the solid product by vacuum filtration and wash with cold diethyl ether.
-
Dry the crude product under vacuum.
-
Purify the product by recrystallization from a suitable solvent system (e.g., acetone/acetonitrile).[7]
Synthesis of Pyridine-Containing Analogues
This protocol describes the synthesis of BDC analogues where the benzyl ring is replaced by a pyridine ring.
Materials:
-
4-chloromethylpyridine
-
N,N-dimethylalkylamine (with desired alkyl chain length)
-
Anhydrous acetonitrile
-
Diethyl ether
Procedure:
-
Prepare a mixture of 4-chloromethylpyridine (1 equivalent) and the corresponding N,N-dimethylalkylamine (1 equivalent) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 24 hours.
-
Monitor the reaction completion by TLC.
-
Evaporate the solvent under reduced pressure.
-
Wash the residue twice with diethyl ether.
-
Purify the crude product by recrystallization from an acetone/acetonitrile (1:1) mixture.[4]
Synthesis of Derivatives with Ether and Ester Linkers
To enhance biodegradability and modify pharmacokinetic profiles, ether or ester linkages can be incorporated.
For Ether Linkages:
This can be achieved by reacting a chloromethylated aromatic compound with an alcohol-containing tertiary amine precursor, followed by quaternization.
For Ester Linkages:
Ester-containing derivatives can be synthesized by reacting a carboxylic acid with 2-benzyloxy-1-methylpyridinium triflate in the presence of triethylamine.[8]
Synthesis of Bis-Quaternary Ammonium (Gemini) Surfactants
Gemini surfactants can be synthesized by reacting two equivalents of a long-chain alkyldimethylamine with a dihaloalkane, such as 1,6-dibromohexane.[9] Another approach involves the reaction of tert-alkylamines with the product of epichlorohydrin and a long-chain amine.[1]
Section 3: In Vitro Evaluation: Establishing a Baseline of Activity and Toxicity
A rigorous in vitro evaluation is crucial to characterize the antimicrobial efficacy and cytotoxic profile of newly synthesized BDC derivatives.
Antimicrobial Susceptibility Testing
The Minimum Inhibitory Concentration (MIC) is the primary metric for antimicrobial activity. The broth microdilution method is a standard protocol.
Protocol: Broth Microdilution for MIC Determination
-
Stock Solution Preparation: Prepare a concentrated, sterile stock solution of the BDC derivative in an appropriate solvent (e.g., sterile water or DMSO).
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in sterile Mueller-Hinton Broth (MHB) to a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in MHB.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound where no visible microbial growth is observed.[2]
Cytotoxicity Assays
Assessing the toxicity of BDC derivatives against mammalian cells is essential to determine their therapeutic index.
Table 1: Common In Vitro Cytotoxicity Assays
| Assay | Principle |
| MTT Assay | Measures the metabolic activity of cells, which is an indicator of cell viability.[2] |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity. |
| Trypan Blue Exclusion Assay | Differentiates between viable and non-viable cells based on membrane integrity. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed mammalian cells (e.g., fibroblasts, epithelial cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the BDC derivative for a defined period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the resulting colored solution using a microplate reader at approximately 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).[2]
Section 4: In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
In vivo studies are indispensable for evaluating the therapeutic potential and safety profile of promising BDC derivatives in a complex biological environment.
Murine Skin Infection Model
This model is particularly relevant for derivatives intended for topical application.
Protocol: Murine Model of Infected Wound Healing
-
Animal Model: Use a suitable mouse or rat strain. Anesthetize the animal and create a full-thickness skin wound on the dorsum.
-
Infection: Inoculate the wound with a clinically relevant pathogen, such as Methicillin-resistant Staphylococcus aureus (MRSA).[10]
-
Treatment: Apply the BDC derivative, often formulated in a hydrogel or nanofiber dressing, to the wound at specified intervals.[6]
-
Efficacy Endpoints:
-
Wound Healing Rate: Measure the wound area at regular intervals.[11]
-
Bacterial Load: Quantify the number of bacteria in the wound tissue at different time points.
-
Histopathology: Evaluate tissue sections for re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.[7]
-
-
Safety Endpoints:
-
TUNEL Staining: Assess apoptosis in the wound tissue to evaluate cytotoxicity.[11]
-
Systemic Toxicity: Monitor for signs of systemic toxicity, such as weight loss or changes in behavior.
-
Murine Sepsis Model
For derivatives with potential for systemic use, a sepsis model is crucial.
Protocol: Murine Cecal Ligation and Puncture (CLP) Sepsis Model
-
Animal Model: Use a suitable mouse strain.
-
CLP Procedure: Perform a cecal ligation and puncture to induce polymicrobial sepsis.[12]
-
Treatment: Administer the BDC derivative intravenously at various time points post-CLP.
-
Efficacy Endpoints:
-
Survival Rate: Monitor animal survival over a defined period.
-
Bacterial Load: Determine the bacterial burden in blood and key organs.
-
Inflammatory Markers: Measure levels of inflammatory cytokines in the serum.
-
-
Safety Endpoints:
-
Organ Function: Assess markers of organ damage (e.g., kidney and liver function tests).
-
Pharmacokinetics: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Section 5: Advanced Applications: Antimicrobial Surfaces and Materials
A burgeoning area of research is the incorporation of BDC derivatives into materials to create antimicrobial surfaces.
Surface Immobilization Strategies
-
Covalent Immobilization: Techniques like silanization can be used to covalently attach BDC derivatives to surfaces such as glass and metal oxides.
-
Layer-by-Layer Assembly: This method involves the sequential adsorption of oppositely charged polyelectrolytes, one of which can be a BDC-functionalized polymer.
Evaluation of Antimicrobial Surfaces
-
Zone of Inhibition Assay: A qualitative test where the material is placed on an inoculated agar plate to observe a clear zone of no bacterial growth.
-
Quantitative Assays (e.g., ISO 22196): Standardized methods to quantify the reduction in bacterial numbers on the surface.
-
Biocompatibility Assessment: In addition to cytotoxicity, hemocompatibility (hemolysis assay) is crucial for blood-contacting materials.
Section 6: Visualizing the Science: Diagrams and Workflows
Diagram 1: Mechanism of Action of this compound
Caption: Mechanism of action of a this compound derivative on a bacterial cell membrane.
Diagram 2: General Workflow for Early-Stage BDC Derivative Research
Caption: A typical workflow for the design, synthesis, and evaluation of novel BDC derivatives.
Conclusion: The Future of this compound Derivatives
The foundational scaffold of this compound continues to be a fertile ground for the development of new antimicrobial agents. Through rational design based on well-understood SAR principles, medicinal chemists can create novel derivatives with enhanced efficacy, improved safety profiles, and tailored properties for specific applications, from topical treatments to advanced antimicrobial materials. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to navigate the early stages of this exciting and impactful field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo wound-healing effects of novel benzalkonium chloride-loaded hydrocolloid wound dressing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and antimicrobial activity of some new bisquaternary ammonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo Evaluation of the Bioactive Nanofibers-Encapsulated Benzalkonium Bromide for Accelerating Wound Repair with MRSA Skin Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topical effect of benzalkonium bromide on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. profiles.wustl.edu [profiles.wustl.edu]
Toxicological profile of benzododecinium chloride in vitro
An In-Depth Technical Guide to the In Vitro Toxicological Profile of Benzododecinium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a key member of the benzalkonium chlorides (BACs), is a quaternary ammonium compound widely recognized for its potent antimicrobial properties.[1][2] As a cationic surfactant, it is extensively used as a preservative in pharmaceutical formulations like ophthalmic solutions and nasal sprays, and as a disinfectant in numerous consumer and industrial products.[1][2][3] Given its widespread human exposure, a thorough understanding of its interaction with mammalian cells is critical for comprehensive safety and efficacy assessments.[1][4] This technical guide synthesizes current research to provide an in-depth overview of the in vitro toxicological profile of this compound, focusing on its mechanisms of cytotoxicity, genotoxic potential, and the key signaling pathways involved.
Primary Mechanism of Action: Disruption of Cell Membrane Integrity
The fundamental toxicological action of this compound stems from its amphiphilic molecular structure, which features a positively charged hydrophilic quaternary ammonium head and a long hydrophobic dodecyl tail.[5] This structure dictates its interaction with the cell membrane, the primary target of its cytotoxic effect.[6][7]
The mechanism can be broken down into two key steps:
-
Electrostatic Attraction: The positively charged head group is electrostatically attracted to the negatively charged components of the cell membrane, such as phospholipids and integral proteins.[5]
-
Hydrophobic Interaction: The lipophilic alkyl tail penetrates the lipid bilayer, disrupting its highly organized structure.[3][6]
This intercalation leads to a loss of membrane integrity, increased permeability, and subsequent leakage of essential intracellular components, ultimately culminating in cell death.[3][4][8]
Concentration-Dependent Cytotoxicity
This compound exhibits both concentration- and time-dependent cytotoxicity across a wide range of cell types.[3][4][9] A critical aspect of its toxicological profile is the differential mode of cell death induced at varying concentrations. At lower, sub-lytic concentrations, it primarily triggers programmed cell death (apoptosis), whereas at higher concentrations, the extensive membrane damage leads to rapid, uncontrolled cell death (necrosis).[1][7][8]
Quantitative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values from various in vitro studies. It is important to note that direct comparisons can be challenging due to variations in cell lines, exposure times, and assay methodologies.
| Cell Line | Assay | Exposure Time | IC50 / Cytotoxic Concentration | Key Findings | Reference |
| Human Lung Epithelial (H358) | MTT | 30 min | IC50: 7.1 µg/mL | Rapid decrease in cell viability at higher concentrations. | [1][3] |
| Human Lung Epithelial (A549) | - | 24 h | Significant cytotoxicity at 1-10 µg/mL | Induces apoptosis via caspase-3/7 activation. | [4] |
| Human Conjunctival Cells | MTT | 10 min | Significant decrease at ≥ 0.005% | Dose-dependent decrease in viability. | [1] |
| Human Keratinocytes (HaCaT) | MTT | - | IC50: 4.16 µg/mL | Shows higher cytotoxicity compared to other antiseptics like PVP-I and CHG. | [10] |
| Human Keratinocytes (HaCaT) | MTT | - | Weak cytotoxicity at 1-2% | Viability range of 74%-99% across various concentrations. | [11] |
Mechanisms of Cellular Toxicity
Beyond direct membrane lysis, this compound activates several intracellular signaling pathways that contribute to its toxicity.
Induction of Apoptosis via the Mitochondrial Pathway
At lower concentrations, the primary mode of cell death is apoptosis, orchestrated largely through the intrinsic (mitochondrial) pathway.[3][6]
-
Mitochondrial Targeting: As the only negatively charged organelle, the mitochondrion is a key target for the cationic this compound molecule.[12]
-
Mitochondrial Dysfunction: The compound disrupts mitochondrial function by depolarizing the mitochondrial membrane, inhibiting oxygen consumption, and reducing ATP synthesis, potentially by targeting Complex I of the electron transport chain.[3][12][13]
-
Bcl-2 Family Regulation: This disruption alters the balance of pro- and anti-apoptotic proteins, leading to an increase in Bax (pro-apoptotic) and a decrease in Bcl-2 (anti-apoptotic).[3]
-
Caspase Activation: The resulting increase in mitochondrial outer membrane permeability allows for the release of cytochrome c into the cytosol, which in turn activates a cascade of executioner enzymes, including caspase-9 and caspase-3, leading to the systematic dismantling of the cell.[3]
Induction of Oxidative Stress
Exposure to this compound has been shown to induce a state of oxidative stress within cells.[1] This is characterized by an increased production of reactive oxygen species (ROS) and a depletion of intracellular antioxidants, such as glutathione (GSH).[1][10][14] This oxidative imbalance contributes significantly to cellular damage, including lipid peroxidation and DNA damage, and can act as a trigger for the apoptotic cascade.[1][15]
Activation of the Integrated Stress Response (ISR)
Recent studies have shown that this compound can activate the Integrated Stress Response (ISR), a cellular signaling network that cells use to adapt to various stressors.[3][16] While the ISR is initially a pro-survival response, chronic or severe activation can overwhelm the cell's adaptive capacity, ultimately leading to the initiation of apoptosis.[3][16]
Genotoxicity Profile
The genotoxic potential of this compound has been investigated with somewhat conflicting results, suggesting that its effects may be dependent on the specific cell system and concentration used.[1]
-
DNA Damage: The Comet Assay (Single-Cell Gel Electrophoresis) has demonstrated that this compound can cause a dose-dependent increase in DNA damage in human respiratory epithelial cells.[1][17]
-
Mutagenicity: In contrast, the Micronucleus Assay, which assesses chromosomal damage, did not show a significant increase in micronucleus formation in human lymphocytes treated with various concentrations of the compound.[1][18]
This discrepancy highlights the need for further investigation to fully characterize the genotoxic risk.
Quantitative Genotoxicity Data
| Cell Line | Assay | Concentration | Key Findings | Reference |
| Human Respiratory Epithelial (BEAS-2B) | Comet Assay (SCGE) | 0.002% to 0.05% | Dose-dependent increase in DNA damage, with a maximum at 0.02%. | [1][17] |
| Human Lymphocytes | Micronucleus Assay | 0.04 mg/L to 9 mg/L | No significant increase in micronucleus formation. | [1][18] |
Experimental Protocols: A Self-Validating System
The following protocols represent standard, field-proven methodologies for assessing the in vitro toxicology of a compound like this compound. The causality behind this experimental workflow is to first establish a dose-response relationship and overall cytotoxicity, then to elucidate the specific mechanisms of cell death, and finally to assess the potential for genetic damage.
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay is a robust method to assess cell metabolic activity, which serves as an indicator of cell viability.[9] The principle lies in the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding a purple formazan product.[9]
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[3]
-
Treatment: Prepare serial dilutions of this compound in culture medium at 2X the desired final concentrations. Remove the old medium and add 100 µL of the dilutions to the appropriate wells. Include vehicle controls. Incubate for the desired exposure time (e.g., 24, 48 hours).[3]
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C to allow formazan crystal formation.[3]
-
Solubilization: Carefully remove the medium. Add 100 µL of an appropriate solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[3]
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
Protocol 2: Annexin V/PI Staining for Apoptosis and Necrosis
This flow cytometry-based assay provides a clear distinction between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[9]
Methodology:
-
Cell Treatment: Culture and treat cells with this compound in 6-well plates for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Analysis: Analyze the cells by flow cytometry immediately.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Comet Assay for DNA Damage
This sensitive technique visualizes and quantifies DNA fragmentation in individual cells.
Methodology:
-
Cell Embedding: Mix treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and cytoplasm, leaving the DNA as "nucleoids".[1]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. This step allows single-strand breaks to be detected.[1]
-
Electrophoresis: Perform electrophoresis at a low voltage in the alkaline buffer. Damaged DNA fragments migrate away from the nucleoid, forming a "comet tail".[1]
-
Staining & Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
Conclusion
The in vitro toxicological profile of this compound is defined by a concentration- and time-dependent cytotoxicity, primarily initiated by the disruption of cell membrane integrity.[1] This initial insult triggers a cascade of events, leading to apoptosis at lower concentrations, mediated by mitochondrial pathways and oxidative stress, or overt necrosis at higher concentrations.[1] While some studies indicate a potential for DNA damage, its genotoxic profile is not yet conclusively established and warrants further investigation.[1] The methodologies and data presented in this guide provide a robust framework for researchers to evaluate the cellular effects of this compound and to inform safety assessments in its diverse applications.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Topical effect of benzalkonium bromide on wound healing and potential cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro Evaluation of Mitochondrial Function and Estrogen Signaling in Cell Lines Exposed to the Antiseptic Cetylpyridinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of benzalkonium chloride on cell viability, inflammatory response, and oxidative stress of human alveolar epithelial cells cultured in a dynamic culture condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro modulation of preservative toxicity: high molecular weight hyaluronan decreases apoptosis and oxidative stress induced by benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Benzalkonium Chloride Disinfectants Induce Apoptosis, Inhibit Proliferation, and Activate the Integrated Stress Response in a 3-D in Vitro Model of Neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro genotoxicity and cytotoxicity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Journal of Uludağ University Medical Faculty » Submission » Investigation of the Genotoxic Effects of Benzalkonium Chloride on Human Lymphocytes [dergipark.org.tr]
The Environmental Odyssey of Benzododecinium Chloride: A Technical Guide to Its Fate and Biodegradability
Introduction: A Prevalent Biocide in Focus
Benzododecinium chloride, the C12 homolog of the widely used benzalkonium chloride (BAC) mixture, is a quaternary ammonium compound (QAC) prized for its broad-spectrum antimicrobial efficacy.[1] As a cationic surfactant, it serves as a critical active ingredient in disinfectants, antiseptics, and preservatives across pharmaceutical, industrial, and consumer products.[1] However, its extensive use leads to its inevitable release into wastewater streams and, subsequently, the wider environment. This guide provides a comprehensive technical analysis of the environmental fate and biodegradability of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its interactions within ecosystems.
Physicochemical Properties and Environmental Distribution
This compound's environmental journey is largely dictated by its molecular structure: a positively charged quaternary nitrogen atom linked to a benzyl group, two methyl groups, and a 12-carbon alkyl chain. This amphipathic nature governs its behavior in aquatic and terrestrial systems.
As a cationic surfactant, this compound readily adsorbs to negatively charged surfaces such as sewage sludge, soil organic matter, and sediments. This strong adsorption significantly influences its mobility and bioavailability. The organic carbon-normalized soil-water partition coefficient (Koc) is a key parameter in predicting this behavior. While specific Koc values for this compound can vary depending on soil composition, its cationic nature suggests a high potential for sorption, thereby limiting its leaching into groundwater but concentrating it in solid matrices.
Aerobic Biodegradation: Pathways and Key Microbial Players
This compound is considered to be readily biodegradable under aerobic conditions.[2] Microbial communities, particularly those in activated sludge from wastewater treatment plants, are capable of degrading this compound. The genus Pseudomonas has been frequently identified as a key player in the biodegradation of benzalkonium chlorides.[3]
The primary aerobic biodegradation pathway involves a series of enzymatic attacks:
-
Initial Cleavage: The process often begins with the cleavage of the C-alkyl-N bond, a crucial step that significantly reduces the molecule's toxicity. This initial scission results in the formation of benzyldimethylamine (BDMA) and a C12 aldehyde.[3]
-
Further Degradation of Intermediates: The resulting dodecanal can be further oxidized to dodecanoic acid and subsequently enter the beta-oxidation pathway for fatty acids, ultimately being mineralized to carbon dioxide and water. The BDMA intermediate can undergo further degradation through demethylation to form benzylmethylamine and benzylamine, followed by deamination to yield benzaldehyde and benzoic acid, which are then funneled into central metabolic pathways.[3]
Standardized Biodegradability Testing: OECD 301D
The "Ready Biodegradability" of a substance is assessed using stringent screening tests, such as the OECD Guideline 301D, the "Closed Bottle Test".[4] This method evaluates the extent of biodegradation by measuring the depletion of dissolved oxygen in a sealed bottle containing a defined concentration of the test substance and an inoculum of microorganisms over a 28-day period.
For a substance to be classified as "readily biodegradable," it must achieve at least 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test.[4][5] The 10-day window begins when 10% of the substance has been biodegraded.
| Parameter | OECD 301D Guideline | This compound Performance |
| Test Duration | 28 days | Data not found for specific percentage |
| Inoculum | Activated sludge | - |
| Endpoint | Biochemical Oxygen Demand (BOD) | - |
| Pass Criteria | ≥ 60% ThOD within a 10-day window | Classified as readily biodegradable, but specific test data is not readily available in the searched literature. |
Anaerobic Biodegradation: A More Complex Picture
Under anaerobic conditions, the degradation of this compound is significantly slower and more complex. Some studies suggest that it is not readily biodegradable under anaerobic conditions and can inhibit methanogenesis, a key process in anaerobic digestion.[6] The accumulation of volatile fatty acids has been observed in anaerobic digesters exposed to BACs, indicating a disruption of the microbial community responsible for methane production.[7]
While a complete anaerobic degradation pathway is not as clearly elucidated as its aerobic counterpart, some evidence suggests that under nitrate-reducing conditions, an abiotic transformation can occur.[1] However, in general, the persistence of this compound is expected to be greater in anoxic environments.
Aquatic Ecotoxicity: Assessing the Impact on Aquatic Life
The potential for adverse effects on aquatic organisms is a critical aspect of the environmental risk assessment of any chemical. Standardized tests, primarily those outlined by the OECD, are used to determine the acute toxicity to representatives of different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).
Algal Growth Inhibition Test: OECD 201
This test evaluates the effect of a substance on the growth of freshwater algae, typically Pseudokirchneriella subcapitata, over a 72-hour period.[8][9] The endpoint is the inhibition of growth, expressed as the EC50, the concentration that causes a 50% reduction in growth rate (ErC50) or yield (EyC50).
| Test Organism | Duration | Endpoint | Result | Reference |
| Pseudokirchneriella subcapitata | 72 hours | EC50 | 0.255 mg/L | [10][11] |
Daphnia sp. Acute Immobilisation Test: OECD 202
This 48-hour test assesses the acute toxicity to the freshwater invertebrate Daphnia magna.[12][13][14] The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.
| Test Organism | Duration | Endpoint | Result | Reference |
| Daphnia magna | 48 hours | EC50 | 8.3 mg/L (95% confidence limits: 7.1 - 9.8 mg/L) | [15] |
Fish Acute Toxicity Test: OECD 203
This test determines the acute lethal toxicity of a substance to fish, typically over a 96-hour exposure period.[16][17][18][19] The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish. While a specific LC50 value for this compound from an OECD 203 study was not found in the conducted searches, data for the closely related benzalkonium chloride (BKC-C12) provides an indication of its toxicity.
| Test Organism | Duration | Endpoint | Result | Reference |
| Oryzias latipes (Japanese medaka) | 96 hours | LC50 (for BKC-C12) | 246 µg/L | [20] |
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure. The bioconcentration factor (BCF) is a key metric, representing the ratio of the chemical's concentration in an organism to that in the surrounding water at steady state. For benzalkonium chlorides, the bioaccumulation potential is generally considered to be low, with experimental BCF values in fish reported to be less than 100.[2] This is below the threshold (BCF > 2000) for a substance to be considered bioaccumulative under regulations like REACH.[21]
Experimental Protocols: A Closer Look at Standard Methodologies
To ensure the reliability and comparability of ecotoxicological data, standardized protocols are essential. The following sections provide a detailed overview of the methodologies for the key OECD tests discussed.
Protocol for OECD Guideline 301D: Closed Bottle Test
This protocol outlines the steps for assessing the ready biodegradability of this compound.
Step-by-Step Methodology:
-
Preparation of Test Solutions: A mineral medium is prepared and inoculated with microorganisms from a source like activated sludge. The test substance, a reference compound (of known biodegradability, like sodium benzoate), and a toxicity control (test substance + reference compound) are added to separate flasks of the inoculated medium. A blank with only the inoculum is also prepared.
-
Incubation: Biochemical oxygen demand (BOD) bottles are completely filled with the test solutions, sealed to exclude air, and incubated in the dark at a constant temperature (20 ± 1 °C) for 28 days.
-
Oxygen Measurement: The dissolved oxygen concentration in the bottles is measured at the beginning of the test and at regular intervals throughout the 28-day period.
-
Calculation of Biodegradation: The biochemical oxygen demand (BOD) is calculated from the depletion of oxygen in the test bottles, corrected for the oxygen uptake in the blank. The percentage of biodegradation is then determined by comparing the BOD to the theoretical oxygen demand (ThOD) of the substance.
-
Validation: The test is considered valid if the reference substance shows a degradation of >60% within 14 days and the oxygen consumption in the blank is within specified limits.
Protocol for OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This protocol details the procedure for determining the acute toxicity of this compound to Daphnia magna.
Step-by-Step Methodology:
-
Test Organisms: Young daphnids (Daphnia magna), less than 24 hours old, are used for the test.
-
Test Solutions: A range of concentrations of the test substance are prepared in a suitable dilution water. A control group with only dilution water is also included.
-
Exposure: The daphnids are exposed to the different test concentrations for a period of 48 hours under controlled temperature and lighting conditions.
-
Observation: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The results are used to calculate the 48-hour EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.
Conclusion: A Balanced Perspective
This compound is a substance that demonstrates a clear pathway to aerobic biodegradation, with microbial communities in wastewater treatment facilities playing a crucial role in its removal. Its strong tendency to adsorb to solids limits its mobility in the environment, but also leads to its concentration in sludge and sediments. While readily biodegradable under aerobic conditions, its persistence is likely to be higher in anaerobic environments, where it can also inhibit key microbial processes.
From an ecotoxicological standpoint, this compound exhibits high toxicity to aquatic organisms, particularly algae and fish. The available data underscores the importance of effective wastewater treatment to minimize the concentration of this biocide entering aquatic ecosystems. For researchers and drug development professionals, a thorough understanding of these environmental fate parameters is essential for conducting comprehensive risk assessments and developing environmentally responsible products and processes.
References
- 1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ecological Risk Analysis for Benzalkonium Chloride, Benzethonium Chloride, and Chloroxylenol in US Disinfecting and Sanitizing Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. Ecotoxicity of disinfectant benzalkonium chloride and its mixture with antineoplastic drug 5-fluorouracil towards alga Pseudokirchneriella subcapitata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peerj.com [peerj.com]
- 12. oecd.org [oecd.org]
- 13. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 14. biotecnologiebt.it [biotecnologiebt.it]
- 15. agc-chemicals.com [agc-chemicals.com]
- 16. oecd.org [oecd.org]
- 17. catalog.labcorp.com [catalog.labcorp.com]
- 18. oecd.org [oecd.org]
- 19. eurofins.com.au [eurofins.com.au]
- 20. researchgate.net [researchgate.net]
- 21. log KOC - ECETOC [ecetoc.org]
Methodological & Application
Application Notes and Protocols for Benzododecinium Chloride as a Disinfectant in Laboratory Settings
Introduction: A Modern Approach to Laboratory Disinfection
In the dynamic environment of research and drug development, maintaining a sterile and controlled workspace is paramount to the integrity and reproducibility of experimental outcomes. Benzododecinium chloride (BDC), a potent quaternary ammonium compound (QAC), has emerged as a valuable tool in the arsenal of laboratory disinfectants.[1] As a cationic surfactant, BDC's efficacy is rooted in its ability to disrupt the cellular integrity of a broad spectrum of microorganisms, including bacteria, fungi, and enveloped viruses.[1][2]
This guide provides a comprehensive overview of the practical application of this compound in laboratory settings. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, ensuring a deep understanding of the principles that underpin effective disinfection. These application notes are designed to empower researchers, scientists, and drug development professionals to implement robust and validated disinfection strategies, thereby safeguarding their research and fostering a culture of scientific integrity.
Core Principles of this compound Disinfection
Mechanism of Action: Disrupting the Microbial Fortress
The primary antimicrobial action of this compound is the catastrophic disruption of microbial cell membranes.[1] This process is initiated by the electrostatic interaction between the positively charged cationic head of the BDC molecule and the negatively charged components of the microbial cell surface.[1][3] The hydrophobic alkyl tail then penetrates the lipid bilayer, leading to a loss of membrane integrity and the leakage of essential intracellular components, ultimately resulting in cell death.[1][3]
Diagram: Mechanism of Action of this compound
Caption: BDC disrupts microbial membranes, leading to cell death.
Antimicrobial Spectrum and Limitations
This compound exhibits broad-spectrum activity against:
-
Gram-positive bacteria: Generally more susceptible than Gram-negative bacteria.[1]
-
Gram-negative bacteria: Effective, though the outer membrane can present an additional barrier.[1]
-
Fungi (yeasts and molds): Demonstrates significant activity, though higher concentrations may be necessary compared to bacteria.[1]
-
Enveloped viruses: Highly effective due to the disruption of the viral envelope.[1]
It is crucial to recognize the limitations of BDC. It is not effective against bacterial spores, which are highly resistant.[4] For applications requiring sporicidal activity, alternative disinfectants should be considered.
Factors Influencing Disinfectant Efficacy
The successful application of this compound hinges on a clear understanding of the factors that can modulate its antimicrobial activity.
| Factor | Impact on Efficacy & Rationale |
| Concentration | Higher concentrations generally lead to a more rapid and complete kill. However, excessively high concentrations can be corrosive and pose safety risks. The optimal concentration is application-dependent.[4] |
| Contact Time | The disinfectant must remain in contact with the surface for a sufficient duration to achieve the desired level of microbial inactivation. Shorter contact times may only achieve bacteriostatic effects.[4] |
| pH | BDC-based disinfectants are most effective in neutral to slightly alkaline conditions. Deviations from the optimal pH range can reduce efficacy.[4] |
| Presence of Organic Matter | Organic materials such as blood, serum, and soil can neutralize the active ingredients in BDC and shield microorganisms from its effects. Pre-cleaning is a critical step. [4] |
| Material Compatibility | Certain materials, like cotton and cellulose, can bind to and inactivate quaternary ammonium compounds. Porous surfaces are also more challenging to disinfect than non-porous surfaces.[4] |
Safety and Handling
This compound is a hazardous substance and requires careful handling to ensure personnel safety.[5]
Hazard Summary:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H314: Causes severe skin burns and eye damage.[5]
-
H410: Very toxic to aquatic life with long-lasting effects.[5]
Mandatory Personal Protective Equipment (PPE):
-
Eye and Face Protection: Tightly fitting safety goggles or a face shield are essential.[5]
-
Skin Protection: Chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron must be worn.[5]
-
Clothing: Wear long pants and closed-toe shoes.[5]
Spill and Waste Disposal:
-
In case of a spill, contain it with an inert absorbent material and collect it in a labeled, sealed container for hazardous waste disposal.[5]
-
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. [5]
Diagram: Safe Handling Workflow for this compound
Caption: A stepwise workflow for the safe use of BDC.
Application Protocols for Laboratory Settings
The following protocols provide detailed, step-by-step methodologies for the use of this compound in common laboratory disinfection tasks.
General Surface Disinfection (Benchtops, Non-Porous Surfaces)
Objective: To disinfect laboratory benchtops and other non-porous surfaces to reduce microbial contamination.
Materials:
-
This compound solution (0.1% to 0.5% working solution)[4]
-
Lint-free wipes or cloths
-
Appropriate PPE
Protocol:
-
Pre-cleaning: If the surface is visibly soiled, clean it with a suitable laboratory detergent and rinse with water to remove any organic load and detergent residue.[4]
-
Application: Apply the BDC working solution to the surface using a lint-free wipe, ensuring the entire surface is thoroughly wetted.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes. The surface should remain visibly wet during this time.[6]
-
Wiping: After the required contact time, wipe the surface with a sterile, lint-free cloth if desired. For surfaces in sensitive areas (e.g., cell culture), a rinse with sterile distilled water may be necessary to remove any residue.[6]
Disinfection of Biological Safety Cabinets (BSCs)
Objective: To decontaminate the interior surfaces of a BSC to maintain aseptic working conditions.
Materials:
-
This compound solution (0.1% to 0.5% working solution)
-
Sterile 70% ethanol
-
Sterile, lint-free wipes
-
Appropriate PPE
Protocol:
-
Preparation: Ensure the BSC blower is running to maintain airflow.
-
Pre-cleaning: Wipe down all interior surfaces (work surface, walls, and inside of the sash) with a sterile, lint-free wipe dampened with a laboratory detergent, followed by a wipe with sterile distilled water.
-
Disinfection: Wipe all interior surfaces with a sterile, lint-free wipe saturated with the BDC working solution.
-
Contact Time: Allow a contact time of at least 10 minutes.
-
Residue Removal: As BDC is a chloride-containing compound, it is crucial to remove any residue to prevent corrosion of the stainless steel surfaces. Wipe down all treated surfaces with a sterile, lint-free wipe dampened with sterile 70% ethanol.[5]
-
Final Purge: Allow the BSC to run for at least 5 minutes after disinfection to purge any remaining vapors before commencing work.
Disinfection of CO2 Incubators
Objective: To decontaminate the interior of a CO2 incubator to prevent microbial contamination of cell cultures.
Materials:
-
This compound solution (0.1% to 0.5% working solution)
-
Sterile 70% ethanol
-
Sterile, distilled water
-
Sterile, lint-free wipes
-
Autoclave
Protocol:
-
Preparation: Power off the incubator and remove all cultures to a backup incubator.
-
Disassembly: Carefully remove all internal components (shelves, supports, water pan).
-
Component Sterilization: Autoclave all removable components if they are autoclavable.
-
Interior Cleaning: Wipe the interior surfaces of the incubator with a lint-free wipe and a mild laboratory detergent, followed by a rinse with sterile distilled water.
-
Disinfection: Thoroughly wipe the entire interior of the incubator with a lint-free wipe saturated with the BDC working solution.
-
Contact Time: Allow a contact time of at least 10 minutes.
-
Residue Removal: Wipe down the interior surfaces with a lint-free wipe dampened with sterile 70% ethanol to remove BDC residue and aid in drying.[7]
-
Reassembly and Equilibration: Reassemble the incubator, fill the water pan with sterile distilled water, and allow the incubator to equilibrate to the correct temperature and CO2 levels before returning cultures.
Disinfection of Centrifuges and Rotors
Objective: To disinfect centrifuge interiors and rotors to prevent cross-contamination.
Materials:
-
This compound solution (0.1% to 0.5% working solution)
-
Neutral laboratory detergent
-
Soft cloth or sponge
-
Appropriate PPE
Protocol:
-
Safety First: Ensure the centrifuge is unplugged before cleaning.
-
Rotor Removal: Remove the rotor from the centrifuge.
-
Cleaning: Clean the centrifuge chamber, rotor, and buckets with a soft cloth, warm water, and a mild detergent.[8]
-
Disinfection: Wipe all surfaces with a cloth dampened with the BDC working solution.
-
Contact Time: Allow a contact time of 10 minutes.
-
Rinsing and Drying: Thoroughly rinse all components with distilled water and dry them completely with a soft, absorbent cloth before reassembly.[8]
Material Compatibility
It is essential to consider the compatibility of this compound with laboratory materials to prevent damage to equipment and surfaces.
| Material | Compatibility with BDC | Notes |
| Stainless Steel | Good | Prolonged contact with concentrated solutions or failure to rinse may lead to corrosion.[5] |
| Glass | Excellent | No known adverse effects. |
| Polypropylene (PP) | Good | Generally resistant. |
| Polycarbonate (PC) | Good | Generally resistant to dilute solutions.[9] |
| Polyvinyl Chloride (PVC) | Fair to Poor | May lead to loss of antimicrobial activity in dilute solutions. |
| Polyurethane | Fair to Poor | May lead to loss of antimicrobial activity in dilute solutions. |
Note: It is always advisable to test the disinfectant on a small, inconspicuous area before widespread use on a new material.[4]
Troubleshooting and Field-Proven Insights
Persistent Contamination
-
Potential Cause: Insufficient contact time or premature drying of the disinfectant.
-
Solution: Ensure the surface remains visibly wet for the entire recommended contact time. Reapply the disinfectant if necessary.[4]
-
-
Potential Cause: Presence of organic matter.
-
Solution: Implement a rigorous pre-cleaning step with a laboratory detergent to remove all visible soil before disinfection.[4]
-
-
Potential Cause: Microbial resistance or biofilm formation.
-
Solution: Consider rotating disinfectants with different mechanisms of action. For biofilms, mechanical scrubbing during the pre-cleaning step is crucial.
-
Interference with Downstream Applications
-
Cell Culture: Residual BDC is cytotoxic to mammalian cells.
-
Solution: For surfaces in direct contact with cell culture vessels, a thorough rinse with sterile distilled water or 70% ethanol after disinfection is critical. If BDC is present in a media component, it can be neutralized with a combination of lecithin and polysorbate 80.
-
-
Molecular Biology (PCR, etc.): Quaternary ammonium compounds can inhibit PCR.
-
Solution: Avoid direct contact of BDC with PCR reagents and samples. If contamination of a sample with BDC is suspected, consider adding Bovine Serum Albumin (BSA) to the PCR reaction to bind to the inhibitor.
-
Conclusion: Integrating this compound into a Robust Disinfection Program
This compound is a highly effective and versatile disinfectant for a wide range of laboratory applications. Its successful implementation requires a thorough understanding of its mechanism of action, antimicrobial spectrum, and the factors that influence its efficacy. By adhering to the detailed protocols and safety guidelines presented in these application notes, researchers and laboratory professionals can confidently integrate this compound into their disinfection regimen, thereby ensuring a safe, controlled, and scientifically sound research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. benchchem.com [benchchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of Benzododecinium Chloride as a Preservative in Ophthalmic Solutions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
Benzododecinium chloride, a quaternary ammonium compound and cationic surfactant, is a widely utilized preservative in multi-dose ophthalmic solutions.[1][2] Its broad-spectrum antimicrobial efficacy is critical in preventing microbial contamination that can occur during patient use.[3] However, its use is tempered by concerns over ocular surface toxicity, a factor that necessitates a careful balance between antimicrobial effectiveness and patient safety.[4] These application notes provide a comprehensive technical guide for researchers and formulation scientists on the use of this compound in ophthalmic preparations. We will delve into its mechanism of action, present detailed protocols for evaluating its antimicrobial efficacy and cytotoxicity, and provide key quantitative data to inform formulation development.
Introduction to this compound
This compound, also commonly known as benzalkonium chloride (BAK or BAC), is a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[1][5] The C12 alkyl chain derivative is particularly noted for its potent antimicrobial properties.[1] As a cationic surfactant, its amphiphilic structure, featuring a hydrophilic quaternary ammonium headgroup and a hydrophobic alkyl chain, is central to its biological activity.[6] This structure allows it to function as a highly effective biocide against a wide range of bacteria, fungi, and enveloped viruses.[1] In ophthalmic solutions, its primary role is to maintain the sterility of the product after the container has been opened, thereby protecting patients from potential eye infections.[7][8]
Mechanism of Antimicrobial Action
The antimicrobial activity of this compound is primarily driven by its ability to disrupt microbial cell membranes.[1][5] This process can be broken down into several key stages:
-
Electrostatic Attraction and Binding: The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as phospholipids and proteins in bacterial membranes.[1][6]
-
Hydrophobic Interaction and Intercalation: Following initial binding, the hydrophobic dodecyl tail penetrates and intercalates into the lipid bilayer of the cell membrane.[6]
-
Membrane Disruption and Permeabilization: This intercalation disrupts the integrity of the cell membrane, leading to increased fluidity and permeability.[1]
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential cytoplasmic contents, including ions (like K+), nucleotides, and metabolites, which is detrimental to the cell.[1]
-
Enzyme Inactivation and Cell Lysis: this compound can also inactivate essential membrane-bound enzymes and structural proteins, ultimately leading to cell lysis and death.[1]
Efficacy and Safety Considerations
The concentration of this compound in ophthalmic formulations is a critical parameter, requiring a delicate balance between potent antimicrobial efficacy and minimal ocular toxicity.[3] Typical concentrations in commercial eye drops range from 0.004% to 0.02%.
Antimicrobial Efficacy
The effectiveness of a preservative system is evaluated using the Antimicrobial Effectiveness Test (AET), also known as the Preservative Efficacy Test (PET).[3] This test challenges the formulation with a standardized panel of microorganisms. The following table summarizes the acceptance criteria for ophthalmic preparations according to the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).
Table 1: Antimicrobial Effectiveness Test Acceptance Criteria for Ophthalmic Preparations
| Pharmacopoeia | Test Organism(s) | Time Point | Criteria A (Log Reduction) | Criteria B (Log Reduction) |
| EP | Bacteria | 6 hours | ≥ 2.0 | - |
| 24 hours | ≥ 3.0 | ≥ 1.0 | ||
| 7 days | - | ≥ 3.0 | ||
| 14 days | - | No Increase | ||
| 28 days | No Recovery | No Increase | ||
| Fungi | 7 days | ≥ 2.0 | - | |
| 14 days | - | No Increase | ||
| 28 days | No Increase | No Increase | ||
| USP | Bacteria | 14 days | ≥ 1.0 | - |
| 28 days | ≥ 3.0 | - | ||
| Fungi | 14 days | No Increase | - | |
| 28 days | No Increase* | - |
*No increase is defined as not more than 0.5 log10 unit higher than the previous value measured.[3]
The minimum inhibitory concentration (MIC) is another key measure of antimicrobial activity.
Table 2: Reported Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride
| Microorganism | ATCC Strain | Reported MIC Range (µg/mL) |
| Staphylococcus aureus | 6538 | 3.9 - 200 |
| Pseudomonas aeruginosa | 9027 | 64 - 140 |
Note: MIC values can vary based on the specific test conditions and the composition of the benzalkonium chloride mixture.
Ocular Toxicity
Despite its efficacy, this compound is known to cause dose-dependent cytotoxicity to corneal and conjunctival epithelial cells.[4] This can lead to ocular surface disease (OSD), characterized by symptoms of dry eye, irritation, and inflammation.[4][9] The mechanism of toxicity involves cell membrane disruption, mitochondrial damage, and induction of apoptosis.[3] Therefore, it is crucial to assess the cytotoxicity of any new ophthalmic formulation containing this compound.
Table 3: Reported In Vitro Cytotoxicity of Benzalkonium Chloride on Human Corneal Epithelial Cells (HCECs)
| Exposure Time | Concentration (%) | Observed Effect |
| 5 minutes | 0.001% | ~30% cell loss |
| >5 minutes | 0.002% | >80% reduction in cell survival |
| 15 minutes | 0.001% | ~34% toxicity |
| 24 hours | 0.01% | Cell death |
Note: Cytotoxicity is highly dependent on the specific cell line, exposure duration, and assay methodology.
Experimental Protocols
Protocol: Antimicrobial Effectiveness Test (AET) for Ophthalmic Solutions (Based on USP <51>)
This protocol outlines the procedure for evaluating the antimicrobial effectiveness of an ophthalmic solution.
Materials:
-
Test ophthalmic solution in its final container.
-
Standard ATCC microbial strains: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Appropriate culture media (e.g., Soybean-Casein Digest Agar/Broth, Sabouraud Dextrose Agar/Broth).
-
Sterile saline solution (0.9% NaCl).
-
Sterile pipettes, tubes, and Petri dishes.
Procedure:
-
Inoculum Preparation:
-
Culture bacteria and yeast in their respective broths. Harvest the cells and wash with sterile saline.
-
For molds, grow on agar and harvest spores using a sterile saline solution.
-
Adjust the concentration of each microbial suspension to approximately 1 x 10⁸ colony-forming units (CFU)/mL.
-
-
Product Inoculation (Day 0):
-
Aseptically transfer a measured volume of the ophthalmic product into separate sterile containers for each test organism.
-
Inoculate each container with a small volume (0.5% to 1.0% of the product volume) of the standardized microbial suspension to achieve a final concentration between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
-
Mix thoroughly.
-
-
Incubation and Sampling:
-
Incubate the inoculated containers at 20-25°C for 28 days.
-
Withdraw samples at specified intervals (e.g., 0, 7, 14, and 28 days).
-
-
Enumeration:
-
Perform serial dilutions of the samples in sterile saline.
-
Plate the dilutions onto the appropriate agar medium.
-
Incubate the plates and count the number of viable colonies.
-
-
Data Analysis:
-
Calculate the log reduction in viable microorganisms from the initial inoculum concentration at each time point.
-
Compare the results with the acceptance criteria outlined in Table 1.
-
Protocol: In Vitro Cytotoxicity MTT Assay on Human Corneal Epithelial Cells (HCECs)
This protocol assesses the effect of a this compound formulation on the viability of HCECs.
Materials:
-
Human Corneal Epithelial Cells (HCECs).
-
Cell culture medium.
-
Test formulation containing this compound at various concentrations.
-
Positive control (e.g., 0.02% BAK) and negative control (e.g., saline).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).[1][9]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Seed HCECs into a 96-well plate at a suitable density and culture until they reach the desired confluency.[1]
-
-
Product Exposure:
-
Remove the culture medium and replace it with fresh medium containing various dilutions of the this compound formulation, along with positive and negative controls.[1]
-
-
Incubation:
-
Incubate the cells with the test articles for a defined period (e.g., 15 minutes to 24 hours) to simulate ocular exposure.[1]
-
-
MTT Addition:
-
Solubilization:
-
Measurement:
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
Plot the concentration-response curve to determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability).[1]
-
Conclusion
This compound remains a highly effective and widely used preservative in multi-dose ophthalmic solutions due to its broad-spectrum antimicrobial activity.[1] However, its potential for ocular surface toxicity necessitates rigorous evaluation to establish a safe and effective concentration in any given formulation.[4] The protocols for Antimicrobial Effectiveness Testing and in vitro cytotoxicity assays provided in these application notes offer a standardized framework for researchers and drug development professionals to assess the performance and safety of ophthalmic preparations containing this compound. Adherence to these methodologies is essential for ensuring the development of preserved ophthalmic products that are both sterile and well-tolerated by patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Balancing antimicrobial efficacy and toxicity of currently available topical ophthalmic preservatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Cosmetics testing - Preservative efficacy tests - Challenge test (EN ISO 11930: 2019 + A1: 2022 and European Pharmacopoeia). - IVAMI [ivami.com]
- 6. silverstreammed.com [silverstreammed.com]
- 7. atcc.org [atcc.org]
- 8. drugfuture.com [drugfuture.com]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benzododecinium chloride as a stabilizing agent for nanoparticle synthesis
Application Notes & Protocols
Topic: Benzododecinium Chloride as a Stabilizing Agent for Nanoparticle Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of this compound in Nanotechnology
This compound (BDC), a quaternary ammonium compound, is a cationic surfactant widely recognized for its potent antimicrobial properties.[1][2][3] Its molecular structure is amphiphilic, comprising a positively charged hydrophilic quaternary ammonium head group and a long, hydrophobic dodecyl (C12) alkyl chain.[4] This architecture not only drives its biological activity but also makes it a highly effective agent in materials science, particularly in the controlled synthesis of nanoparticles.[4][5]
In nanoparticle synthesis, controlling aggregation is paramount to achieving desired particle size, morphology, and functionality. BDC serves as a powerful stabilizing agent, preventing nanoparticles from agglomerating by imparting a positive surface charge, which leads to electrostatic repulsion between particles.[4][5] This guide provides a deep dive into the mechanism of BDC-mediated stabilization, key experimental parameters, and a detailed protocol for synthesizing gold nanoparticles using BDC.
Mechanism of Nanoparticle Stabilization by this compound
The stabilizing action of BDC is primarily based on the principle of electrostatic repulsion. The process can be understood through the following steps:
-
Adsorption: During nanoparticle formation in an aqueous solution containing BDC, the BDC monomers adsorb onto the nascent nanoparticle surface. The positively charged quaternary ammonium head groups orient themselves towards the aqueous phase, while the hydrophobic dodecyl tails anchor onto the nanoparticle surface.
-
Formation of a Cationic Shell: This adsorption creates a dense, positively charged layer, or "shell," around each nanoparticle.
-
Electrostatic Repulsion: When two BDC-coated nanoparticles approach each other, their positively charged shells generate strong repulsive electrostatic forces. This repulsion overcomes the inherent van der Waals attractive forces that would otherwise cause the nanoparticles to aggregate.[6]
-
Colloidal Stability: The net result is a stable, well-dispersed colloidal suspension of nanoparticles, preventing sedimentation and maintaining their individual characteristics.[4][5]
Caption: Mechanism of BDC-mediated electrostatic stabilization.
Key Experimental Parameters and Considerations
The success of BDC as a stabilizing agent hinges on the careful control of several experimental variables.
Concentration and Critical Micelle Concentration (CMC)
The concentration of BDC is a critical parameter. While it provides stability, excessive concentrations can lead to the formation of free micelles in the solution, which can interfere with subsequent purification and characterization steps.[6] The Critical Micelle Concentration (CMC) is the concentration at which BDC monomers begin to self-assemble into micelles.[7] Operating near or slightly below the CMC is often optimal for nanoparticle stabilization.
| Property | Value | Conditions |
| Molecular Weight | 340.0 g/mol | (for C12 derivative)[1][8] |
| Critical Micelle Concentration (CMC) | ~8.3 mM (~2.8 g/L) | In de-ionized water at 25 °C[5] |
| CMC in 2.4% Sodium Hypochlorite | 0.008% | In 2.4% Sodium Hypochlorite Solution[7][9] |
| Appearance | White to off-white powder | [1][8] |
Causality Insight: Using BDC at concentrations significantly above the CMC may lead to a depletion of free monomers available to stabilize newly formed nanoparticle surfaces, potentially causing initial aggregation. Furthermore, the presence of excess micelles can complicate size analysis by DLS and may require more rigorous purification methods.
pH of the Synthesis Medium
The pH of the reaction medium can influence both the surface charge of the forming nanoparticles and the stability of the BDC itself. For most metal nanoparticle syntheses (e.g., gold, silver), the pH range is typically neutral to slightly basic, where BDC remains protonated and effective. Extreme pH conditions should be evaluated for their potential impact on BDC's structural integrity and stabilizing capacity.
Interaction with Precursors and Reducing Agents
BDC is a cationic molecule and may interact with anionic precursors (e.g., tetrachloroaurate, [AuCl₄]⁻) or reducing agents (e.g., citrate, borohydride). This interaction can sometimes be beneficial, pre-concentrating the metal precursor near the growing nanoparticle surface. However, it can also lead to premature reduction or the formation of insoluble salts. Therefore, the order of reagent addition and stirring conditions must be carefully optimized.
Protocol: Synthesis of BDC-Stabilized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of ~15-20 nm gold nanoparticles using the Turkevich method, adapted to incorporate this compound for enhanced stability.[10][11]
Principle
Gold(III) ions from hydrogen tetrachloroaurate (HAuCl₄) are reduced to neutral gold atoms (Au⁰) by trisodium citrate at an elevated temperature. The citrate also acts as a weak stabilizing agent. The addition of BDC provides a robust cationic surface charge, leading to a highly stable colloidal suspension with a positive zeta potential.
Materials and Equipment
-
Hydrogen tetrachloroaurate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
This compound (BDC)
-
Ultrapure water (18.2 MΩ·cm)
-
Conical flask (100 mL)
-
Graduated cylinders and pipettes
-
Stirring hotplate and magnetic stir bar
-
Glassware (all glassware must be scrupulously cleaned)
-
Spectrophotometer (for UV-Vis analysis)
-
Zeta potential and particle size analyzer (e.g., DLS)
Reagent Preparation
-
1.0 mM HAuCl₄ Solution: Dissolve 39.3 mg of HAuCl₄·3H₂O in 100 mL of ultrapure water. Store in a dark bottle.
-
1% Trisodium Citrate Solution: Dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of ultrapure water. This solution should be made fresh.[10]
-
10 mM BDC Stock Solution: Dissolve 34.0 mg of BDC in 10 mL of ultrapure water.
Step-by-Step Synthesis Procedure
-
Setup: Add 50 mL of the 1.0 mM HAuCl₄ solution to a 100 mL conical flask with a magnetic stir bar. Place the flask on a stirring hotplate.
-
Heating: Heat the solution to a rolling boil while stirring vigorously.
-
Addition of Stabilizer & Reductant:
-
To the rapidly-stirred, boiling solution, add 5 mL of the 1% trisodium citrate solution.
-
Immediately following the citrate addition, add 170 µL of the 10 mM BDC stock solution (this results in a final BDC concentration of ~0.03 mM).
-
-
Reaction: The solution color will change progressively from pale yellow to colorless, then to gray, and finally to a deep ruby red over several minutes. This color change indicates the formation of gold nanoparticles.[10]
-
Completion: Continue boiling and stirring for an additional 15 minutes after the ruby red color has stabilized.
-
Cooling: Remove the flask from the heat and continue stirring until it cools to room temperature.
-
Storage: Transfer the final AuNP suspension to a clean, labeled glass container. The solution should be stable for weeks to months when stored at 4°C.
Caption: Experimental workflow for synthesis and characterization of BDC-stabilized AuNPs.
Characterization and Validation
Validating the synthesis is a critical step to ensure the nanoparticles meet the desired specifications.
| Characterization Technique | Parameter Measured | Expected Result for BDC-Stabilized AuNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) | A distinct peak at ~520-525 nm, confirming the presence of spherical gold nanoparticles. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter & Polydispersity Index (PDI) | A narrow size distribution with an average diameter of 15-25 nm and a PDI < 0.3. |
| Zeta Potential Measurement | Surface Charge | A strong positive value (typically > +30 mV), confirming BDC adsorption and indicating high colloidal stability. |
| Transmission Electron Microscopy (TEM) | Core Size, Morphology, and Dispersion | Images showing discrete, spherical nanoparticles with a core size consistent with DLS data and no signs of aggregation. |
Troubleshooting and Optimization
-
Problem: Final solution is blue or purple, or a black precipitate forms.
-
Cause: Aggregation of nanoparticles.
-
Solution: Ensure glassware is impeccably clean. Verify the concentration and freshness of the trisodium citrate solution. Increase the concentration of BDC slightly (e.g., to 0.04-0.05 mM) to provide greater electrostatic repulsion.
-
-
Problem: Very broad size distribution (high PDI in DLS).
-
Cause: Inconsistent nucleation and growth.
-
Solution: Ensure the gold solution is at a vigorous, rolling boil before adding reagents. The addition of citrate and BDC should be rapid and sequential to promote uniform nucleation.
-
-
Problem: Low or negative zeta potential.
-
Cause: Insufficient BDC adsorption or presence of anionic contaminants.
-
Solution: Confirm the accuracy of the BDC stock solution concentration. Ensure the ultrapure water used is free of contaminants. The final pH should not be highly acidic.
-
Conclusion
This compound is a versatile and highly effective cationic stabilizing agent for the synthesis of various nanoparticles. Its ability to impart a strong positive surface charge provides excellent electrostatic stabilization, preventing aggregation and leading to stable colloidal suspensions.[4][5] By carefully controlling key parameters such as concentration, pH, and reagent addition order, researchers can leverage the unique properties of BDC to produce high-quality, monodisperse nanoparticles suitable for a wide range of applications in drug delivery, diagnostics, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 139-07-1 | >98% [smolecule.com]
- 6. Progress in the development of stabilization strategies for nanocrystal preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Wetting properties and critical micellar concentration of benzalkonium chloride mixed in sodium hypochlorite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 11. DSpace [cora.ucc.ie]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Benzododecinium Chloride
Introduction
Benzododecinium chloride, a quaternary ammonium compound (QAC), is a potent cationic surfactant with a broad spectrum of antimicrobial activity against bacteria, fungi, and enveloped viruses.[1][2] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of cellular contents and ultimately, cell death.[2] The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro susceptibility testing method used to ascertain the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] This quantitative measure is critical for researchers, scientists, and drug development professionals in evaluating the efficacy of this compound in various formulations and applications, from pharmaceutical preservatives to industrial disinfectants.
This guide provides a detailed technical overview of the standardized methods for determining the MIC of this compound, grounded in the principles and protocols established by the Clinical and Laboratory Standards Institute (CLSI). We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.
Core Principles of MIC Determination
The fundamental principle of MIC testing is to challenge a standardized population of a specific microorganism with a range of serially diluted concentrations of an antimicrobial agent. The MIC is identified as the lowest concentration at which no visible growth is observed after a defined incubation period. The two most recognized and robust methods for determining the MIC of this compound are the Broth Microdilution and Agar Dilution methods. These methods are extensively detailed in CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically," which provides a standardized framework to ensure inter-laboratory reproducibility.[1][4]
The Critical Role of Standardization
Adherence to standardized protocols is paramount in MIC testing to ensure the accuracy and comparability of results. Key standardized parameters include:
-
Inoculum Preparation: The number of microorganisms used in the test must be consistent. The 0.5 McFarland turbidity standard is a universally accepted reference for adjusting the turbidity of a bacterial suspension to a specific density, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[5] Using a standardized inoculum prevents erroneous results; an inoculum that is too dense may overwhelm the antimicrobial agent, leading to a falsely high MIC, while an overly dilute inoculum may result in a falsely low MIC.
-
Growth Medium: The choice of growth medium can significantly impact the MIC value. Mueller-Hinton Broth (MHB) and Agar (MHA) are the recommended media for routine antimicrobial susceptibility testing of non-fastidious aerobic bacteria.[6] This is due to several factors:
-
Batch-to-batch reproducibility: MHA and MHB are formulated to have minimal variation between batches.[6]
-
Support for growth: They support the growth of a wide range of common pathogens.[6]
-
Minimal inhibition: They are low in inhibitors of common antimicrobial agents like sulfonamides and trimethoprim.[7]
-
Optimal diffusion: MHA has properties that allow for good diffusion of antimicrobial agents.[6]
-
-
Incubation Conditions: Temperature and duration of incubation are critical for ensuring optimal microbial growth and obtaining reliable MIC results. For most bacteria, incubation at 35-37°C for 18-24 hours is standard.[2]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the Broth Microdilution and Agar Dilution methods, adapted from CLSI guidelines.
Protocol 1: Broth Microdilution Method
This method is widely used due to its efficiency in testing multiple antimicrobial agents simultaneously and its suitability for automation.[8]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates[3]
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[3]
-
Sterile 0.9% NaCl solution
-
0.5 McFarland turbidity standard[5]
-
Spectrophotometer or turbidimeter
-
Microplate reader (optional)
-
Sterile pipette tips and tubes
Step-by-Step Methodology:
-
Inoculum Preparation: a. Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour non-selective agar plate. b. Suspend the colonies in sterile 0.9% NaCl solution. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard by visual comparison against a white background with contrasting black lines or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.10).[5] This yields a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[5] d. Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:150 dilution followed by a 1:2 dilution during inoculation.[8]
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration at least 10 times the highest desired final concentration. b. Perform two-fold serial dilutions of the this compound stock solution in CAMHB across the wells of a 96-well microtiter plate. c. Typically, 100 µL of CAMHB is added to wells 2 through 12. 200 µL of the initial this compound concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with thorough mixing at each step. The final 100 µL from well 11 is discarded. d. Well 12 serves as a growth control (no antimicrobial agent). A sterility control well containing only CAMHB should also be included.[3]
-
Inoculation: a. Inoculate each well (except the sterility control) with the appropriate volume of the standardized bacterial suspension (typically 100 µL) to achieve a final volume of 200 µL per well.
-
Incubation: a. Seal the microtiter plate to prevent evaporation and incubate at 35-37°C for 18-24 hours in ambient air.[2]
-
MIC Determination: a. Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[3] b. A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the endpoint.
Protocol 2: Agar Dilution Method
This method is considered a reference method by CLSI and is particularly useful for testing a large number of isolates against a limited number of antimicrobial agents.[9]
Materials:
-
This compound stock solution
-
Test microorganism
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Sterile 0.9% NaCl solution
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Inoculum replicating device (optional)
Step-by-Step Methodology:
-
Preparation of Agar Plates: a. Prepare a series of two-fold dilutions of the this compound stock solution in sterile water. b. For each concentration, add 2 mL of the antimicrobial dilution to 18 mL of molten MHA (maintained at 45-50°C). This 1:10 dilution results in the final desired concentration in the agar.[10] c. Mix thoroughly and pour the agar mixture into sterile petri dishes. Allow the plates to solidify. d. Prepare a control plate containing MHA without any this compound. e. Plates can be stored at 2-8°C for up to 5 days.
-
Inoculum Preparation: a. Prepare the inoculum as described in the Broth Microdilution Method (Step 1a-c), adjusting to a 0.5 McFarland standard. b. Further dilute the suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot on the agar surface.
-
Inoculation: a. Using a calibrated loop or an inoculum replicating device, spot-inoculate the prepared bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration, including the growth control plate.
-
Incubation: a. Allow the inoculum spots to dry completely before inverting the plates. b. Incubate the plates at 35-37°C for 18-24 hours.
-
MIC Determination: a. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism on the agar surface.
Data Presentation: MIC of this compound
The following table summarizes representative MIC values of this compound (often as a component of benzalkonium chloride) against various microorganisms, compiled from the literature. It is important to note that MIC values can vary depending on the specific strain, testing method, and laboratory conditions.
| Microorganism | Test Method | MIC (mg/L) | Reference |
| Staphylococcus aureus | Broth Microdilution | 2 - 64 | [11] |
| Escherichia coli | Broth Microdilution | 92 | [12] |
| Pseudomonas aeruginosa | Tube Dilution | 24 - 80 | [2] |
| Pseudomonas aeruginosa | Broth Microdilution | 20 - 470 | [13] |
| Acinetobacter baumannii | Tube Dilution | 26.66 | [2] |
| Candida albicans | Broth Microdilution | 0.25 - 8 | [2] |
Trustworthiness and Self-Validation
To ensure the trustworthiness of MIC results, each experiment must incorporate a self-validating system through the use of appropriate controls:
-
Growth Control: This well or plate contains no antimicrobial agent and is inoculated with the test organism. It confirms the viability of the inoculum and the ability of the medium to support growth. Vigorous growth is expected.[3]
-
Sterility Control: This well or plate contains only the growth medium and is not inoculated. It serves to detect any contamination of the medium or reagents. No growth should be observed.[3]
-
Quality Control (QC) Strains: Standardized, well-characterized microbial strains with known MIC values (e.g., ATCC strains) should be tested in parallel with the experimental isolates. The results for these QC strains must fall within the acceptable ranges specified in documents like CLSI M100 to validate the accuracy of the test system.[14]
Conclusion
The determination of the Minimum Inhibitory Concentration is a cornerstone of antimicrobial efficacy testing. By adhering to the standardized broth microdilution and agar dilution methods, as detailed in CLSI guidelines, researchers can generate reliable and comparable data on the potency of this compound. The meticulous control of experimental variables, including inoculum density, growth medium, and incubation conditions, coupled with the use of appropriate controls, ensures the scientific integrity and trustworthiness of the obtained MIC values. These robust methodologies empower scientists and drug development professionals to make informed decisions in the development and application of products containing this compound.
References
- 1. iacld.com [iacld.com]
- 2. benchchem.com [benchchem.com]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. darvashco.com [darvashco.com]
- 6. researchgate.net [researchgate.net]
- 7. EUCAST: EUCAST - Home [eucast.org]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. cmdr.ubc.ca [cmdr.ubc.ca]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asianmedjam.com [asianmedjam.com]
- 14. szu.gov.cz [szu.gov.cz]
Application Note: A Methodological Framework for Plant DNA Extraction Using Benzododecinium Chloride
An in-depth guide to the application of Benzododecinium Chloride in the extraction of genomic DNA from plant tissues, designed for researchers, scientists, and drug development professionals.
Abstract
The isolation of high-quality genomic DNA from plant tissues is a critical prerequisite for a vast array of molecular biology applications. However, it is frequently complicated by the presence of secondary metabolites such as polysaccharides and polyphenols, which can co-precipitate with DNA and inhibit downstream enzymatic reactions. While methods utilizing cetyltrimethylammonium bromide (CTAB) are common, the exploration of alternative reagents is essential for optimizing workflows and overcoming the challenges posed by recalcitrant plant species.[1] This guide introduces this compound (BDC), a quaternary ammonium cationic surfactant, as a potent candidate for plant DNA extraction. We will delve into the chemical principles of BDC, propose a detailed protocol for its application, and provide the scientific rationale behind each step, offering a comprehensive resource for researchers seeking to develop robust and efficient DNA isolation techniques.
The Scientific Foundation: Understanding this compound
This compound (BDC), also widely known as Benzalkonium chloride (BAC), is a quaternary ammonium compound that functions as a cationic surfactant.[2] Its molecular structure is key to its utility in biological applications.
Chemical and Physical Properties
BDC is not a single compound but a mixture of alkylbenzyldimethylammonium chlorides with varying alkyl chain lengths.[3] The dodecyl (C12) derivative is a primary component and is central to its activity.[2][3] Its amphiphilic nature, featuring a hydrophilic cationic "head" (the quaternary ammonium group) and a long hydrophobic "tail" (the dodecyl alkyl chain), dictates its powerful disruptive action on cellular membranes.[2]
| Property | Value | Reference |
| IUPAC Name | benzyl-dodecyl-dimethylazanium;chloride | [4] |
| CAS Number | 139-07-1 (for C12 derivative) | [3] |
| Molecular Formula | C₂₁H₃₈ClN | [4][5] |
| Molecular Weight | 340.0 g/mol | [4][5] |
| Appearance | White or yellow powder; colorless to pale yellow solutions | [3] |
| Solubility | Very soluble in water, ethanol, and acetone | [3] |
Mechanism of Action in a Cellular Context
The primary mechanism of BDC is the catastrophic disruption of cell membrane integrity.[3][6] This process occurs in sequential stages:
-
Electrostatic Binding: The positively charged quaternary ammonium headgroup of BDC electrostatically interacts with the negatively charged components of the plant cell surface, including phospholipids and integral membrane proteins.[6]
-
Hydrophobic Insertion: Following initial adsorption, the hydrophobic dodecyl chain penetrates the lipid bilayer of the plasma membrane and organellar membranes (nucleus, mitochondria, chloroplasts).
-
Membrane Disruption: This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability, which leads to the lysis of the cell and its organelles.[6] This releases the cellular contents, including genomic DNA.
This membrane-disrupting capability is the theoretical basis for its use as a primary lysis agent in DNA extraction protocols.
Protocol: Genomic DNA Extraction from Plant Tissue using BDC
This protocol is adapted from methodologies developed for compounds with similar chemical functionalities, such as benzyl chloride, and is presented as a robust starting point for optimization.[7][8] The core principle is the use of BDC to lyse cells and denature proteins, followed by selective precipitation of DNA.
Materials and Reagents
-
BDC Extraction Buffer:
-
100 mM Tris-HCl (pH 9.0)
-
40 mM EDTA
-
Prepare and autoclave before use.
-
-
10% Sodium Dodecyl Sulfate (SDS) Solution
-
This compound (BDC)
-
3 M Sodium Acetate (NaOAc), pH 5.0
-
Isopropanol (2-propanol), ice-cold
-
70% Ethanol, ice-cold
-
TE Buffer or Nuclease-Free Water
-
Mortar and pestle or mechanical homogenizer
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Water bath or heat block
-
Microcentrifuge
Step-by-Step Methodology
-
Tissue Preparation:
-
Weigh approximately 100-200 mg of fresh, young plant leaf tissue. For difficult tissues, freezing with liquid nitrogen is recommended to facilitate grinding.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle with liquid nitrogen. Alternatively, use a mechanical homogenizer.
-
Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
-
Causality: Mechanical disruption is crucial for breaking the rigid plant cell wall, allowing the BDC lysis solution to access the cell membrane.
-
-
Cell Lysis:
-
To the powdered tissue, add:
-
500 µL of BDC Extraction Buffer
-
100 µL of 10% SDS
-
300 µL of this compound
-
-
Vortex vigorously for 30 seconds to create a homogenous lysate.
-
Incubate the tube at 50-60°C for 30 minutes in a water bath or heat block. Invert the tube every 10 minutes.
-
Causality: The combination of BDC and the anionic detergent SDS effectively solubilizes cell membranes and denatures proteins.[9] The elevated temperature enhances lysis efficiency and inactivates endogenous nucleases that could degrade the DNA.
-
-
Protein and Debris Precipitation:
-
Add 300 µL of 3 M Sodium Acetate (pH 5.0).
-
Mix thoroughly by inversion and incubate on ice for 15 minutes.
-
Causality: The acidic sodium acetate neutralizes the negatively charged phosphate backbone of DNA, while precipitating proteins and polysaccharides that are less soluble in this high-salt condition.
-
-
Clarification of Lysate:
-
Centrifuge the tube at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the DNA, to a new, clean 1.5 mL microcentrifuge tube. Avoid disturbing the pellet.
-
Causality: This centrifugation step pellets the precipitated proteins, cell debris, and other insoluble materials, separating them from the soluble DNA.
-
-
DNA Precipitation:
-
Add an equal volume (approximately 700-800 µL) of ice-cold isopropanol to the supernatant.
-
Mix gently by inverting the tube 10-15 times until a stringy white precipitate of DNA is visible.
-
Incubate at -20°C for at least 30 minutes to maximize DNA recovery.
-
Causality: Isopropanol is a non-polar solvent that drastically reduces the solubility of the now-neutralized DNA, causing it to precipitate out of the aqueous solution.
-
-
DNA Washing and Pelleting:
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant.
-
Wash the DNA pellet by adding 1 mL of ice-cold 70% ethanol. This removes residual salts and other impurities.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to resuspend.[10]
-
Causality: The ethanol wash is critical for removing co-precipitated salts from the DNA pellet, which could otherwise inhibit downstream applications like PCR.
-
-
DNA Rehydration:
-
Resuspend the DNA pellet in 50-100 µL of TE buffer or nuclease-free water.
-
Incubate at 65°C for 5-10 minutes to aid in dissolution.
-
Store the purified genomic DNA at 4°C for short-term use or at -20°C for long-term storage.
-
Comparative Analysis: BDC vs. CTAB
The CTAB method is the gold standard for plant DNA extraction, particularly for species rich in polysaccharides.[11] A theoretical comparison highlights the potential positioning of a BDC-based method.
| Feature | This compound (BDC) Method | Cetyltrimethylammonium Bromide (CTAB) Method |
| Primary Reagent | This compound, a cationic surfactant. | Cetyltrimethylammonium bromide, a cationic detergent.[11] |
| Mechanism | Disrupts membranes via electrostatic and hydrophobic interactions, leading to cell lysis.[6] | Forms complexes with nucleic acids under high-salt conditions, separating them from polysaccharides. |
| Polysaccharide Removal | Relies on differential precipitation using high-salt buffers (e.g., NaOAc). Efficacy may vary. | Highly effective; CTAB selectively precipitates polysaccharides in low-salt conditions and keeps DNA soluble in high-salt buffers.[12] |
| Use of Organic Solvents | The proposed protocol avoids the use of phenol and chloroform. | Often requires a phenol:chloroform:isoamyl alcohol extraction step to remove proteins, which is hazardous. |
| Potential Advantages | Simpler workflow, potentially faster, and avoids highly toxic organic solvents. | Well-established and optimized for a wide range of plant species, especially those with high polysaccharide content.[1] |
| Potential Disadvantages | Less documented; may require significant optimization. Potential for DNA shearing due to strong surfactant action. | Involves hazardous chemicals (phenol/chloroform). Can be more time-consuming. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses common problems and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low DNA Yield | Incomplete Cell Lysis: Insufficient grinding or incubation time. | Ensure tissue is ground to a very fine powder. Increase incubation time in the lysis buffer to 45-60 minutes.[10] |
| Inefficient DNA Precipitation: Insufficient incubation at -20°C. | Increase the isopropanol precipitation time to overnight at -20°C. | |
| Loss of DNA Pellet: Pellet was accidentally discarded or dislodged during washing. | Be extremely careful when decanting supernatants. After the ethanol wash, centrifuge again briefly if the pellet is loose.[13] | |
| Low DNA Purity (Low A260/280) | Protein Contamination: Incomplete protein precipitation. | Ensure thorough mixing after adding sodium acetate. After centrifugation, carefully pipette the supernatant without touching the protein pellet. |
| RNA Contamination: RNA has co-precipitated with the DNA. | Add RNase A (10 mg/mL) to the final rehydrated DNA solution and incubate at 37°C for 30 minutes. | |
| DNA is Degraded (Smear on Gel) | Nuclease Activity: Endogenous nucleases were not fully inactivated. | Minimize time between tissue harvesting and extraction. Ensure the lysis buffer is added immediately after grinding. Store tissue at -80°C if not used immediately.[14] |
| Excessive Mechanical Shearing: Overly vigorous vortexing or pipetting. | Mix gently by inversion during the precipitation steps. Use wide-bore pipette tips when handling high molecular weight DNA. | |
| DNA Fails to Amplify in PCR | Inhibitor Carryover: Polysaccharides or polyphenols are present in the final sample. | Include 1-2% polyvinylpyrrolidone (PVP) in the extraction buffer to bind polyphenols. Ensure the DNA pellet is thoroughly washed with 70% ethanol to remove salts. |
Conclusion
This compound presents a compelling, theoretically-sound alternative to conventional plant DNA extraction reagents. Its potent membrane-disrupting properties offer the potential for a rapid, efficient, and safer extraction workflow that avoids the use of hazardous organic solvents. The protocol detailed in this guide provides a foundational methodology that, with empirical testing and species-specific optimization, can be developed into a valuable tool for molecular biology research. Further investigation is warranted to fully characterize its efficacy across a diverse range of plant taxa and compare its performance against established methods in downstream applications.
References
- 1. What is the “modified” CTAB protocol? Characterizing modifications to the CTAB DNA extraction protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Comparison of DNA Extraction Methods using Petunia hybrida Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mpbio.com [mpbio.com]
- 11. Optimized CTAB DNA extraction for different tissues [protocols.io]
- 12. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dnagenotek.com [dnagenotek.com]
- 14. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Benzododecinium Chloride Resistance
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming microbial resistance to benzododecinium chloride (BDC), a widely used quaternary ammonium compound (QAC). Here, we synthesize technical accuracy with field-proven insights to address the challenges you may encounter in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding BDC resistance.
Q1: We are observing a sudden increase in the Minimum Inhibitory Concentration (MIC) of this compound for our microbial strains. What are the likely causes?
An increase in MIC suggests the development of resistance. The primary mechanisms of resistance to BDC and other QACs are well-documented and include:
-
Efflux Pumps: Bacteria can actively expel BDC from the cell using multidrug resistance (MDR) efflux pumps.[1][2][3] Overexpression of genes encoding these pumps, such as the qac genes, is a common mechanism.[4]
-
Biofilm Formation: Microorganisms residing within a biofilm matrix exhibit significantly higher tolerance to antimicrobial agents.[3] The extracellular polymeric substance (EPS) of the biofilm acts as a physical barrier, impeding BDC diffusion.[5]
-
Alterations in Cell Envelope: Changes in the composition of the bacterial cell membrane or wall can decrease BDC permeability.[1][6] This can involve modifications to lipopolysaccharides (LPS), phospholipids, or outer membrane proteins.[6][7]
-
Genetic Mutations: Prolonged exposure to sub-lethal concentrations of BDC can lead to mutations in genes that regulate resistance mechanisms.[4][8]
Q2: Can the development of resistance to this compound in our long-term experiments lead to cross-resistance to clinically relevant antibiotics?
Yes, this is a significant concern. There is substantial evidence that exposure to BDC can select for bacterial strains with cross-resistance to a variety of antibiotics.[2][8][9] The primary mechanisms driving this phenomenon are:
-
Shared Efflux Pumps: Many efflux pumps that expel BDC are also capable of exporting various classes of antibiotics, such as fluoroquinolones, beta-lactams, and tetracyclines.[2][10]
-
Co-selection on Mobile Genetic Elements: Genes conferring resistance to both BDC and antibiotics can be located on the same mobile genetic elements, such as plasmids and integrons.[8] This allows for the simultaneous transfer and selection of resistance to both types of compounds.
Q3: How can we quickly screen our resistant isolates to determine the likely mechanism of resistance?
A preliminary differential diagnosis can be performed using the following workflow:
Caption: Initial diagnostic workflow for BDC resistance.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Issue 1: Inconsistent and Non-Reproducible MIC Values for this compound
Symptoms: You are observing significant well-to-well or plate-to-plate variation in your broth microdilution assays for BDC.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inaccurate Serial Dilutions | The concentration gradient is the critical variable in an MIC assay. Inaccurate pipetting can lead to erroneous MIC determinations. | 1. Use calibrated pipettes and ensure they are functioning within specification. 2. Change pipette tips for each dilution step to prevent carryover. 3. Consider using a multichannel pipette for improved consistency when adding reagents to the plate.[4] |
| Variable Inoculum Density | The initial bacterial concentration directly impacts the time required to reach visible turbidity. Inconsistent inoculum density will lead to variable MIC results. | 1. Ensure the bacterial culture is in the mid-logarithmic growth phase for consistent metabolic activity. 2. Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) before preparing the final dilution for the assay.[4] |
| Contamination | Contamination of media, BDC stock solutions, or the bacterial culture will lead to spurious results. | 1. Employ strict aseptic techniques throughout the entire procedure. 2. Perform sterility checks on your media and BDC stock solutions by incubating an aliquot without the test organism. |
| Presence of Interfering Substances | Organic matter can neutralize the antimicrobial activity of QACs like BDC.[11] | 1. If testing in a complex matrix, pre-clean surfaces or dilute the sample to minimize organic load. 2. For efficacy testing, use validated neutralizing agents to stop the disinfectant's action at the specified contact time.[11] |
Issue 2: Efflux Pump Inhibitors (EPIs) Fail to Potentiate BDC Activity Against Resistant Strains
Symptoms: The addition of a known EPI (e.g., reserpine, phenylalanine-arginine β-naphthylamide (PAβN)) does not significantly reduce the MIC of BDC in your resistant strain.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| EPI Specificity | Not all EPIs are effective against all types of efflux pumps. The resistant strain may be overexpressing a pump that is not inhibited by the chosen EPI. | 1. Test a panel of EPIs with different mechanisms of action. 2. Consult the literature for EPIs known to be effective against efflux pumps in your specific microbial species. |
| Multiple Resistance Mechanisms | The strain may possess multiple mechanisms of resistance. While efflux may be one component, other mechanisms like biofilm formation or altered cell permeability may be more dominant. | 1. Re-evaluate your strain using the diagnostic workflow in the FAQ section. 2. Perform a biofilm formation assay to quantify the strain's ability to form biofilms.[12] |
| EPI Degradation or Inactivity | The EPI may be unstable under the experimental conditions or may have degraded during storage. | 1. Prepare fresh EPI stock solutions for each experiment. 2. Verify the activity of your EPI stock on a known control strain that is susceptible to that specific inhibitor. |
Section 3: Key Experimental Protocols
This section provides step-by-step methodologies for essential experiments.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of BDC.[4]
Materials:
-
This compound (BDC) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Mid-log phase culture of the test microorganism
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a single row in a 96-well plate.
-
Add 200 µL of the BDC stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no BDC).[4]
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture in sterile saline or PBS to match a 0.5 McFarland standard.[4]
-
Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well (wells 1-12).
-
-
Incubation:
-
Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for many bacteria).
-
-
Determine MIC:
-
The MIC is the lowest concentration of BDC at which there is no visible growth (turbidity).
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Checkerboard Assay for Synergy with Efflux Pump Inhibitors
This assay is used to determine if an EPI can synergistically enhance the activity of BDC.
Procedure:
-
Plate Setup:
-
Prepare a 96-well plate. Along the x-axis, perform serial dilutions of BDC as described in the MIC protocol.
-
Along the y-axis, perform serial dilutions of the EPI.
-
The result is a matrix of wells containing various combinations of BDC and EPI concentrations.
-
-
Inoculation and Incubation:
-
Inoculate the plate with the standardized bacterial suspension and incubate as for a standard MIC assay.
-
-
Data Analysis:
-
Determine the MIC of BDC in the presence of each concentration of the EPI.
-
A significant reduction in the BDC MIC in the presence of the EPI indicates a synergistic effect and suggests the involvement of efflux pumps in resistance.[13]
-
Section 4: Advanced Strategies to Overcome Resistance
For persistent resistance, consider the following advanced approaches:
Combination Therapies
-
BDC and Essential Oils: Some essential oils and their components (e.g., carvacrol, thymol) can disrupt the bacterial cell membrane, potentially increasing its permeability to BDC.
-
BDC and Other Biocides: Combining BDC with other biocides that have different mechanisms of action can create a multi-pronged attack that is more difficult for bacteria to overcome.
Targeting Biofilms
Since biofilms are a major contributor to BDC resistance, strategies to disrupt them are crucial:
-
Enzymatic Disruption: Enzymes such as DNases and proteases can degrade the EPS matrix of biofilms, exposing the embedded bacteria to BDC.
-
Quorum Sensing Inhibitors: These molecules interfere with the cell-to-cell communication that is essential for biofilm formation and maintenance.[12]
Novel Formulations
-
Liposomal or Nanoparticle Encapsulation: Encapsulating BDC in liposomes or nanoparticles can improve its delivery to bacterial cells and potentially overcome some resistance mechanisms.[14]
By systematically troubleshooting and employing these advanced strategies, researchers can develop effective approaches to combat this compound resistance in microbial strains.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Biofilm formation and resistance to benzalkonium chloride in Listeria monocytogenes isolated from a fish processing plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzalkonium chloride alters phenotypic and genotypic antibiotic resistance profiles in a source water used for drinking water treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. The Role of Bacterial Biofilms in Antimicrobial Resistance [asm.org]
- 13. Efflux Pump-Driven Antibiotic and Biocide Cross-Resistance in Pseudomonas aeruginosa Isolated from Different Ecological Niches: A Case Study in the Development of Multidrug Resistance in Environmental Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Degradation Byproducts of Benzododecinium Chloride in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzododecinium chloride (BDC). This guide is designed to provide you with in-depth, field-proven insights into the degradation of BDC in experimental assays. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the causality behind experimental choices, ensuring the integrity and success of your research.
This compound, a quaternary ammonium compound widely used as an antimicrobial preservative and cationic surfactant, is generally stable. However, under certain experimental conditions, it can degrade, leading to a loss of efficacy and the formation of potentially interfering byproducts.[1][2] Understanding these degradation pathways is crucial for developing stable formulations and accurate analytical methods.
This guide is structured to help you navigate the complexities of BDC degradation, offering practical troubleshooting advice and robust experimental protocols.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when working with this compound.
Q1: What are the primary factors that contribute to the degradation of this compound in solution?
A1: The stability of BDC is influenced by several factors. Exposure to light , particularly UV radiation, can induce photodegradation.[1][2] Elevated temperatures (>40°C) can accelerate hydrolytic and other degradation pathways.[1][2] The pH of the solution is also critical; while stable in a neutral range, highly acidic or alkaline conditions can promote hydrolysis.[1][2] Additionally, BDC is incompatible with anionic surfactants, nitrates, and certain metals , which can lead to precipitation or loss of activity.[1][2] The presence of strong oxidizing agents will also lead to chemical degradation.[1][2]
Q2: What are the major degradation pathways of this compound?
A2: The degradation of BDC typically proceeds through a series of reactions involving the cleavage of bonds around the quaternary nitrogen atom. The primary pathways include:
-
Debenzylation: Cleavage of the benzyl-nitrogen bond to form benzyl alcohol, which can be further oxidized to benzaldehyde and benzoic acid.[3][4][5]
-
Dealkylation: Fission of the long alkyl chain (dodecyl group) from the nitrogen atom.[1][2]
-
Demethylation: Removal of the methyl groups from the nitrogen atom.
These initial steps lead to the formation of key byproducts such as benzyl chloride, dodecyl dimethyl amine, and benzyl methyl amine.[6] Further degradation can break down these intermediates into smaller molecules like dimethylamine, long-chain alkanes, and eventually CO2, H2O, NH3, and Cl-.[7]
Q3: Why is a "stability-indicating" analytical method crucial when working with BDC?
Troubleshooting Guide: Navigating Common Experimental Challenges
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Systematic Troubleshooting Steps & Explanations |
| Unexpected Peaks in HPLC/UPLC Chromatogram | Formation of degradation byproducts. | 1. Confirm Peak Identity: Analyze a freshly prepared BDC standard to confirm the retention time of the parent compound.[1] Any additional peaks in your aged or stressed samples are likely degradation products or impurities. 2. Hypothesize Degradation Pathway: Based on your experimental conditions (e.g., exposure to light, high pH), consider the likely degradation pathways. For example, if the sample was exposed to UV light, you might expect photodegradation products. 3. Utilize Mass Spectrometry (MS): If your HPLC/UPLC is coupled to a mass spectrometer, analyze the mass-to-charge ratio (m/z) of the unexpected peaks. This is the most definitive way to identify byproducts. Refer to the table of common byproducts below for expected m/z values. |
| Peak Tailing in HPLC/UPLC Analysis | 1. Secondary Silanol Interactions: The cationic nature of BDC can lead to strong interactions with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, causing peak tailing.[9][10] 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion.[9] 3. Co-elution: A small peak eluting on the tail of the main BDC peak can be mistaken for tailing.[11] | 1. Optimize Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH < 3) can protonate the silanol groups, reducing their interaction with the cationic BDC and improving peak shape.[12] 2. Use an End-Capped Column: Employ a column that has been "end-capped" to minimize the number of free silanol groups.[9] 3. Sample Dilution: Dilute your sample and re-inject to see if peak shape improves.[9] 4. Gradient Elution: If using an isocratic method, switching to a gradient elution may help resolve co-eluting peaks.[12] |
| Loss of Antimicrobial Efficacy in Formulation | Degradation of BDC to less active or inactive byproducts. | 1. Quantify BDC Concentration: Use a validated stability-indicating HPLC method to determine the current concentration of BDC in your formulation. A significant decrease from the initial concentration indicates degradation. 2. Review Storage Conditions: Ensure your BDC solutions are stored protected from light and at controlled room temperature.[1][2] 3. Check for Incompatibilities: Verify that your formulation does not contain anionic compounds or other substances known to be incompatible with BDC.[1][2] |
| Variable or Irreproducible Results | Inconsistent BDC concentration due to ongoing degradation. | 1. Prepare Fresh Solutions: For critical experiments, always use freshly prepared BDC solutions.[1] 2. Quantify Before Use: If using a stock solution that has been stored, re-quantify the BDC concentration before each use.[1] 3. Standardize Handling Procedures: Ensure that all solutions are prepared and handled consistently to minimize variability. |
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies and for the analysis of BDC and its byproducts.
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade BDC under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[13]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool the solution and neutralize with 0.1 M NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool the solution and neutralize with 0.1 M HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[14]
-
Thermal Degradation: Place 1 mL of the stock solution in a tightly sealed vial and heat in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a photostability chamber to UV light (e.g., 200 watt-hours/square meter) and visible light (e.g., 1.2 million lux hours) as per ICH Q1B guidelines.[15] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Following exposure to the stress conditions, dilute the samples to a suitable concentration for analysis by a stability-indicating HPLC-MS method (see Protocol 2).
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies of BDC.
Protocol 2: Stability-Indicating HPLC-MS Method for BDC and its Byproducts
This method is suitable for the separation and identification of BDC and its primary degradation products.
-
Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
UV Detection: 210 nm and 262 nm.
-
MS Detection: Positive electrospray ionization (ESI+) mode. Scan range m/z 50-500.
Common Degradation Byproducts of this compound
The following table summarizes the major degradation byproducts of BDC identified under various stress conditions. The m/z values correspond to the protonated molecule [M+H]⁺.
| Stress Condition | Degradation Byproduct | Chemical Structure | Expected m/z [M+H]⁺ |
| All Conditions | Benzyl alcohol | C₇H₈O | 109.06 |
| All Conditions | Benzaldehyde | C₇H₆O | 107.05 |
| All Conditions | Benzoic Acid | C₇H₆O₂ | 123.04 |
| Hydrolytic/Thermal | Dodecyl dimethyl amine | C₁₄H₃₁N | 214.25 |
| Oxidative | Benzyl dimethyl amine | C₉H₁₃N | 136.11 |
| Photolytic/Oxidative | Hydroxylated BDC | C₂₁H₃₈NO | 320.30 |
Note: This is not an exhaustive list, and other byproducts may be formed depending on the specific experimental conditions.
Diagram: Degradation Pathway of this compound
Caption: Major degradation pathways of this compound.
References
- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic effects of cationic surfactants on the photocatalytic degradation of anionic dyes in aqueous TiO2 dispersions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Photodegradation of surfactants. 8. Comparison of photocatalytic processes between anionic sodium dodecylbenzenesulfonate and cationic benzyldodecyldimethylammonium chloride on the TiO{sub 2} surface (Journal Article) | OSTI.GOV [osti.gov]
- 11. Photodegradation of surfactants. 8. Comparison of photocatalytic processes between anionic DBS and cationic BDDAC on the titania surface | Semantic Scholar [semanticscholar.org]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Benzododecinium | C21H38N+ | CID 8754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Optimizing Benzododecinium Chloride for Effective Biofilm Removal
Welcome to the technical support center for the application of benzododecinium chloride (BDC) in biofilm removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism by which this compound removes biofilms?
A1: this compound, a quaternary ammonium compound, is a cationic surfactant. Its primary mechanism of action is the disruption of microbial cell membranes.[1][2] The positively charged head of the BDC molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids. This interaction leads to the disorganization of the membrane, increasing its permeability and causing the leakage of essential intracellular components, which ultimately results in cell death.[1][3] Beyond direct membrane damage, BDC can also influence bacterial signaling pathways that regulate biofilm formation, such as the c-di-GMP signaling network.[3][4][5]
Q2: I'm seeing inconsistent results in my biofilm removal assays. What are the common contributing factors?
A2: Inconsistent results with BDC can stem from several factors:
-
Presence of Interfering Substances: Organic matter like proteins and soil can neutralize the active ingredients in BDC, reducing its effectiveness.[6] Ensure surfaces are pre-cleaned before applying the disinfectant.
-
Insufficient Contact Time: The treated surface must remain wet with the BDC solution for the entire recommended contact time to be effective.[6]
-
Biofilm Age and Maturity: Older, more established biofilms have a more complex extracellular polymeric substance (EPS) matrix, which can act as a physical barrier, limiting the diffusion of BDC to the bacterial cells.[7]
-
Bacterial Species and Strain Variability: Different microorganisms exhibit varying susceptibility to BDC. Gram-positive bacteria are generally more susceptible than Gram-negative bacteria due to differences in their cell wall structure.[2]
Q3: Can bacteria develop resistance to this compound?
A3: Yes, bacteria can develop resistance to BDC. The primary mechanisms include:
-
Upregulation of Efflux Pumps: These membrane proteins actively transport BDC out of the bacterial cell.[7][8]
-
Alterations in Cell Membrane and Wall Composition: Changes in the cell surface can reduce BDC permeability.[7]
-
Genetic Mutations: Long-term exposure to sub-inhibitory concentrations of BDC can lead to mutations in genes that regulate resistance mechanisms.[7]
A significant concern is that exposure to BDC can also lead to cross-resistance to various clinically relevant antibiotics, often through shared efflux pumps.[7][8][9][10]
Q4: I've observed an increase in biofilm formation at low concentrations of BDC. Is this a known phenomenon?
A4: Yes, this is a documented phenomenon. Sub-lethal or sub-MIC (Minimum Inhibitory Concentration) doses of this compound can, paradoxically, stimulate biofilm formation in some bacterial species.[11][12] This is a critical consideration in experimental design and for understanding the environmental implications of disinfectant use.
Troubleshooting Guides
Problem 1: High variability in crystal violet staining results for biofilm quantification.
-
Possible Cause: Inconsistent washing steps leading to removal of adhered biofilm or insufficient removal of planktonic cells.
-
Troubleshooting Steps:
-
Gentle and Consistent Washing: When washing the wells of your microtiter plate, decant the planktonic culture gently. Use a multichannel pipette to add and remove washing solutions (like PBS) slowly and consistently across all wells. Avoid directing the stream of liquid directly onto the biofilm.
-
Adequate Washing Volume and Repetitions: Ensure you are using a sufficient volume of washing solution (e.g., 200 µL for a 96-well plate) and repeat the washing step at least twice to thoroughly remove non-adherent cells.[3]
-
Complete Drying: Ensure the plate is completely air-dried before adding the solubilizing agent (e.g., ethanol or acetic acid). Residual water can interfere with the solubilization of the crystal violet.[3]
-
Problem 2: The Minimum Biofilm Eradication Concentration (MBEC) is significantly higher than expected.
-
Possible Cause: The inherent resistance of the biofilm matrix is preventing BDC from reaching the embedded cells.
-
Troubleshooting Steps:
-
Increase Contact Time: Biofilms can be up to 1,000 times more resistant to disinfectants than their planktonic counterparts.[6] Extend the incubation time of the biofilm with BDC to allow for better penetration through the EPS matrix.[13]
-
Mechanical Disruption: Consider incorporating a mechanical disruption step, such as gentle sonication or scraping, before or during BDC treatment to break up the biofilm structure.[6]
-
Synergistic Treatments: Investigate the use of BDC in combination with other agents. For example, combining BDC with other biocides or essential oils can have a synergistic effect.[14] A multi-faceted approach with different treatments could improve biofilm removal.[15]
-
Problem 3: No bacterial growth is observed in any wells, including the positive control, after determining the Minimum Inhibitory Concentration (MIC).
-
Possible Cause: Issues with the bacterial inoculum or growth conditions.
-
Troubleshooting Steps:
-
Verify Inoculum Viability: Before starting the MIC assay, confirm the viability of your bacterial stock by plating a small aliquot on appropriate agar and incubating.
-
Standardize Inoculum Concentration: Ensure the bacterial inoculum is standardized to the correct concentration (e.g., approximately 1 x 10^6 CFU/mL) as specified in your protocol.[1]
-
Check Growth Medium and Incubation Conditions: Confirm that the growth medium and incubation temperature are optimal for the specific bacterial strain you are using.[7]
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of BDC that inhibits the visible growth of planktonic bacteria.
Materials:
-
This compound (BDC) stock solution
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of BDC in the broth medium in a 96-well plate. The final volume in each well should be 100 µL.[1]
-
Adjust the bacterial culture to a concentration of approximately 1 x 10^6 CFU/mL in the same broth.[1]
-
Add 100 µL of the standardized bacterial suspension to each well containing the BDC dilutions.
-
Include a positive control (wells with bacteria and broth only) and a negative control (wells with broth only).[1]
-
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 24 hours.[1]
-
Determine the MIC by visual inspection as the lowest concentration of BDC that shows no visible turbidity.[1]
Protocol 2: Quantification of Biofilm Inhibition using the Crystal Violet Assay
This protocol assesses the ability of BDC to prevent biofilm formation.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture in appropriate broth medium
-
BDC stock solution
-
Sterile phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
95% Ethanol or 30% Acetic Acid
-
Microplate reader
Procedure:
-
Add 100 µL of standardized bacterial inoculum to each well of a 96-well plate.
-
Add 100 µL of two-fold serial dilutions of BDC in the same broth to the wells. Include positive (bacteria with broth) and negative (broth only) controls.[3]
-
Incubate the plate statically for 24-48 hours at the optimal growth temperature.[3]
-
Gently decant the planktonic culture and wash the wells twice with 200 µL of sterile PBS.[3]
-
Add 125 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[3]
-
Remove the Crystal Violet solution and wash the wells thoroughly with distilled water.[3]
-
Air dry the plate completely and add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the bound dye.[3]
-
Measure the absorbance at a wavelength between 570 and 595 nm using a microplate reader.[3]
Protocol 3: Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol determines the minimum concentration of BDC required to eradicate a pre-formed biofilm.
Materials:
-
96-well flat-bottom polystyrene microtiter plates
-
Bacterial culture in appropriate broth medium
-
BDC stock solution
-
Sterile PBS
-
Fresh sterile broth medium
Procedure:
-
Add 200 µL of a standardized bacterial inoculum to each well and incubate for 24-48 hours to allow for biofilm formation.[3]
-
Decant the planktonic culture and wash the wells twice with 200 µL of sterile PBS.[3]
-
Add 200 µL of serial two-fold dilutions of BDC in fresh broth to the wells. Include appropriate controls.[3]
-
Incubate for a specified contact time (e.g., 5, 15, 30, 60 minutes, or 24 hours).[3]
-
Carefully remove the BDC-containing medium and wash the wells twice with sterile PBS.
-
Add 200 µL of fresh, sterile broth to each well and incubate for a further 24 hours to allow for regrowth of any surviving bacteria.[3]
-
The MBEC is the lowest concentration of BDC at which no bacterial regrowth (turbidity) is observed.[3]
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against various bacterial species.
| Bacterial Species | MIC (mg/L) | MBEC (mg/L) | Contact Time |
| Pseudomonas aeruginosa | 64 | >200 | 15 min |
| Pseudomonas aeruginosa (mean) | 140 | Not Reported | 24 h |
| Staphylococcus aureus (mean) | 200 | Not Reported | 24 h |
Note: These values are illustrative and can vary depending on the specific strain and experimental conditions. Data compiled from multiple studies.[1]
Visualizations
Experimental Workflow
Caption: Workflow for MIC, biofilm inhibition, and eradication assays.
Mechanism of BDC Action and Bacterial Resistance
Caption: BDC's mechanism and bacterial resistance strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens [frontiersin.org]
- 5. Benzalkonium chloride disinfectant residues stimulate biofilm formation and increase survival of Vibrio bacterial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Widely Used Benzalkonium Chloride Disinfectants Can Promote Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzalkonium Chloride Promotes Antibiotic Resistance | Science 2.0 [science20.com]
- 11. mlj.goums.ac.ir [mlj.goums.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of antibiofilm effect of benzalkonium chloride, iodophore and sodium hypochlorite against biofilm of Pseudomonas aeruginosa of dairy origin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Chemical treatments for biofilms - Quadram Biofilms [biofilmbrainhub.co.uk]
Benzododecinium Chloride (BDC) Neutralization: A Technical Guide for Researchers
Welcome to the technical support center for handling Benzododecinium Chloride (BDC) in your experimental workflows. As a quaternary ammonium compound (QAC), BDC's potent antimicrobial properties can be a double-edged sword. While essential for its function as a disinfectant or preservative, residual BDC can interfere with downstream assays, leading to inaccurate results. This guide provides in-depth answers and troubleshooting protocols to ensure its effective neutralization.
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound (BDC) and why is its neutralization critical for my experiments?
This compound is a cationic surfactant belonging to the quaternary ammonium compound family. Its structure, featuring a positively charged nitrogen atom and a long hydrophobic alkyl chain, allows it to disrupt the negatively charged cell membranes of microorganisms, leading to cell lysis and death. This makes it an effective biocide in disinfectants and preservatives.
However, this same biocidal activity can be a major source of experimental error. If not properly neutralized, residual BDC carried over from a sanitized surface or a preserved sample can:
-
Inhibit Microbial Growth: Falsely indicate the efficacy of an antimicrobial agent in disinfectant efficacy tests.
-
Induce Cytotoxicity: Cause cell death in downstream cell culture assays, confounding toxicology or drug efficacy studies.
-
Interfere with Assays: Interact with assay components, such as enzymes or DNA, leading to unreliable data.
Therefore, effective neutralization is a critical step to ensure that the observed results are due to the experimental variables, not residual biocide activity.
Q2: What are the primary mechanisms for neutralizing BDC activity?
Neutralization is achieved by eliminating BDC's ability to interact with microbial or cellular membranes. This is primarily accomplished through two mechanisms:
-
Chemical Neutralization: Specific chemical agents react with BDC to form inactive complexes. The most common approach involves using anionic surfactants that form charge-neutralized complexes with the cationic BDC.
-
Physical Encapsulation: Non-ionic surfactants, like Polysorbate 80 (Tween® 80), form micelles that entrap the hydrophobic tail of the BDC molecule. This encapsulation physically prevents the BDC from reaching and disrupting cell membranes.
The choice of mechanism depends on the specific requirements of your experiment, including the downstream application and the type of cells or microorganisms involved.
Troubleshooting and In-Depth Guides
Q3: How do I select the most appropriate neutralizer for my specific experimental setup?
Choosing the right neutralizer is a balance between neutralization efficiency and minimal interference with your assay. A universal neutralizer may not be optimal for all situations. Consider the following factors:
-
Downstream Assay Compatibility: The primary consideration. A neutralizer that is effective but toxic to your cell line or inhibitory to your enzymatic assay is unsuitable. For example, while some anionic surfactants are potent neutralizers, they can be cytotoxic themselves.
-
Microorganism or Cell Type: Different organisms or cells may have varying sensitivities to both BDC and the neutralizers.
-
Concentration of BDC: Higher concentrations of BDC will require a correspondingly higher concentration of the neutralizing agent.
Below is a table summarizing common neutralizers. It is crucial to perform a validation study to confirm the chosen neutralizer's efficacy and lack of toxicity in your specific system.
| Neutralizer | Mechanism of Action | Typical Concentration | Advantages | Disadvantages |
| Polysorbate 80 (Tween® 80) | Physical (Micelle Encapsulation) | 1-10% (w/v) | Low toxicity, widely used, effective against a broad range of QACs. | Can be difficult to dissolve; may interfere with some assays. |
| Lecithin (Phospholipids) | Chemical (Forms inactive complexes) & Physical Encapsulation | 0.1-1% (w/v) | Natural compound, low toxicity, often used in combination with Tween 80. | Can be of variable composition; may not be sufficient on its own. |
| Saponin | Chemical (Forms complexes with the hydrophobic tail) | 0.1-1% (w/v) | Effective neutralizer for QACs. | Can have hemolytic activity and may be cytotoxic to certain cell lines. |
| Sodium Thiosulfate | Chemical (Reductant) | 0.1-0.5% (w/v) | Effective for halogen-based biocides, but has some effect on QACs. | Primarily for oxidizing agents; less effective for BDC than others. |
| Dey-Engley (D/E) Broth | Combination | N/A | Contains multiple neutralizers (polysorbate 80, lecithin, sodium thiosulfate) for broad-spectrum activity. | Complex composition may introduce confounding variables in sensitive assays. |
Q4: My "neutralized" control still shows antimicrobial activity. How do I troubleshoot this?
This common issue points to incomplete neutralization. The problem can be systematically diagnosed using the workflow below.
Caption: Troubleshooting workflow for incomplete BDC neutralization.
Causality behind the steps:
-
Concentration Ratio: Neutralization is a stoichiometric process. There must be enough neutralizer molecules to interact with all BDC molecules. An insufficient amount will leave active BDC in the solution.
-
Contact Time: The interaction, especially micelle formation, is not instantaneous. A short incubation period may not allow the neutralization reaction to reach completion.
-
Neutralizer Toxicity: The goal is to eliminate the activity of BDC, not introduce a new confounding variable. If the neutralizer itself is antimicrobial or cytotoxic, the experimental outcome remains invalid. This must be tested with a "neutralizer only" control.
Q5: How can I formally validate that my chosen neutralization method is effective and non-interfering?
A robust validation protocol is essential for regulatory compliance and data integrity. The standard approach involves a three-part experiment as described in standards like ASTM E1054-08.
Caption: Experimental design for validating a BDC neutralization method.
Step-by-Step Validation Protocol:
-
Preparation: Prepare four sets of test tubes or microplate wells.
-
Group A (Viability Control): Inoculum + Saline/Buffer.
-
Group B (Neutralizer Toxicity Control): Inoculum + Neutralizer Solution.
-
Group C (Neutralization Efficacy Test): Inoculum + BDC Solution + Neutralizer Solution.
-
Group D (Biocide Efficacy Control): Inoculum + BDC Solution.
-
-
Procedure:
-
Add the specified components to each group. For Group C, allow the BDC and neutralizer to interact for a pre-determined contact time (e.g., 5-10 minutes) before adding the inoculum.
-
Incubate all groups under conditions appropriate for the test organism (e.g., 37°C for 24-48 hours).
-
-
Interpretation of Results:
-
Growth in Group A: Confirms the viability of the test organism.
-
Growth in Group B: Confirms that the neutralizer is not toxic to the test organism at the tested concentration. This is a critical step.
-
Growth in Group C: Demonstrates that the neutralizer effectively inactivates the BDC, allowing the organism to grow.
-
No Growth in Group D: Confirms that the BDC is active against the test organism at the tested concentration.
-
Successful Validation: A successful validation is achieved when growth is observed in Groups A, B, and C, but not in Group D. This provides confidence that the neutralization method is both effective and does not introduce artifacts into the experiment.
Technical Support Center: Reducing Benzododecinium Chloride-Induced Cytotoxicity in Cell Culture
<
Introduction for the Modern Researcher
Benzododecinium chloride, a quaternary ammonium compound, is a valuable tool in the lab for its potent antimicrobial properties. However, the very mechanism that makes it an effective biocide—its ability to disrupt cell membranes—also presents a significant challenge in cell culture applications: cytotoxicity.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding, troubleshooting, and mitigating the cytotoxic effects of this compound in their experiments. By leveraging a deep understanding of its mechanisms of action, we can develop strategies to minimize off-target effects and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: We're observing significant, rapid cell death after treating our cultures with a this compound formulation. What is the likely cause?
A1: This is a common observation and is directly related to the concentration of this compound used. At high concentrations, this cationic surfactant rapidly disrupts the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular contents, and necrotic cell death.[3][4] Primary cells can be particularly sensitive to this compound compared to more robust, immortalized cell lines.[3]
Q2: What are the underlying mechanisms of this compound-induced cytotoxicity?
A2: The cytotoxicity of this compound is multifaceted and primarily initiated by its interaction with the cell membrane.[5] Key mechanisms include:
-
Membrane Disruption: The positively charged nitrogen group interacts with negatively charged components of the cell membrane, while the hydrophobic carbon chain penetrates the lipid bilayer. This disrupts membrane integrity, leading to cell lysis.[3][4]
-
Apoptosis Induction: At lower, sub-lethal concentrations, this compound can trigger programmed cell death (apoptosis).[3][5][6][7] This is often mediated through the mitochondrial pathway, involving:
-
Oxidative Stress: The compound has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[5][9][10][11]
-
Endoplasmic Reticulum (ER) Stress: Some studies suggest the involvement of the ER stress response in the apoptotic cascade.[3][12]
Q3: Can the presence of serum in our culture medium affect the cytotoxicity of this compound?
A3: Absolutely. Serum proteins, such as albumin, can bind to this compound, reducing its free, bioavailable concentration.[3] This sequestration effect can lead to a decrease in its apparent cytotoxicity. Therefore, it is critical to maintain consistent serum concentrations across all experiments and controls to ensure reproducible results.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Unexpectedly High Cell Death at "Standard" Concentrations
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Concentration Too High for Cell Type | Different cell lines exhibit varying sensitivities. A concentration that is sub-lethal for one cell type may be highly toxic to another. Solution: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.[3] Start with a broad range of concentrations to identify a non-toxic working range. |
| Rapid Necrotic Effect | High concentrations of membrane-disrupting agents cause rapid necrosis.[3][6][7] Solution: Confirm necrosis using a lactate dehydrogenase (LDH) release assay.[3][5] Consider reducing the exposure time or concentration. |
| Overly Sensitive Primary Cells | Primary cells are often more susceptible to chemical stressors. Solution: Ensure optimal cell health and density before beginning the experiment. Stressed or low-density cultures may be more vulnerable.[3] |
| Inaccurate Stock Concentration | Errors in stock solution preparation can lead to unintended high concentrations. Solution: Verify the concentration of your stock solution. If possible, use a validated, commercially available solution. |
Issue 2: Gradual Decrease in Cell Viability Over 24-48 Hours
Potential Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Apoptosis Induction | At lower concentrations, this compound is a known inducer of apoptosis.[3][8] Solution: Confirm apoptosis using an Annexin V/PI staining assay.[3] This will allow you to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. |
| Mitochondrial Dysfunction | The compound can impair mitochondrial function, leading to a gradual decline in cell health.[9][10][11][15][16] Solution: Assess mitochondrial membrane potential using a fluorescent probe like JC-1 or TMRE. |
| Secondary Effects | The compound may be interfering with critical cellular processes over time, leading to delayed cell death. Solution: Investigate potential downstream effects, such as the activation of specific signaling pathways or changes in gene expression. |
Mitigation Strategies: Proactive Approaches to Reduce Cytotoxicity
Here are several strategies that can be employed to minimize the cytotoxic effects of this compound in your experiments:
-
Optimize Concentration and Exposure Time: This is the most direct approach. A carefully performed dose-response and time-course experiment will identify the optimal conditions for your specific application.
-
Introduce Organic Matter: The presence of proteins, such as those in Fetal Bovine Serum (FBS), can significantly reduce cytotoxicity by binding to the compound and lowering its free concentration.[3]
-
Use of Neutralizing Agents: Specific molecules can counteract the cytotoxic effects.
-
Lecithin and Polysorbate 80 (Tween 80): This combination is a common and effective method for neutralizing quaternary ammonium compounds.[1] These agents are thought to form micelles around the this compound molecules, preventing them from interacting with cell membranes.[1]
-
Brilliant Blue G (BBG): This compound has been shown to protect human corneal epithelial cells from the cytotoxicity of benzalkonium chloride, a related compound.[17][18]
-
-
Employ Antioxidants: Since this compound can induce oxidative stress, the addition of antioxidants may offer a protective effect.
Visualizing the Mechanisms and Workflows
This compound-Induced Apoptotic Pathway
Caption: this compound-induced mitochondrial apoptotic pathway.
Experimental Workflow for Cytotoxicity Mitigation
Caption: Workflow for mitigating this compound cytotoxicity.
Essential Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on adherent cells in a 96-well format.
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO)
-
96-well flat-bottom sterile microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the dilutions to the respective wells. Include a vehicle control and a no-treatment control.[8]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8] Incubate for 2-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the desired concentrations of this compound.[8]
-
Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Concluding Remarks for the Diligent Scientist
This compound is a powerful tool when its properties are fully understood and controlled. By appreciating its concentration-dependent effects and the underlying cellular mechanisms, researchers can proactively design experiments that minimize cytotoxicity and yield high-quality, reproducible data. This guide provides a foundation for troubleshooting and optimization, empowering you to harness the benefits of this compound while maintaining the integrity of your cell culture models.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzalkonium chloride (BAK) induces apoptosis or necrosis, but has no major influence on the cell cycle of Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Dysfunctions May Be One of the Major Causative Factors Underlying Detrimental Effects of Benzalkonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Concentration- and Time-Dependent Effects of Benzalkonium Chloride in Human Lung Epithelial Cells: Necrosis, Apoptosis, or Epithelial Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ouvrirlesyeux.org [ouvrirlesyeux.org]
- 16. researchgate.net [researchgate.net]
- 17. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduction of cytotoxicity of benzalkonium chloride and octenidine by Brilliant Blue G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Analytical Methods for Detecting Residual Benzododecinium Chloride
Welcome to the technical support center for the analytical detection of residual benzododecinium chloride (BDC). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and frequently asked questions (FAQs) related to the quantitative analysis of this widely used quaternary ammonium compound.
This compound, a specific homolog of benzalkonium chloride (BAC), is a cationic surfactant with potent antimicrobial properties, making it a common preservative in pharmaceutical formulations like eye drops and nasal sprays, as well as a disinfectant in various industrial applications.[1][2][3][4][5][6][7] Accurate quantification of its residual levels is critical for ensuring product safety, efficacy, and compliance with regulatory standards.[7]
This guide provides practical, field-proven insights into the most common analytical techniques, offering not just procedural steps but also the scientific rationale behind them to empower you to overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying residual this compound?
The most prevalent methods for BDC analysis are High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, UV-Visible Spectrophotometry, and Titration.[1] For highly sensitive and specific detection, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is also employed.[8][9]
Q2: Why is HPLC the preferred method for BDC analysis in many laboratories?
HPLC is often considered the gold standard because of its ability to separate BDC from other components in a formulation, including other BAC homologs (like C14 and C16), degradation products, and excipients.[1] This specificity is crucial for accurate quantification.[1] Modern Ultra-High-Performance Liquid Chromatography (UPLC/UHPLC) methods further offer the advantage of significantly reduced analysis times, making them suitable for high-throughput screening.[1][10]
Q3: When is UV-Vis Spectrophotometry a suitable alternative?
UV-Vis spectrophotometry is a simpler and more rapid technique that can be used for determining the total BDC content, especially for routine quality control where homolog-specific information is not required.[1][11] It is based on the formation of a colored ion-pair between the cationic BDC and an anionic dye, such as eosin-Y.[12][13][14] However, this method is less specific than HPLC and can be prone to interference from other UV-absorbing compounds in the sample matrix.[1]
Q4: Can titration be used for BDC analysis?
Yes, potentiometric titration is a classic method for quantifying cationic surfactants like BDC.[15][16][17] It involves titrating the cationic BDC with an anionic surfactant standard, such as sodium dodecyl sulfate (SDS).[15][16][17] This method is useful for determining the total quaternary ammonium compound concentration but lacks the specificity to differentiate between different homologs.
Q5: What are the regulatory limits for residual this compound?
Regulatory limits for residual BDC can vary depending on the product and its intended use. For pharmaceutical products, the concentration of BDC as a preservative is typically very low, often in the range of 0.002% to 0.025% w/w (20 to 250 ppm).[7] It is essential to consult the relevant pharmacopeias (e.g., USP, Ph. Eur.) and regulatory guidelines (e.g., FDA) for specific limits applicable to your product.[7][18][19][20][21]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
HPLC/UPLC Methods
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary Interactions: The cationic nature of BDC can lead to interactions with residual silanol groups on the HPLC column. - Inappropriate Mobile Phase pH: The pH can affect the ionization state of BDC and interacting species. - Column Overload: Injecting too high a concentration of the analyte. | - Use a specialized column: Employ columns designed for basic compounds, such as those with end-capping or a charged surface hybrid (CSH) stationary phase.[22] - Optimize mobile phase: Add a competing base (e.g., triethylamine) or use a buffer at a low pH (e.g., pH 3.3 with ammonium phosphate) to minimize silanol interactions.[10] - Reduce injection volume or dilute the sample. |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components. - Temperature Variations: Lack of column temperature control. - Column Degradation: Loss of stationary phase over time. | - Prepare fresh mobile phase daily and ensure proper degassing. - Use a column oven to maintain a constant temperature (e.g., 30°C). [11] - Use a guard column and replace the analytical column as needed. |
| Unexpected Peaks in Chromatogram | - BDC Degradation: Formation of degradation products due to improper storage or sample handling.[23] - Impurities in Standards or Reagents: Contaminated solvents or reference materials. - Carryover from Previous Injections: Insufficient needle wash or column flushing. | - Analyze a freshly prepared BDC standard to confirm the primary peak's identity. [23] - Employ a stability-indicating analytical method to separate and identify degradation products. [23] - Use high-purity solvents and certified reference standards. - Optimize the injector wash protocol and include a blank injection between samples. |
| Low Analyte Recovery | - Adsorption to Surfaces: BDC, as a cationic surfactant, can adsorb to glass surfaces and filter membranes.[7] - Incomplete Extraction from Sample Matrix: For complex matrices, the extraction procedure may not be efficient. | - Use polypropylene or other compatible plastic containers instead of glass where possible. [23] - Perform filter adsorption studies; avoid cellulosic membranes and consider polypropylene or polyester filters. [7] - For complex samples like wastewater, use a solid-phase extraction (SPE) step to concentrate the analyte and remove interferences. [24] |
UV-Vis Spectrophotometry
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Linearity of Calibration Curve | - Inappropriate Wavelength: Measurement is not at the wavelength of maximum absorbance (λmax). - Interference from other components: Lack of selectivity in the method.[12][13] - Concentration Range too Wide: Exceeding the linear dynamic range of the assay. | - Determine the λmax of the BDC-dye ion-pair complex. [3] - Run a blank sample containing all matrix components except BDC to check for background absorbance. - Narrow the concentration range of your standards. |
| Low Sensitivity | - Suboptimal pH: The pH affects the formation of the ion-pair complex.[14] - Insufficient Reagent Concentration: The concentration of the anionic dye is too low. | - Optimize the pH of the reaction buffer to maximize ion-pair formation. [14] - Ensure the anionic dye is in sufficient excess. [14] |
| Results Not Reproducible | - Inconsistent Reaction Time: The color development of the ion-pair complex may be time-dependent.[14] - Temperature Fluctuations: Temperature can affect reaction kinetics. - Instability of the Colored Complex: The formed ion-pair may not be stable over time. | - Standardize the incubation time after mixing the sample and reagents. [14] - Perform the assay at a controlled room temperature. - Measure the absorbance within the time window where the signal is stable. [14] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general framework for the quantification of BDC in a pharmaceutical formulation.
1. Materials and Reagents:
-
This compound certified reference standard
-
HPLC-grade acetonitrile and methanol
-
Ammonium acetate or ammonium phosphate buffer components
-
High-purity water
-
0.45 µm nylon or PTFE syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate buffer (e.g., 50:50, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[11]
-
Detection Wavelength: 262 nm[5]
-
Injection Volume: 10 µL
4. Standard Solution Preparation:
-
Stock Standard Solution (1000 mg/L): Accurately weigh and dissolve the BDC reference standard in the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 mg/L).
5. Sample Preparation:
-
Accurately dilute the sample formulation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.[24]
6. Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration. The coefficient of determination (R²) should be ≥ 0.99.[8]
-
Inject the prepared sample solutions.
-
Quantify the BDC concentration in the samples by comparing their peak areas to the calibration curve.[23]
Protocol 2: Spectrophotometric Analysis of this compound
This protocol is based on the ion-pair formation with eosin-Y.[12][13]
1. Materials and Reagents:
-
This compound certified reference standard
-
Eosin-Y
-
Triton X-100 (non-ionic surfactant)
-
Buffer solution (e.g., borate buffer)
-
High-purity water
2. Instrumentation:
-
UV-Visible Spectrophotometer
3. Reagent Preparation:
-
BDC Standard Solutions: Prepare a series of BDC standard solutions in water (e.g., 0.5 to 10 mg/L).[12][13]
-
Eosin-Y Solution: Prepare a solution of eosin-Y in the buffer.
-
Triton X-100 Solution: Prepare a solution of Triton X-100 in the buffer.
4. Procedure:
-
In a series of volumetric flasks, add a fixed volume of the eosin-Y and Triton X-100 solutions.
-
Add increasing volumes of the BDC standard solutions to each flask.
-
Dilute to the mark with the buffer solution and mix well.
-
Allow the color to develop for a standardized period.
-
Measure the absorbance at the λmax (e.g., 535 nm).[12][13][25]
-
Prepare a calibration curve by plotting absorbance versus BDC concentration.
5. Sample Analysis:
-
Dilute the sample to be analyzed to fall within the concentration range of the calibration curve.
-
Treat the diluted sample in the same manner as the standards and measure its absorbance.
-
Determine the BDC concentration from the calibration curve.
Visualizing Analytical Workflows
Understanding the logical flow of analytical procedures is crucial for implementation and troubleshooting.
Caption: General workflow for HPLC analysis of this compound.
Caption: Logical approach to troubleshooting analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. HPLC MS Method for Analysis of Benzalkonium Chloride on Primesep SB Column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzalkonium Chloride: How to overcome analytical challenges - Pharmaceutical Technology [pharmaceutical-technology.com]
- 8. aesan.gob.es [aesan.gob.es]
- 9. benchchem.com [benchchem.com]
- 10. novonordiskpharmatech.com [novonordiskpharmatech.com]
- 11. Determination of Benzalkonium Chloride in a Disinfectant by UV Spectrophotometry and Gas and High-Performance Liquid Chromatography: Validation, Comparison of Characteristics, and Economic Feasibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The determination of benzalkonium chloride in eye-drops by difference spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. ysi.com [ysi.com]
- 17. sumertek.com [sumertek.com]
- 18. Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed | FDA [fda.gov]
- 19. GSRS [precision.fda.gov]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. waters.com [waters.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. cabidigitallibrary.org [cabidigitallibrary.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Benzododecinium Chloride and Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
Quaternary Ammonium Compounds (QACs) represent a critical class of cationic surfactants widely employed as biocides in disinfectants, antiseptics, and preservatives.[1][2] Their broad-spectrum antimicrobial activity is a key attribute for their extensive use.[3] This guide provides an in-depth comparative analysis of the efficacy of benzododecinium chloride against other prominent QACs, including benzalkonium chloride, cetylpyridinium chloride, and didecyldimethylammonium chloride. We will delve into their mechanisms of action, antimicrobial spectrum, and the experimental methodologies used to validate their performance.
The Core Mechanism: How Quaternary Ammonium Compounds Exert Their Antimicrobial Action
The fundamental antimicrobial action of QACs, including this compound, is the disruption of microbial cell membranes.[4][5] As cationic surfactants, they possess a positively charged nitrogen atom and a long hydrophobic alkyl chain.[6] This dual nature is pivotal for their interaction with microbial cells.[6]
The process unfolds in a series of steps:
-
Adsorption and Penetration: The positively charged head of the QAC molecule is electrostatically attracted to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[6][7]
-
Membrane Disruption: Following this initial binding, the hydrophobic tail penetrates the lipid bilayer of the cell membrane.[8]
-
Leakage of Cellular Contents: This insertion disrupts the membrane's integrity, leading to the leakage of essential intracellular components like potassium ions and nucleotides.[6][9]
-
Cell Death: The loss of cellular contents and the disorganization of the cell membrane ultimately lead to cell death.[5][6]
QACs are effective against a wide array of microorganisms, including bacteria, fungi, and enveloped viruses.[4][10] Their efficacy against non-enveloped viruses and bacterial spores is generally lower, as these organisms lack an accessible lipid membrane for the QAC to target.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. npic.orst.edu [npic.orst.edu]
- 6. benchchem.com [benchchem.com]
- 7. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
Comparative Analysis of Antiseptic Efficacy: Benzododecinium Chloride vs. Chlorhexidine
A Guide for Researchers and Drug Development Professionals
In the landscape of antiseptic agents, the selection of an appropriate compound is paramount for ensuring efficacy and safety in both clinical and research settings. This guide provides a detailed, evidence-based comparison between two widely utilized antiseptics: benzododecinium chloride, a quaternary ammonium compound, and chlorhexidine, a cationic bisbiguanide. We will delve into their mechanisms of action, antimicrobial spectra, safety profiles, and the experimental methodologies used to evaluate their performance.
Physicochemical Properties and Structure
This compound (BDC) , also known as Benzalkonium Chloride (BAC), is a quaternary ammonium compound. Its structure consists of a positively charged nitrogen atom covalently bonded to two methyl groups, a benzyl group, and a long alkyl chain (C12). This amphipathic nature, with a hydrophilic cationic head and a hydrophobic alkyl tail, is central to its antimicrobial activity.
Chlorhexidine (CHX) is a cationic bisbiguanide. It is typically available as a salt, such as chlorhexidine digluconate, which enhances its solubility in water. Its structure is symmetrical, featuring two chlorophenyl rings connected by a biguanide chain. This configuration allows it to have a strong positive charge at physiological pH, which is crucial for its interaction with negatively charged microbial cell membranes.
Mechanism of Antimicrobial Action
The antimicrobial efficacy of both BDC and CHX is primarily driven by their cationic nature, which facilitates interaction with the negatively charged components of microbial cell walls and membranes. However, their subsequent actions differ in nuance.
This compound: BDC's primary mode of action involves the disruption of the cell membrane. The hydrophobic alkyl tail integrates into the lipid bilayer, leading to a loss of structural integrity. This causes leakage of essential intracellular components, such as potassium ions and nucleotides, ultimately resulting in cell lysis and death. At lower concentrations, BDC can also inhibit certain intracellular enzymes.
Chlorhexidine: Chlorhexidine's mechanism is concentration-dependent. At lower concentrations, it is bacteriostatic, causing damage to the cell membrane and leakage of cytoplasmic contents. At higher concentrations, it is bactericidal, leading to the coagulation and precipitation of intracellular proteins and nucleic acids. This dual action makes it a potent antimicrobial agent.
Antimicrobial Spectrum and Efficacy
Both this compound and chlorhexidine possess a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as fungi. However, there are notable differences in their efficacy against specific microorganisms.
-
Gram-Positive Bacteria: Both agents are highly effective against Gram-positive bacteria like Staphylococcus aureus.
-
Gram-Negative Bacteria: Chlorhexidine generally exhibits greater efficacy against Gram-negative bacteria, such as Pseudomonas aeruginosa, which are often more resistant to biocides due to their outer membrane.
-
Fungi: Both compounds have fungicidal properties, although chlorhexidine is often considered more effective against yeasts like Candida albicans.
-
Viruses: Their virucidal activity is variable and depends on the specific virus, particularly whether it has a lipid envelope.
The table below summarizes the Minimum Inhibitory Concentrations (MICs) for both compounds against common microorganisms, providing a quantitative comparison of their potency. Lower MIC values indicate higher efficacy.
| Microorganism | This compound (mg/L) | Chlorhexidine (mg/L) |
| Staphylococcus aureus | 1 - 4 | 1 - 4 |
| Escherichia coli | 16 - 64 | 2 - 8 |
| Pseudomonas aeruginosa | 64 - 256 | 8 - 64 |
| Candida albicans | 8 - 32 | 4 - 16 |
Note: These values are approximate and can vary depending on the specific strain and testing conditions.
Safety and Biocompatibility
The safety profile of an antiseptic is as crucial as its efficacy. Both BDC and CHX have a long history of use, but there are differences in their potential for causing adverse effects.
This compound: While effective, BDC is known to have a higher potential for causing skin irritation and contact dermatitis, particularly with repeated use or at higher concentrations. There are also concerns about its potential for cytotoxicity to human cells, such as fibroblasts and keratinocytes, at concentrations close to its microbicidal range.
Chlorhexidine: Chlorhexidine is generally considered to have a better safety profile for topical applications. It exhibits low skin irritability and is less cytotoxic than BDC. However, it is known to cause rare but serious allergic reactions, including anaphylaxis. It is also ototoxic and should not be used in or near the ear.
Mechanisms of Microbial Resistance
The development of microbial resistance to antiseptics is a growing concern. The primary mechanism of resistance to both BDC and CHX involves the increased expression of efflux pumps. These are membrane proteins that actively transport the antiseptic out of the bacterial cell, preventing it from reaching its target concentration.
For Gram-negative bacteria, resistance can also be associated with changes in the outer membrane that reduce the uptake of the antiseptic.
Experimental Protocols for Efficacy Testing
To ensure the validity and reproducibility of antiseptic efficacy data, standardized experimental protocols are essential. Below are outlines of two key assays.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of an antiseptic that prevents visible growth of a microorganism. The broth microdilution method is commonly used.
Protocol:
-
Preparation of Antiseptic Solutions: Prepare a series of twofold dilutions of the antiseptic in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Culture the test microorganism overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of a 96-well microtiter plate containing the diluted antiseptic solutions. Include positive (no antiseptic) and negative (no inoculum) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the antiseptic at which there is no visible turbidity (growth).
Time-Kill Kinetic Assay
This assay evaluates the rate at which an antiseptic kills a microbial population over time.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable buffer or broth.
-
Exposure: Add the antiseptic at a predetermined concentration to the microbial suspension.
-
Sampling: At various time points (e.g., 0, 1, 5, 15, 30 minutes), take aliquots of the mixture.
-
Neutralization: Immediately add the aliquots to a neutralizing solution to stop the action of the antiseptic.
-
Plating and Incubation: Perform serial dilutions of the neutralized samples and plate them on agar plates. Incubate the plates until colonies are visible.
-
Counting: Count the number of colony-forming units (CFUs) on each plate to determine the number of viable microorganisms at each time point.
-
Analysis: Calculate the log reduction in viable microorganisms over time compared to the initial inoculum.
Conclusion and Recommendations
Both this compound and chlorhexidine are effective broad-spectrum antiseptics, but their suitability depends on the specific application.
-
Chlorhexidine is often the preferred choice for skin and oral antisepsis due to its superior efficacy against Gram-negative bacteria, lower skin irritability, and residual effect (substantivity). However, the potential for rare but severe allergic reactions must be considered.
-
This compound remains a valuable antiseptic, particularly for surface disinfection and as a preservative in pharmaceutical products. Its higher potential for skin irritation and cytotoxicity warrants careful consideration in applications involving direct patient contact.
For researchers and drug development professionals, the choice between these two agents should be based on a thorough evaluation of the target application, the specific microorganisms of concern, and the required safety profile. The experimental protocols outlined in this guide provide a framework for conducting such evaluations to generate reliable and comparative data.
A Comparative Guide to the Virucidal Activity of Benzododecinium Chloride Against Enveloped Viruses
For researchers and professionals in drug development, the rigorous validation of virucidal agents is paramount. This guide provides an in-depth technical analysis of benzododecinium chloride, a quaternary ammonium compound (QAC), and its efficacy against enveloped viruses. By examining its mechanism of action, presenting detailed experimental protocols for validation, and offering a comparative assessment with other common virucidal agents, this document serves as a comprehensive resource for informed decision-making in virological studies and disinfectant development.
The Virucidal Mechanism of this compound: Disrupting the Viral Envelope
This compound, also known as benzalkonium chloride (BAC), is a cationic surfactant with broad-spectrum antimicrobial properties.[1] Its primary mode of action against enveloped viruses is the disruption of their lipid envelope, a critical component for viral entry into host cells.[1][2] This process can be broken down into two key steps:
-
Electrostatic Interaction and Binding: The positively charged cationic headgroup of the this compound molecule is electrostatically attracted to the negatively charged phospholipids of the viral lipid bilayer.[1] This initial binding concentrates the compound on the viral surface.
-
Membrane Destabilization and Lysis: Following binding, the hydrophobic alkyl chain of the molecule penetrates the lipid membrane. This insertion disrupts the membrane's fluidity and integrity, leading to the formation of hydrophilic gaps.[1] The continued accumulation of this compound molecules ultimately leads to the solubilization of the envelope components into micelles, causing the release and inactivation of the viral nucleocapsid.[1] This mechanism renders this compound particularly effective against enveloped viruses such as Influenza virus, Herpes Simplex Virus (HSV), and coronaviruses.[1]
Visualizing the Mechanism of Action
The following diagram illustrates the interaction of this compound with an enveloped virus, leading to the disruption of its protective lipid envelope.
References
A Comparative Guide to the Efficacy of Benzododecinium Chloride and Alcohol-Based Sanitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the antimicrobial efficacy of benzododecinium chloride, a leading quaternary ammonium compound (QAC), and alcohol-based sanitizers. By synthesizing experimental data and outlining standardized testing protocols, this document serves as a technical resource for professionals engaged in antimicrobial research and formulation development.
Introduction to Active Agents
Hand and surface hygiene are critical pillars of infection control. The efficacy of sanitizing agents is primarily determined by their active ingredients. This guide focuses on two of the most prevalent classes: quaternary ammonium compounds and alcohols.
-
This compound: A potent cationic surfactant, this compound (also known as a primary component of Benzalkonium Chloride, BAC) is a member of the quaternary ammonium compound (QAC) family.[1][2] Its structure includes a positively charged nitrogen atom bonded to a benzyl group, two methyl groups, and a C12 alkyl chain (dodecyl).[2] This amphiphilic nature, with a hydrophilic head and a hydrophobic tail, is fundamental to its biological activity.[2]
-
Alcohol-Based Sanitizers: These formulations typically use ethanol or isopropanol as the active ingredient.[3][4] For optimal efficacy, the alcohol concentration should be between 60% and 95%.[3][5] Alcohols are well-established, fast-acting antimicrobial agents used extensively in healthcare and public settings.[4]
Mechanism of Antimicrobial Action
The distinct methods by which these two classes of sanitizers inactivate microorganisms are crucial to understanding their respective strengths and limitations.
This compound: Membrane Disruption
The antimicrobial action of this compound is a multi-step process targeting the microbial cell membrane.[6][7]
-
Adsorption: The positively charged cationic head of the molecule electrostatically binds to the negatively charged components of the microbial cell surface, such as phospholipids and proteins.[2][6]
-
Penetration: The long, hydrophobic C12 alkyl chain penetrates and embeds into the lipid bilayer of the cell membrane.[2]
-
Disruption & Leakage: This intercalation disrupts the membrane's structural integrity, leading to a loss of fluidity and permeability.[2] This damage causes the leakage of essential intracellular contents like potassium ions, nucleotides, and enzymes, ultimately leading to cell death.[6]
Alcohol: Protein Denaturation and Membrane Solubilization
Alcohols employ a different, yet highly effective, mode of action. Their primary mechanism is the denaturation of microbial proteins and the dissolution of lipids.[8][9]
-
Protein Denaturation: Alcohols disrupt the hydrogen bonds within protein molecules, altering their three-dimensional structure. This process is crucial as it inactivates essential enzymes and structural proteins required for the microbe's survival.[10] The presence of water is critical for this process, which is why 60-90% alcohol solutions are more effective than absolute alcohol.[10][11]
-
Membrane Disruption: As amphiphilic compounds, alcohols also damage the lipid membranes of bacteria and the lipid envelopes of certain viruses, leading to a loss of cellular integrity.[5][12]
Comparative Efficacy Analysis
The performance of a sanitizer is judged by several key metrics: its spectrum of activity, the speed at which it kills pathogens, its persistence, and its resilience to environmental factors.
Spectrum of Antimicrobial Activity
Both sanitizer types possess broad-spectrum activity, but with critical differences in their effectiveness against specific classes of microorganisms.[1][4]
-
Bacteria: this compound and alcohols are both effective against bacteria.[4][13] Gram-positive bacteria are generally more susceptible to QACs like this compound than Gram-negative bacteria, whose outer membrane can act as a barrier.[6][13] Alcohols exhibit excellent bactericidal activity against both Gram-positive and Gram-negative pathogens.[14]
-
Viruses: This is a key area of differentiation.
-
Alcohol-based sanitizers are highly effective against a wide range of both enveloped viruses (e.g., coronaviruses, influenza) and many non-enveloped viruses .[4][14][15]
-
This compound is highly effective against enveloped viruses but demonstrates reduced and more variable efficacy against non-enveloped viruses (e.g., norovirus, poliovirus).[15] The lack of a lipid envelope on these viruses makes them less susceptible to the membrane-disrupting action of QACs.[15]
-
-
Fungi: Both agent classes are effective against a range of fungi, including yeasts and molds.[4][6]
-
Spores: Neither alcohol-based sanitizers nor this compound are effective against bacterial spores, which are highly resistant.[5][13][16]
Table 1: Summary of Antimicrobial Spectrum
| Microorganism Class | This compound Efficacy | Alcohol-Based Sanitizer Efficacy |
| Gram-Positive Bacteria | High[6][13] | High[9][14] |
| Gram-Negative Bacteria | Moderate to High[6][13] | High[9][14] |
| Enveloped Viruses | High[15] | High[3][14][15] |
| Non-Enveloped Viruses | Low to Variable[10][15] | Moderate to High[4] |
| Fungi | Effective[6][16] | Effective[4][16] |
| Bacterial Spores | Not Effective[13][16] | Not Effective[5][10] |
Speed of Kill (Contact Time)
Alcohol-based sanitizers are known for their rapid action, often achieving significant microbial reduction in 15 to 30 seconds.[11][17] Formulations containing a secondary active ingredient alongside alcohol can eradicate high bacterial loads in as little as 15 seconds.[17] Quaternary ammonium compounds like this compound also act quickly but may require longer contact times, typically ranging from 3 to 10 minutes for surface disinfection, to achieve maximum efficacy.[16]
Persistence of Effect (Residual Activity)
A significant advantage of this compound is its ability to provide persistent or residual antimicrobial activity. After application, it can remain on a surface and continue to inhibit microbial growth.[13] Studies have shown this persistent effect can last for up to four hours on skin.[13][18] In contrast, alcohol-based sanitizers are volatile and evaporate quickly, offering no residual action once dry.[10][13]
Influence of Organic Load
The presence of organic matter (e.g., blood, soil, proteins) can significantly reduce the efficacy of many disinfectants.[19][20] This is a critical consideration in real-world settings.
-
The antimicrobial efficacy of QACs can be significantly reduced in the presence of organic substances.[21][22]
-
Alcohol-based sanitizers, particularly 70% ethanol, have been shown to maintain high efficacy even in the presence of an increasing organic load, providing a 5-log reduction on test organisms where other antiseptics showed reduced performance.[19]
Standardized Efficacy Testing Methodologies
To ensure objective and reproducible comparisons, sanitizer efficacy is evaluated using standardized protocols. The ASTM E2315 is a widely used liquid suspension time-kill procedure.[23]
Protocol: ASTM E2315 - Time-Kill Procedure
This method is designed to measure the reduction in a microbial population after exposure to an antimicrobial product over specified time intervals.[23][24]
Objective: To determine the rate and extent of microbial reduction when a liquid sanitizer is challenged with a high concentration of a specific microorganism.
Methodology:
-
Preparation of Inoculum: A culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared, typically from a 24-hour broth culture, to achieve a high concentration.[23]
-
Test Setup: A precise volume of the sanitizer product is placed into a sterile test vessel at a controlled temperature (e.g., 22°C for room temperature).[23][25]
-
Inoculation: A small volume of the microbial culture (e.g., 1/10th of the product volume) is added to the sanitizer and mixed immediately.[23][24] A parallel saline control vessel is also inoculated to determine the initial microbial concentration.[23]
-
Sampling & Neutralization: At predetermined contact times (e.g., 15s, 30s, 60s), an aliquot is removed from the test mixture.[24] The antimicrobial action is immediately stopped by adding the aliquot to a validated neutralizing broth.[26][27] This step is critical to prevent the sanitizer from continuing to act after the specified time point.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined using standard plate count methods.[23]
-
Calculation: The log reduction and percentage reduction are calculated for each time point by comparing the number of surviving microorganisms in the test vessel to the initial concentration in the saline control.[25] A reduction of ≥3-log (99.9%) is often considered effective.[1]
Conclusion
Both this compound and alcohol-based sanitizers are effective broad-spectrum antimicrobial agents, but their performance profiles make them suitable for different applications.
-
Alcohol-based sanitizers are the superior choice for applications requiring rapid, broad-spectrum efficacy against bacteria and a wide range of viruses, including non-enveloped viruses . Their effectiveness in the presence of organic load is also a significant advantage. However, their action is transient, and they offer no persistent protection.
-
This compound excels in applications where persistent, residual antimicrobial activity is desired . Its strong efficacy against bacteria and enveloped viruses, combined with its ability to remain active on surfaces for hours, provides long-lasting protection. Its primary limitation is the reduced efficacy against more resilient non-enveloped viruses.
The selection of an appropriate sanitizing agent requires a thorough analysis of the intended application, the target pathogens, the required speed of action, and the environmental conditions, particularly the potential for organic soil interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Science Behind Hand Sanitizers: How They Work [branwin.com.au]
- 4. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 5. Alcohol as a Disinfectant & Antiseptic | Overview & Uses - Video | Study.com [study.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative assessment of antimicrobial efficacy of different hand sanitizers: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASK DIS: Alcohol based VS Quartenary Ammonium Compounds based Disinfectant / Hand Sanitiser [askdis.blogspot.com]
- 11. Hand sanitizers: A review of ingredients, mechanisms of action, modes of delivery, and efficacy against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alcohol-based hand sanitisers as first line of defence against SARS-CoV-2: a review of biology, chemistry and formulations | Epidemiology & Infection | Cambridge Core [cambridge.org]
- 13. Benzalkonium chloride - Wikipedia [en.wikipedia.org]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. tristel.com [tristel.com]
- 17. Comparing the antibacterial efficacy and functionality of different commercial alcohol-based sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rrlotion.com [rrlotion.com]
- 19. Evaluation of organic load-related efficacy changes in antiseptic solutions used in hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. microchemlab.com [microchemlab.com]
- 22. The Influence of Simulated Organic Matter on the Inactivation of Viruses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microchemlab.com [microchemlab.com]
- 24. microbe-investigations.com [microbe-investigations.com]
- 25. ASTM E2315-23-Assessment of Antimicrobial Activity Using a Time-Kill Procedure. - IVAMI [ivami.com]
- 26. iscacosmetictesting.com [iscacosmetictesting.com]
- 27. turntherapeutics.com [turntherapeutics.com]
A Comparative Guide to Validating the Sporicidal Activity of Benzododecinium Chloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the sporicidal activity of benzododecinium chloride, a quaternary ammonium compound (QAC), against established sporicidal agents. We will delve into the mechanistic limitations of QACs against bacterial endospores and provide a comprehensive, self-validating experimental protocol for researchers to rigorously assess sporicidal claims.
Introduction: The Sporicidal Challenge and Quaternary Ammonium Compounds
This compound, also known as benzalkonium chloride (BAC), is a widely used cationic surfactant with proven efficacy against a broad spectrum of bacteria, fungi, and enveloped viruses.[1][2][3] Its primary antimicrobial mechanism centers on the catastrophic disruption of the cell membrane.[2][3][4] The positively charged quaternary ammonium head interacts with negative components of the microbial surface, while its hydrophobic tail penetrates the lipid bilayer, leading to leakage of cellular contents and cell death.[3][4]
However, bacterial endospores—produced by genera such as Bacillus and Clostridium—represent the most resilient form of microbial life.[5] Their multi-layered structure, including a thick peptidoglycan cortex and a proteinaceous coat, renders them exceptionally resistant to chemical and physical insults that would readily destroy vegetative cells.[6]
Scientific consensus indicates that while QACs like this compound are excellent bacteriostatic and bactericidal agents, they are generally sporostatic, not sporicidal.[5] They can inhibit the outgrowth of germinated spores but are largely incapable of inactivating dormant spores.[5] This guide provides the framework to experimentally validate this critical distinction.
Comparative Efficacy: this compound vs. True Sporicides
To claim sporicidal activity in Europe, a disinfectant must achieve a minimum of a 3-log reduction (>99.9%) in viable spores under specific test conditions, such as those outlined in EN 13704.[1][5] Data clearly demonstrates that this compound formulations fall significantly short of this benchmark, whereas established sporicides like peracetic acid, sodium hypochlorite, and glutaraldehyde consistently meet and exceed it.
| Disinfectant Agent | Concentration | Contact Time | Log Reduction (CFU/mL) | Test Conditions & Organism |
| This compound | 3.92% v/v (with ultrasound) | 60 minutes | 1.64 | Stainless steel carrier; B. subtilis |
| Peracetic Acid | 2000 ppm | 15 minutes | >4 | Suspension test (EN 17126); B. subtilis |
| Sodium Hypochlorite | 5000 ppm (0.5%) | 10 minutes | >5 | Suspension test; Bacillus spores |
| Glutaraldehyde | 2% | 30 minutes | Complete Destruction | Suspension test; B. subtilis |
Table 1: Comparative sporicidal efficacy against Bacillus subtilis spores. Data compiled from multiple sources demonstrates the significant performance gap between this compound and recognized sporicidal agents.[1][7][8]
The data unequivocally shows that even with physical enhancements like ultrasound, this compound does not achieve the necessary log reduction to be classified as a sporicide.[1] In contrast, oxidizing agents and aldehydes demonstrate robust and rapid sporicidal action.[1][8]
Experimental Validation Workflow: A Self-Validating Protocol
To ensure scientific rigor, any protocol designed to test sporicidal efficacy must be self-validating. This involves meticulous preparation of challenge organisms, precise execution of the test, and inclusion of critical controls to verify that the observed results are accurate and not artifacts of the methodology. The following workflow is based on principles from established standards like AOAC 966.04 and EN 13704.[5][9]
Caption: Workflow for Quantitative Sporicidal Suspension Test.
Detailed Step-by-Step Methodology
Phase 1: Preparation of Challenge Spores
-
Organism Selection: Utilize a standard challenge organism such as Bacillus subtilis (e.g., ATCC 19659), known for its high resistance.[5][10]
-
Spore Production: Culture the bacterium on a nutrient-rich agar amended with manganese sulfate (e.g., 5µg/mL MnSO₄) to promote a high rate of sporulation (>90%).[7][10] Incubate for an extended period (7-10 days) to ensure maximum spore formation.
-
Harvesting and Purification:
-
Harvest the growth from the agar surface using sterile water.
-
Centrifuge the suspension to pellet the cells and spores. Wash the pellet multiple times with cold sterile water to remove media components.[10]
-
To eliminate remaining vegetative cells, perform a heat shock (e.g., 70°C for 20 minutes).[7] Further purification can be achieved through density gradient centrifugation or treatment with lysozyme.[7]
-
-
Spore Stock Qualification (Self-Validation Step):
-
Purity: Confirm spore purity is ≥90% via phase-contrast microscopy or by comparing viable counts before and after heat treatment.[7]
-
Titer: Determine the spore concentration (CFU/mL), which should be high (e.g., 2–3 × 10⁹ CFU/mL).[7]
-
Resistance: Verify the resistance of the spore stock against a standard chemical challenge, such as 2.5 M HCl (for AOAC standards) or defined concentrations of glutaraldehyde and peracetic acid (for EN standards).[5] This ensures the spore lot is suitably resistant for a valid test.
-
Phase 2: Test Execution
-
Test and Control Preparation: Prepare the this compound formulation at the desired test concentration.
-
Inoculation: In a sterile tube, mix a small volume of the spore suspension (e.g., 0.1 mL) with a larger volume of the disinfectant (e.g., 9.9 mL). To simulate real-world conditions, an "interfering substance" (e.g., bovine serum albumin to represent organic soil) should be included.
-
Contact Time: Maintain the mixture at a controlled temperature for the specified contact time (e.g., 60 minutes). Accurate timing is critical.
-
Neutralization (Self-Validation Step):
-
Precisely at the end of the contact time, transfer an aliquot of the mixture into a validated neutralization broth.[9][11] The neutralizer's role is to immediately halt the antimicrobial action of the this compound.
-
Causality: Without effective neutralization, residual disinfectant carried over into the recovery medium could inhibit the growth of surviving spores, leading to a falsely high efficacy result (a false positive).[12][13] A common neutralizer for QACs includes lecithin and polysorbate (Tween) 80.[12][14]
-
Validation: The neutralizer must be validated beforehand to ensure it is effective at stopping the disinfectant's action (neutralizer efficacy) and is not toxic to the spores itself (neutralizer toxicity).[13][14]
-
Phase 3: Analysis
-
Enumeration: Perform serial dilutions of the neutralized suspension in a suitable diluent. Plate the dilutions onto a rich recovery medium like Tryptic Soy Agar (TSA).[10]
-
Incubation: Incubate the plates for 24-48 hours at 37°C.
-
Calculation: Count the colonies on the plates to determine the number of surviving spores (CFU/mL). Calculate the Log₁₀ reduction using the formula:
-
Log₁₀ Reduction = Log₁₀(Initial Spore Count) - Log₁₀(Surviving Spore Count)
-
Selecting a True Sporicide: A Logical Framework
Given the insufficient sporicidal activity of this compound, researchers requiring sterile environments must select an appropriate alternative. The decision should be based on a logical evaluation of efficacy, material compatibility, and safety.
Caption: Decision framework for selecting an effective sporicide.
-
Peracetic Acid: Offers rapid, broad-spectrum sporicidal activity with no toxic residues (breaks down to acetic acid, water, and oxygen). However, it can be corrosive to some metals.[15][16]
-
Sodium Hypochlorite (Bleach): Highly effective and inexpensive. Its primary drawbacks are corrosivity, inactivation by organic matter, and the release of chlorine gas if mixed with acid.[1][7]
-
Glutaraldehyde: A high-level disinfectant and chemical sterilant, but it is a known sensitizer and requires careful handling in well-ventilated areas.[1][8][17]
Conclusion
While this compound is an effective and valuable disinfectant for targeting vegetative bacteria and enveloped viruses, the available scientific data and standardized testing methodologies confirm that it is not an effective sporicidal agent.[1][5] Its mechanism of action is insufficient to breach the robust defenses of bacterial endospores.[5][18] For applications requiring true sterilization and the elimination of spore-forming bacteria, researchers must employ validated sporicides such as peracetic acid, glutaraldehyde, or high concentrations of sodium hypochlorite. Rigorous adherence to quantitative testing protocols, including essential validation controls, is paramount to accurately determine the efficacy of any disinfectant and ensure the safety and integrity of scientific research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]
- 5. ecolab.com [ecolab.com]
- 6. Targeting the Impossible: A Review of New Strategies against Endospores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of sporulation and purification methods for sporicidal efficacy assessment on Bacillus spores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative sporicidal effects of liquid chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. epa.gov [epa.gov]
- 11. microchemlab.com [microchemlab.com]
- 12. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative evaluation of hydrogen peroxide sporicidal efficacy by different standard test methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of peracetic acid and quarternary ammonium disinfectants as a part of sanitary treatment in a poultry house and poultry processing plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Sporicidal mechanism of the combination of ortho-phthalaldehyde and benzyldimethyldodecylammonium chloride as a disinfectant against the Bacillus subtilis spores - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cationic Detergents in DNA Extraction: Benzododecinium Chloride vs. CTAB
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of high-quality nucleic acids, the choice of extraction methodology is paramount. The efficacy of cell lysis and the purity of the final DNA product are critically dependent on the detergents employed in the lysis buffer. For decades, cetyltrimethylammonium bromide (CTAB) has been a cornerstone of DNA extraction, particularly from challenging plant tissues laden with polysaccharides and polyphenols. However, the vast landscape of chemical reagents offers alternatives that may provide advantages in specific contexts. This guide provides an in-depth technical comparison of the well-established CTAB and the less conventional cationic surfactant, benzododecinium chloride (BDC), in DNA extraction protocols.
While direct comparative studies between BDC and CTAB for DNA extraction are not extensively documented in peer-reviewed literature, a robust comparison can be drawn from the principles of cationic surfactant chemistry and data from structurally similar compounds, such as dodecyltrimethylammonium bromide (DTAB). This guide will delve into the mechanistic underpinnings of these detergents, present available performance data, and provide detailed experimental protocols to empower researchers in making informed decisions for their nucleic acid purification workflows.
The Protagonists: A Chemical Overview
Both this compound and CTAB are quaternary ammonium compounds, a class of cationic surfactants characterized by a positively charged nitrogen atom. This positive charge is central to their function in DNA extraction.
This compound (BDC) , also known as benzyldimethyldodecylammonium chloride, is a potent antiseptic and disinfectant.[1] Its structure features a quaternary ammonium head with a benzyl group and a 12-carbon (dodecyl) hydrophobic tail.[1] This amphipathic nature allows it to disrupt cell membranes by interacting with the negatively charged phospholipids.[2]
Cetyltrimethylammonium Bromide (CTAB) is a well-characterized cationic detergent widely employed in DNA extraction. It possesses a trimethylammonium head group and a longer 16-carbon (cetyl) hydrophobic tail.[3] This longer alkyl chain generally imparts stronger hydrophobic interactions.
The fundamental difference in their hydrophobic tails—a C12 chain in BDC versus a C16 chain in CTAB—influences their physicochemical properties, such as their critical micelle concentration (CMC) and their interaction with macromolecules like DNA and polysaccharides.[3][4]
Mechanism of Action: A Tale of Two Cationic Detergents
The role of cationic detergents in DNA extraction is a multi-step process involving cell lysis and selective precipitation.
-
Cell Lysis: Both BDC and CTAB are effective lysing agents. Their positively charged headgroups interact with and disrupt the negatively charged components of the cell membrane, leading to the release of intracellular contents, including DNA.[5]
-
Complex Formation and Precipitation: In the presence of a high-salt buffer, cationic detergents like CTAB selectively precipitate polysaccharides. As the salt concentration is lowered, they form an insoluble complex with the negatively charged phosphate backbone of DNA.[6] This differential solubility is the cornerstone of the CTAB method, allowing for the separation of DNA from contaminating polysaccharides. It is hypothesized that BDC operates via a similar mechanism, forming a complex with DNA that facilitates its precipitation. The interaction between cationic surfactants and DNA is a cooperative process driven by both electrostatic and hydrophobic forces.[4][6]
Performance Comparison: Yield, Purity, and Integrity
While direct, quantitative comparisons of BDC and CTAB are scarce, we can infer performance based on studies of similar quaternary ammonium compounds and the established performance of CTAB. The following table summarizes expected performance metrics. DNA purity is typically assessed by spectrophotometry, with the A260/280 ratio indicating protein contamination and the A260/230 ratio reflecting contamination by salts, carbohydrates, and other organic compounds.[7][8]
| Performance Metric | This compound (BDC) (Inferred) | Cetyltrimethylammonium Bromide (CTAB) | Key Considerations |
| DNA Yield | Potentially moderate to high. The shorter alkyl chain may result in slightly lower precipitation efficiency compared to CTAB under identical conditions. | Consistently high, especially from plant tissues.[9] | Yield is highly dependent on the sample type, starting material quantity, and protocol optimization. |
| A260/280 Ratio | Expected to be in the range of 1.7-1.9. | Typically between 1.8 and 2.0, indicating low protein contamination.[9][10] | Ratios below 1.8 suggest protein contamination. |
| A260/230 Ratio | May be susceptible to lower ratios if residual BDC or salts are not completely removed. | Can be low if polysaccharides or salts are not effectively removed during washing steps. Expected to be >1.8 for pure DNA.[10] | Low ratios indicate contamination with salts, polysaccharides, or other organic compounds that can inhibit downstream enzymatic reactions.[7] |
| DNA Integrity | Expected to yield high molecular weight DNA, similar to other cationic detergent-based methods. | Known to yield high molecular weight DNA suitable for downstream applications like long-read sequencing. | Mechanical shearing during homogenization is a major factor affecting DNA integrity in any protocol.[11] |
| Contaminant Removal | Effective at removing proteins through denaturation and precipitation. Its efficacy in removing polysaccharides is not as well-documented as CTAB's. | Highly effective at removing polysaccharides and polyphenols from plant extracts. | The choice of detergent may be tailored to the specific contaminants present in the sample. |
Experimental Protocols
The following are detailed, step-by-step methodologies for DNA extraction using a BDC-based protocol (hypothesized and adapted from general cationic detergent principles) and the well-established CTAB method.
Protocol 1: DNA Extraction using this compound (BDC) Lysis Buffer
This protocol is a synthesized procedure based on the known principles of cationic detergent-based DNA extraction. Optimization may be required for specific sample types.
Materials:
-
BDC Lysis Buffer: 1% (w/v) this compound, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Sample Homogenization: Grind 50-100 mg of tissue to a fine powder in liquid nitrogen.
-
Lysis: Transfer the powdered tissue to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (60°C) BDC Lysis Buffer. Vortex briefly to mix.
-
Incubation: Incubate the mixture at 60°C for 30-60 minutes with occasional gentle inversion.
-
Protein and Debris Removal: Add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inverting the tube for 5-10 minutes to form an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol to the aqueous phase. Mix gently by inversion until a DNA precipitate is visible.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at 12,000 x g for 5 minutes.
-
Drying: Carefully decant the ethanol and air-dry the pellet for 10-15 minutes.
-
Resuspension: Resuspend the DNA pellet in 50-100 µL of TE buffer.
-
RNA Removal: Add 1 µL of RNase A and incubate at 37°C for 30 minutes.
-
Storage: Store the purified DNA at -20°C.
Protocol 2: Standard CTAB DNA Extraction
This is a widely used protocol for plant DNA extraction.[12]
Materials:
-
CTAB Buffer: 2% (w/v) CTAB, 100 mM Tris-HCl (pH 8.0), 20 mM EDTA, 1.4 M NaCl, 1% (w/v) PVP (Polyvinylpyrrolidone)
-
β-mercaptoethanol
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
RNase A (10 mg/mL)
Procedure:
-
Sample Homogenization: Grind 100-200 mg of fresh plant tissue to a fine powder in liquid nitrogen.
-
Lysis: Transfer the powder to a 2 mL tube. Add 1 mL of pre-warmed (65°C) CTAB buffer with 0.2% (v/v) β-mercaptoethanol added just before use. Vortex to mix.
-
Incubation: Incubate at 65°C for 60 minutes with occasional mixing.
-
Purification: Cool to room temperature and add an equal volume of chloroform:isoamyl alcohol (24:1). Mix by inversion for 5-10 minutes.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Transfer the upper aqueous phase to a clean tube.
-
DNA Precipitation: Add 0.7 volumes of ice-cold isopropanol. Mix gently by inversion.
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Washing: Discard the supernatant and wash the pellet twice with 1 mL of ice-cold 70% ethanol.
-
Drying: Air-dry the pellet for 10-15 minutes.
-
Resuspension: Resuspend the DNA in 50-100 µL of TE buffer.
-
RNA Removal: Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes.
-
Storage: Store DNA at -20°C.
Visualizing the Workflow
To better illustrate the core steps of these extraction protocols, the following diagrams outline the experimental workflows.
Caption: Workflow for DNA extraction using this compound.
Caption: Standard workflow for CTAB-based DNA extraction from plant tissue.
Conclusion and Future Perspectives
CTAB remains the gold standard for DNA extraction from challenging sample types, particularly plants, due to its well-documented ability to efficiently remove polysaccharides. Its performance is robust and supported by a vast body of literature.
This compound, and other quaternary ammonium compounds with shorter alkyl chains, represent a viable, albeit less explored, alternative. The underlying chemistry of their interaction with DNA is similar to that of CTAB, suggesting they can be effectively employed for DNA isolation. The primary difference in the length of the hydrophobic tail may influence the efficiency of DNA precipitation and the removal of specific contaminants. While BDC is a powerful disinfectant, its application in routine DNA extraction requires further empirical validation and optimization.
For researchers working with standard sample types where established protocols are critical, CTAB is the recommended choice. However, for those engaged in methods development or facing unique challenges with specific sample matrices, exploring alternative cationic detergents like BDC could be a worthwhile endeavor. Further research directly comparing the performance of these detergents on a variety of sample types would be invaluable to the scientific community, potentially unlocking new efficiencies in nucleic acid purification.
References
- 1. researchgate.net [researchgate.net]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanism and thermodynamics study of plasmid DNA and cationic surfactants interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.ufpel.edu.br [wp.ufpel.edu.br]
- 7. dna.uga.edu [dna.uga.edu]
- 8. DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of DNA Extraction Methods for Reliable Quantification of Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. floridamuseum.ufl.edu [floridamuseum.ufl.edu]
An In Vitro Toxicological Comparison of Benzododecinium Chloride and Other Ophthalmic Preservatives: A Guide for Researchers
Introduction: The Preservative Paradox in Ocular Health
Preservatives are indispensable components of multi-dose ophthalmic solutions, engineered to prevent microbial contamination and ensure patient safety. However, the very properties that make them effective antimicrobial agents can also pose a risk to the delicate structures of the ocular surface. Benzododecinium chloride (BDC), a key member of the benzalkonium chloride (BAC) family, is a widely used cationic surfactant preservative valued for its potent antimicrobial efficacy.[1] Yet, concerns persist regarding its potential to cause or exacerbate ocular surface disease, including dry eye, through cytotoxic effects on corneal and conjunctival epithelial cells.[2][3]
This guide provides an in-depth, comparative analysis of the in vitro toxicity of this compound against other commonly used ophthalmic preservatives, including the broader benzalkonium chloride (BAC) mixture, Polyquaternium-1 (PQ-1), and sodium perborate. By synthesizing data from multiple studies and detailing the experimental workflows, this document serves as a technical resource for researchers, scientists, and drug development professionals to inform preclinical safety assessments and guide the formulation of safer ophthalmic preparations.
Section 1: The Critical Role of In Vitro Models in Ocular Safety Assessment
Evaluating the safety of ophthalmic preservatives relies heavily on robust in vitro models that can accurately predict clinical outcomes. The use of immortalized human corneal and conjunctival epithelial cell lines is a cornerstone of this assessment.[4] These models provide a reproducible, human-relevant system to dissect the cellular and molecular mechanisms of toxicity. The primary goal is to quantify key indicators of cellular health—viability, membrane integrity, mode of cell death, and inflammatory response—following exposure to preservatives at clinically relevant concentrations. This approach allows for a tiered comparison of preservative safety profiles, facilitating the selection of agents with a wider therapeutic index.
Section 2: A Validated Experimental Workflow for Comparative Toxicity
To ensure scientific rigor, a multi-assay, validated workflow is essential for comparing preservative toxicity. The following protocols represent a standard, self-validating system for assessing ocular cytotoxicity.
Causality and Experimental Design
The core of this workflow is to move from broad indicators of cell health (viability) to more specific mechanisms of damage (membrane leakage, apoptosis, inflammation). This multi-pronged approach ensures that a compound is not incorrectly labeled as "safe" based on a single, potentially misleading endpoint. For instance, a preservative might show moderate impact on metabolic activity (MTT assay) but significantly compromise membrane integrity (LDH assay), indicating a necrotic cell death pathway that is highly inflammatory and damaging in vivo.
Caption: High-level experimental workflow for in vitro toxicity testing.
Detailed Experimental Protocols
Cell Culture:
-
Cell Line: Immortalized human corneal epithelial cells (HCE-T) are seeded at a density of 1 x 10⁴ cells/well in a 96-well plate.[5]
-
Culture Medium: Cells are maintained in MEM supplemented with 10% Fetal Bovine Serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂ until they reach 80-90% confluency.[6]
Preservative Exposure:
-
The growth medium is removed from the wells.
-
Cells are washed once with phosphate-buffered saline (PBS).
-
Varying concentrations of preservatives (e.g., this compound, Benzalkonium Chloride, Polyquaternium-1) diluted in serum-free medium are added to the wells. A "media alone" well serves as the viable control.
-
Cells are incubated for a clinically relevant exposure time, typically ranging from 15 minutes to 24 hours.[7][8]
Protocol 1: MTT Assay for Cell Viability This assay measures the metabolic activity of mitochondrial dehydrogenases, which reflects the number of viable cells.[9]
-
Following preservative exposure, add 10 µL of MTT solution (5 mg/mL) to each well.[10][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
Remove the MTT solution.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO or acid isopropanol) to each well to dissolve the formazan crystals.[4][5]
-
Shake the plate for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[4] Cell viability is expressed as a percentage relative to the untreated control cells.
Protocol 2: LDH Assay for Cytotoxicity (Membrane Integrity) This assay quantifies the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[12][13]
-
Following preservative exposure, carefully collect a small aliquot of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well according to the manufacturer's instructions.[12]
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
The enzymatic reaction results in the formation of a colored formazan product, which is proportional to the amount of LDH released.[13]
-
Measure the absorbance at 490 nm.[12] The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with detergent).
Protocol 3: Annexin V/PI Staining for Apoptosis and Necrosis This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).[14]
-
Procedure: a. Harvest cells (including any floating cells in the supernatant) and wash with cold PBS. b. Resuspend cells in 1X Binding Buffer. c. Add Annexin V-FITC and PI staining solutions. d. Incubate for 15-20 minutes at room temperature in the dark.[16] e. Analyze the stained cells by flow cytometry, quantifying four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[15][16]
Protocol 4: ELISA for Inflammatory Cytokines (IL-6 & IL-8) This assay quantifies the secretion of pro-inflammatory cytokines into the culture medium, indicating an inflammatory response.[17][18]
-
Following preservative exposure, collect the cell culture supernatant.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) using commercially available kits for human Interleukin-6 (IL-6) and Interleukin-8 (IL-8).
-
Follow the manufacturer's protocol, which typically involves capturing the cytokine on an antibody-coated plate, adding a detection antibody, and then a substrate to produce a measurable colorimetric signal.
-
Measure the absorbance and calculate the cytokine concentration based on a standard curve.
Section 3: Comparative Toxicity Profiles
The following data, synthesized from multiple in vitro studies, provides a comparative overview of the toxicity of this compound and other preservatives on human ocular epithelial cells.
Cell Viability and Cytotoxicity
Benzalkonium chloride (BAC), including its primary component this compound, consistently demonstrates high, dose-dependent toxicity.[1][4] Studies show that BAC at typical concentrations (0.01-0.02%) can cause significant cell death.[4][19] In contrast, other preservatives like Polyquaternium-1 (PQ-1) and sodium perborate generally exhibit lower cytotoxicity.[4][17]
| Preservative | Typical Concentration | Cell Type | Exposure Time | Endpoint | Result | Citation |
| Thimerosal | 0.0025% | Conjunctival/Corneal | 1 hour | Cell Viability (MTT) | 70-95% Toxicity (Most Toxic) | [4][6] |
| Benzalkonium Chloride (BAC) | 0.025% | Conjunctival/Corneal | 1 hour | Cell Viability (MTT) | 56-89% Toxicity | [4][6] |
| Chlorobutanol | 0.25% | Conjunctival/Corneal | 1 hour | Cell Viability (MTT) | 50-86% Toxicity | [4][6] |
| Methyl Paraben | 0.01% | Conjunctival/Corneal | 1 hour | Cell Viability (MTT) | 30-76% Toxicity | [4][6] |
| Polyquaternium-1 (PQ-1) | 0.001% | Corneal Epithelial | 5-30 min | Cell Viability (MTT) | ~50% Reduction in Viability | [17][19] |
| Sodium Perborate | 0.0025% | Conjunctival/Corneal | 1 hour | Cell Viability (MTT) | 23-59% Toxicity (Least Toxic) | [4][6] |
Mechanisms of Cell Death and Inflammation
The mechanism of cell death induced by preservatives is a critical determinant of their overall toxicity profile. BAC is known to induce both apoptosis (programmed cell death) at lower concentrations and necrosis (uncontrolled cell lysis) at higher concentrations.[20][21] Necrosis is particularly damaging as it leads to the release of intracellular contents and triggers a strong inflammatory response.[2]
Studies have shown that BAC potently induces mitochondrial dysfunction, which is a key step in the apoptotic pathway.[22] Furthermore, both BAC and PQ-1 have been shown to activate the NF-κB inflammatory pathway, leading to the increased secretion of pro-inflammatory cytokines IL-6 and IL-8.[17][18][23] While PQ-1 is generally less cytotoxic than high concentrations of BAC, it can still provoke a significant inflammatory response.[18][19]
Caption: Preservative-induced cytotoxicity signaling pathways.
Section 4: Discussion and Interpretation
The in vitro data consistently ranks benzalkonium chloride (and by extension, its primary component this compound) as one of the more toxic preservatives to ocular epithelial cells.[4][6] Its potent surfactant nature leads to rapid disruption of the cell membrane, triggering a cascade of events including mitochondrial failure, oxidative stress, and ultimately, apoptosis or necrosis.[1][22] The induction of pro-inflammatory cytokines further contributes to its damaging potential on the ocular surface.[23]
Polyquaternium-1, often marketed as a gentler alternative, does show reduced cytotoxicity compared to high concentrations of BAC (e.g., 0.02%).[17][19] This is attributed to its larger molecular size, which may limit its ability to penetrate the cell.[19] However, it is crucial to note that PQ-1 is not inert; it can reduce cell viability by approximately 50% and activate a strong inflammatory response via the NF-κB pathway, sometimes even more potent than lower concentrations of BAC.[17][18][19]
Oxidizing preservatives like sodium perborate are generally considered less harmful to ocular surface cells in these in vitro models.[4][20] Their mechanism involves penetrating the cell and altering microbial DNA, protein, and lipids, which appears to be less directly damaging to epithelial cell membranes compared to the detergent action of quaternary ammonium compounds.[20]
Conclusion
In vitro toxicological profiling is an indispensable tool for the preclinical safety assessment of ophthalmic preservatives. The evidence strongly indicates a hierarchy of toxicity, with this compound and the broader BAC mixture demonstrating significant potential for cytotoxicity and inflammation. While alternatives like Polyquaternium-1 offer a less cytotoxic profile compared to high-concentration BAC, they are not devoid of biological effects and can still trigger potent inflammatory responses. These findings underscore the critical need for continued development of novel, less toxic preservative systems or, where feasible, the use of preservative-free formulations to minimize the risk of ocular surface damage, especially for patients requiring chronic topical therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. BENZALKONIUM CHLORIDE AND ITS EFFECT ON THE OCULAR SURFACE | Ophthalmology Management [ophthalmologymanagement.com]
- 3. Dose-dependent benzalkonium chloride toxicity imparts ocular surface epithelial changes with features of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative toxicity of preservatives on immortalized corneal and conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT (Assay protocol [protocols.io]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Corneal epithelial cellular dysfunction from benzalkonium chloride (BAC) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. benchchem.com [benchchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.viamedica.pl [journals.viamedica.pl]
- 21. researchgate.net [researchgate.net]
- 22. The Eye Drop Preservative Benzalkonium Chloride Potently Induces Mitochondrial Dysfunction and Preferentially Affects LHON Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of Biomarkers of Inflammation in Response to Benzalkonium Chloride on Corneal and Conjunctival Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Shield: A Guide to Personal Protective Equipment for Benzododecinium Chloride
An Essential Directive for Laboratory Safety and Chemical Handling
For the diligent researcher, the pioneering scientist, and the dedicated drug development professional, the sanctity of the laboratory is paramount. This guide serves as your trusted resource for the safe handling of Benzododecinium Chloride, a potent quaternary ammonium compound widely utilized for its antiseptic and disinfectant properties.[1][2] Adherence to stringent safety protocols is not merely a recommendation but a necessity, given that this compound can cause severe skin burns, and eye damage, and is harmful if swallowed or in contact with skin.[3] Furthermore, its high toxicity to aquatic life necessitates meticulous disposal procedures to safeguard our environment.[4][5] This document provides a comprehensive, step-by-step framework for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both your personal safety and the integrity of your research.
The First Line of Defense: Selecting the Appropriate PPE
The selection of appropriate PPE is contingent upon the nature of the task and the potential for exposure. This compound, a cationic surfactant, acts by disrupting microbial cell membranes.[6] This same mechanism poses a significant risk to the handler. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling solid (powder/crystals) | Tightly-sealing safety goggles and a face shield.[7] | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Lab coat or chemical-resistant apron.[7] | NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[7] |
| Preparing and handling solutions | Tightly-sealing safety goggles.[7] | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Lab coat or chemical-resistant apron.[7] | Generally not required if handled in a well-ventilated area or fume hood.[9] |
| Cleaning spills | Tightly-sealing safety goggles and a face shield.[7] | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Impervious clothing or a full-body suit for large spills.[7] | NIOSH/MSHA or European Standard EN 149 approved respirator.[7] |
Causality in PPE Selection: The rationale behind these recommendations is rooted in the chemical's properties. The powder form can become airborne, necessitating respiratory protection to prevent inhalation.[7] Direct contact with skin and eyes, which can cause severe burns, is mitigated by the use of appropriate gloves, goggles, and protective clothing.[9][5]
A Step-by-Step Protocol for Donning and Doffing PPE
The effectiveness of PPE is as much about its correct application and removal as it is about its selection. Follow this sequence to minimize the risk of contamination.
Donning Sequence:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Gown/Apron: Don the lab coat or apron, ensuring it is securely fastened.
-
Respiratory Protection (if required): Place the respirator over your nose and mouth, and adjust the straps for a snug fit. Perform a seal check.
-
Eye and Face Protection: Put on the safety goggles and, if necessary, the face shield.
-
Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to be performed in a designated area):
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Gown/Apron: Remove the lab coat or apron by rolling it away from your body to contain any contaminants on the outer surface.
-
Eye and Face Protection: Remove the face shield and goggles from the back of your head.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Final Hand Hygiene: Wash your hands again thoroughly.
Operational Plan: Spill Management and Waste Disposal
In the event of a spill, immediate and correct action is crucial. All waste containing this compound must be treated as hazardous waste.[4][10]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure adequate ventilation.[7]
-
Don PPE: Wear the appropriate PPE as outlined in the table above for cleaning spills.[8]
-
Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8] For solid spills, carefully sweep up the material to avoid generating dust.[7]
-
Collection: Collect the absorbed material or swept solids into a clearly labeled, sealed container for hazardous waste.[8][10]
-
Decontamination: Clean the spill area with soap and water.[8]
Waste Disposal Pathway:
All materials contaminated with this compound, including used PPE, absorbent materials, and empty containers, must be disposed of as hazardous waste.[10] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[4][10]
Caption: Disposal pathway for this compound contaminated materials.
Decision-Making Workflow for PPE Selection
The following flowchart provides a logical process for selecting the appropriate level of PPE based on the specific task and potential for exposure.
Caption: A workflow for selecting appropriate PPE when handling this compound.
By internalizing and implementing these protocols, you contribute to a culture of safety and responsibility within your laboratory. This guide is intended to be a living document, to be reviewed and adapted as new information becomes available and as your specific research needs evolve.
References
- 1. This compound | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chemical-label.com [chemical-label.com]
- 4. chembk.com [chembk.com]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
